molecular formula C5H9NO2 B048038 4-Morpholinecarboxaldehyde CAS No. 4394-85-8

4-Morpholinecarboxaldehyde

カタログ番号: B048038
CAS番号: 4394-85-8
分子量: 115.13 g/mol
InChIキー: LCEDQNDDFOCWGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Morpholinecarboxaldehyde is a highly valuable N-heterocyclic building block extensively employed in organic synthesis and medicinal chemistry research. This compound features a morpholine ring, a privileged scaffold in drug discovery, directly linked to an aldehyde functional group. The aldehyde group serves as a versatile handle for numerous chemical transformations, most notably reductive amination to form secondary amines, and condensation reactions to form imines or oxazolidines. Its primary research application lies in the synthesis of novel chemical libraries, particularly for the development of potential pharmaceutical agents targeting the central nervous system, as the morpholine moiety is known to enhance solubility and metabolic stability. Researchers utilize this compound as a key intermediate in constructing complex molecules for screening against various biological targets. Its mechanism of action in final compounds is highly structure-dependent but often involves hydrogen bonding and modulation of pharmacokinetic properties due to the morpholine ring's ability to act as a hydrogen bond acceptor. This reagent is essential for chemists focused on developing new synthetic methodologies and for medicinal chemists engineering bioactive molecules with improved drug-like characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

morpholine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEDQNDDFOCWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044427
Record name 4-Morpholinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS]
Record name 4-Morpholinecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Formylmorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.32 [mmHg]
Record name 4-Formylmorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4394-85-8
Record name N-Formylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4394-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formylmorpholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-MORPHOLINECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1E63XO4RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Morpholinecarboxaldehyde CAS number 4394-85-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde (CAS 4394-85-8) for Advanced Research and Development

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS 4394-85-8), also known as N-Formylmorpholine. It is tailored for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. The guide delves into its fundamental physicochemical properties, detailed synthesis protocols, key chemical reactions, and its significant role as a foundational building block in the synthesis of pharmaceutically active molecules. We explore its utility as a formylating agent, its application in the Vilsmeier-Haack reaction, and the strategic importance of the morpholine scaffold in modern drug design. Spectroscopic data for characterization, essential safety protocols, and handling procedures are also provided to ensure safe and effective laboratory use.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for conferring advantageous physicochemical, metabolic, and biological properties to bioactive molecules.[1] Its presence in numerous approved drugs is a testament to its value. The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, making it a "privileged structure" in drug design.[1][2]

This compound (4-MC) is a simple yet pivotal derivative. It serves not only as a high-temperature polar aprotic solvent but, more critically, as a versatile synthetic intermediate.[3][4] Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of the morpholine moiety or the construction of more complex molecular architectures.[5][6] This guide will elucidate the technical details necessary to fully leverage the potential of this valuable compound.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its effective and safe use in experimental design.

Physical and Chemical Properties

This compound is a colorless to clear yellow liquid at room temperature, though it may solidify as its melting point is near ambient temperature.[7] It is miscible with water and soluble in many organic solvents, making it a versatile solvent for various reaction conditions.[4][8]

PropertyValueSource(s)
CAS Number 4394-85-8[3]
Molecular Formula C₅H₉NO₂[3][9]
Molecular Weight 115.13 g/mol [3]
Appearance Clear, colorless to yellow liquid or solid[3][7]
Melting Point 20-23 °C (lit.)[7]
Boiling Point 236-237 °C (lit.)[7]
Density 1.145 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.485 (lit.)[7]
Solubility Soluble in water[4][10]
Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Always consult the most current Safety Data Sheet (SDS) before handling.

  • Hazards: this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[11][12][13] It can also cause skin and eye irritation.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace.[11]

  • First Aid: In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically below +30°C.[7]

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-formylation of morpholine. The following protocol is based on established methods, such as the reaction with formic acid, which is valued for its efficiency and use of readily available reagents.[15][16]

Experimental Protocol: Synthesis from Morpholine and Formic Acid

This procedure outlines a solvent-free approach, which aligns with green chemistry principles by minimizing waste.[15]

Materials:

  • Morpholine (C₄H₉NO)

  • Formic acid (CH₂O₂)

  • Round-bottom flask

  • Dropping funnel

  • Distillation apparatus

  • Heating mantle with stirrer

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and place it in a heating bath (e.g., silicone oil).

  • Addition of Reactant: Charge the flask with morpholine.

  • Formic Acid Addition: Add formic acid dropwise to the stirred morpholine at a controlled temperature (e.g., 50 °C) to manage the exothermic reaction.[15]

  • Reaction and Distillation: Once the addition is complete, connect the flask to a distillation apparatus. Gradually increase the temperature. The first distillate, primarily water, will begin to come over around 96-100 °C.[15]

  • Driving to Completion: Continue the distillation, slowly raising the temperature to drive the reaction to completion. The reaction temperature can reach up to 224 °C to achieve high yields.[15][16]

  • Purification: The crude product remaining in the flask is then purified by vacuum distillation to yield high-purity this compound.

  • Characterization: Confirm the product's identity and purity using GC, ¹H NMR, and IR spectroscopy.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process Morpholine Morpholine Reaction Controlled Addition & Heating Morpholine->Reaction FormicAcid Formic Acid FormicAcid->Reaction Distillation Azeotropic Water Removal Reaction->Distillation Purification Vacuum Distillation Distillation->Purification Product This compound (>99% Purity) Purification->Product G cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_EAS Step 2: Electrophilic Attack cluster_hydrolysis Step 3: Hydrolysis NFM This compound VR Vilsmeier Reagent (Chloroiminium Ion) NFM->VR POCl3 POCl₃ POCl3->VR Iminium Iminium Salt Intermediate VR->Iminium Arene Electron-Rich Arene (e.g., Pyrrole) Arene->Iminium Aldehyde Aryl Aldehyde Product Iminium->Aldehyde H2O H₂O Workup H2O->Aldehyde G cluster_derivatives Synthetic Diversification cluster_targets Biological Targets Scaffold 4-Morpholine- carboxaldehyde Deriv1 Amides Scaffold->Deriv1 Deriv2 Amines (via Reductive Amination) Scaffold->Deriv2 Deriv3 Heterocycles (via Condensation) Scaffold->Deriv3 Target1 Kinases Deriv1->Target1 Target2 Receptors Deriv2->Target2 Target3 Enzymes Deriv3->Target3

References

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde: Structure, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Morpholinecarboxaldehyde (also known as N-Formylmorpholine), a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, properties, and detailed analytical methodologies.

Introduction to this compound

This compound, with the CAS Number 4394-85-8, is an organic compound featuring a morpholine ring N-substituted with a formyl group.[2][3] Its unique structure, combining the features of a tertiary amine, an ether, and an aldehyde, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] It serves as a crucial building block in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][4] Notably, morpholine derivatives are of great interest in medicinal chemistry due to their diverse biological activities.[1]

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[1][2] The structure consists of a six-membered morpholine ring, which contains both an amine and an ether functional group, with a formyl group attached to the nitrogen atom.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4"; rankdir=LR;

N [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-0.866,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="-0.866,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="0,-2!", fontcolor="#EA4335"]; C3 [label="C", pos="0.866,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="0,1!", fontcolor="#202124"]; O2 [label="O", pos="-0.5,1.732!", fontcolor="#EA4335"]; H1 [label="H", pos="0.5,1.732!", fontcolor="#4285F4"];

N -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N; N -- C5; C5 -- O2 [style=double]; C5 -- H1; } Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4394-85-8[1][2][3]
Molecular Formula C₅H₉NO₂[1][2]
Molecular Weight 115.13 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[1][5]
Melting Point 20 - 23 °C[1]
Boiling Point 236 - 237 °C[1]
Density ~1.145 g/cm³[1][5]
Refractive Index 1.485[1]
Solubility Soluble in water and organic solvents like ethanol and methanol.[4][4]

Synthesis

This compound is typically synthesized through the formylation of morpholine. This can be achieved using various formylating agents. Its role as a synthetic intermediate is critical in the creation of morpholine-containing pharmaceutical compounds, particularly those targeting the central nervous system.[1]

Spectroscopic Analysis: A Validating Workflow

Accurate characterization of this compound is paramount for its use in research and development. The following sections detail the principles and standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Structure Structural Elucidation NMR->Structure FTIR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

4.1.1 Experimental Protocol for NMR Analysis

Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial as it is a good solvent for this compound and its residual proton signal does not interfere with the signals of the analyte. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing due to its chemical inertness and single, sharp signal at 0 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Instrument Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled (zgpg30) to enhance signal and simplify the spectrum.

    • Number of Scans: 128-1024, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

4.1.2 Data Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
Aldehydic Proton~8.06Singlet1HH-C=O
Morpholine Protons~3.69Multiplet4H-N-CH₂-
Morpholine Protons~3.42 - 3.56Multiplet4H-O-CH₂-

Source: Adapted from experimental data.[6]

The downfield shift of the aldehydic proton is characteristic of its electron-withdrawing environment. The protons on the carbons adjacent to the nitrogen appear at a slightly different chemical shift than those adjacent to the oxygen due to the differing electronegativity of these heteroatoms.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~160-165
-N-CH₂-~40-50
-O-CH₂-~65-75

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

4.2.1 Experimental Protocol for FTIR Analysis

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it is fast, requires minimal sample preparation, and is easy to clean. A background scan is essential to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

Step-by-Step Methodology:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of this compound onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

4.2.2 Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2900-2800C-H stretchAliphatic
~1670-1650C=O stretchTertiary Amide
~1115C-O-C stretchEther

The strong absorption band in the region of 1670-1650 cm⁻¹ is a key indicator of the carbonyl group of the tertiary amide. The C-O-C stretching vibration of the ether linkage within the morpholine ring is also a characteristic feature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.

4.3.1 Experimental Protocol for GC-MS Analysis

Causality in Experimental Choices: A non-polar column like a DB-5 is suitable for separating a moderately polar compound like this compound. Temperature programming is employed to ensure good peak shape and efficient elution of the analyte. Electron ionization (EI) is a standard method for generating reproducible mass spectra.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

4.3.2 Data Interpretation

The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
115Molecular Ion (M⁺)
86Loss of -CHO
57[C₃H₅O]⁺ or [C₂H₅N]⁺ fragments
29[CHO]⁺

The presence of the molecular ion peak at m/z 115 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of the formyl group (CHO), provides further structural confirmation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[7] It may cause skin and eye irritation.[7] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure that can be unequivocally confirmed through a combination of modern analytical techniques. The protocols and interpretative guidelines presented in this document provide a robust framework for the analysis of this compound, ensuring its quality and suitability for downstream applications in research and development. The causality-driven approach to experimental design and the self-validating nature of the combined analytical workflow underscore the principles of scientific integrity in chemical analysis.

References

4-Morpholinecarboxaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (also known as N-Formylmorpholine), a versatile heterocyclic compound pivotal to advancements in medicinal chemistry, organic synthesis, and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level data to uncover the causal relationships behind the compound's properties and reactivity, ensuring a robust and applicable understanding for laboratory and industrial applications.

Core Compound Identity and Physicochemical Profile

This compound (CAS No: 4394-85-8) is the N-formylated derivative of morpholine.[1] Structurally, it integrates a stable morpholine ring with a reactive aldehyde functional group, a combination that imparts unique solvency, reactivity, and synthetic utility.[2] The morpholine moiety, with its ether and tertiary amine functionalities, confers hydrophilicity and a high boiling point, while the formyl group serves as a key reactive center for a multitude of chemical transformations.[1][3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Core Physicochemical Data

The compound's physical state at ambient temperature is noteworthy; with a melting point between 20-23°C, it can exist as either a low-melting solid or a clear, colorless to light yellow liquid.[2][4] This property necessitates careful storage and handling considerations in varying laboratory environments.

PropertyValueSource(s)
CAS Number 4394-85-8[4][5]
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4][6]
Appearance Colorless to light yellow liquid or solid[1][2][7]
Melting Point 20 - 23 °C (68 - 73.4 °F)[2][4]
Boiling Point 236 - 240 °C (457 - 464 °F) at 760 mmHg[2][4][8]
Density ~1.145 g/cm³ at 25 °C[2]
Flash Point ~113 - 118 °C (235.4 - 244.4 °F)[4][7]
Refractive Index (n20/D) ~1.485[2]
Water Solubility Soluble / Miscible[3][7][8]
log Pow -1.2[4]
Vapor Pressure 0.03 hPa at 20 °C[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the dual nature of its structure. The formyl group provides a classic electrophilic site, while the morpholine nitrogen acts as an electron-donating group, influencing the reactivity of the adjacent carbonyl.

Formyl Group Reactivity

The aldehyde functionality is the primary center for chemical reactions. It readily participates in nucleophilic addition and condensation reactions, making it a valuable building block.[3]

  • As a Formylating Agent: While dimethylformamide (DMF) is more common, this compound can serve as a formylating agent, particularly in reactions like the Vilsmeier-Haack reaction, for the formylation of activated aromatic and heteroaromatic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.[1]

  • Condensation Reactions: It reacts with active methylene compounds, amines, and other nucleophiles to form more complex molecular architectures. This is fundamental to its role in synthesizing diverse heterocyclic systems for pharmaceutical screening.[2]

Reaction Pathway: Reductive Amination

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Morpholine-\ncarboxaldehyde 4-Morpholine- carboxaldehyde Primary/Secondary\nAmine (R₂NH) Primary/Secondary Amine (R₂NH) Iminium Ion Iminium Ion Primary/Secondary\nAmine (R₂NH)->Iminium Ion Tertiary Amine Tertiary Amine Iminium Ion->Tertiary Amine reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->Iminium Ion

Caption: Generalized workflow for reductive amination.

Influence of the Morpholine Ring

The morpholine ring is not merely a passive scaffold. Its presence confers several key properties:

  • Solubility: The ether linkage and nitrogen atom allow for hydrogen bonding, rendering the molecule soluble in water and a range of organic solvents like ethanol and chloroform.[3] This versatility is a significant advantage for reaction medium selection.

  • Stability: The saturated heterocyclic ring is chemically robust, providing stability under various reaction conditions.[3] The compound is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[8][10]

  • Biological Activity: The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in bioactive compounds due to its favorable pharmacokinetic properties.[2][3] Consequently, this compound is a key starting material for synthesizing novel morpholine-containing drug candidates.[2]

Experimental Protocol: Synthesis of a Tertiary Amine via Reductive Amination

This protocol details a standard, self-validating laboratory procedure using this compound. The causality for each step is explained to demonstrate an expert-driven approach.

Objective: To synthesize N-((morpholino)methyl)aniline from this compound and aniline.

Materials:

  • This compound (1.15 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol) and anhydrous DCM (50 mL).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can decompose the reducing agent and interfere with iminium ion formation.

  • Addition of Amine: Add aniline (10 mmol) to the solution and stir at room temperature for 30 minutes.

    • Causality: This period allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the corresponding iminium ion, which is the actual species to be reduced.

  • Reduction: Slowly add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations; it does not readily reduce the starting aldehyde. Portion-wise addition controls the reaction rate and any potential exotherm.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality: TLC provides a real-time check on the reaction's completion, preventing premature work-up or unnecessary reaction time. This is a critical self-validating step.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL). Separate the organic layer.

    • Causality: The bicarbonate solution neutralizes the acidic byproducts of the reduction and quenches any unreacted reducing agent.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

    • Causality: This ensures maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), then dry over anhydrous MgSO₄.

    • Causality: The brine wash removes bulk water, and MgSO₄ removes residual traces, which is essential before solvent evaporation.

  • Purification and Characterization (Self-Validation): Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel. Analyze the purified fractions by ¹H NMR and Mass Spectrometry to confirm identity and purity.

    • Causality: Purification is essential to isolate the target compound from byproducts and unreacted reagents. Spectroscopic analysis provides definitive structural confirmation and assesses purity, validating the success of the synthesis.

Experimental Workflow Diagram

A 1. Dissolve Reactants (Aldehyde + Amine in DCM) B 2. Form Iminium Ion (Stir 30 min) A->B C 3. Add Reducing Agent (NaBH(OAc)₃) B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up (Quench with NaHCO₃) D->E Reaction Complete F 6. Extraction with DCM E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Analyze (NMR, MS) H->I

Caption: Step-by-step workflow for a typical reductive amination.

Handling, Storage, and Safety Imperatives

As a research chemical, proper handling of this compound is paramount for safety and maintaining its integrity.

  • Safety Precautions: The compound is classified as a skin sensitizer (Category 1B).[4] May cause an allergic skin reaction.[4] It may also cause eye and respiratory tract irritation.[10] Therefore, the use of appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][10] For long-term stability, storage at 2-8°C is recommended.[7] The compound is described as hygroscopic, so protection from moisture is important.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

References

An In-depth Technical Guide to the Solubility Characteristics of 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Morpholinecarboxaldehyde (also known as N-Formylmorpholine), a versatile organic compound with significant applications in chemical synthesis and the pharmaceutical industry.[1][2] This document explores the theoretical and practical aspects of its solubility in aqueous and organic media, the influence of temperature, and the underlying physicochemical principles governing its dissolution behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative determination of its solubility, empowering researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Application

This compound, a colorless to slightly yellow liquid at room temperature, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its utility is profoundly influenced by its solubility, a critical parameter that dictates reaction kinetics, formulation strategies, and bioavailability in drug development.[1] Understanding the solubility profile of this compound is, therefore, not merely an academic exercise but a fundamental prerequisite for its successful application. This guide delves into the core solubility characteristics of this compound, offering both qualitative understanding and a framework for quantitative assessment.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound (C₅H₉NO₂; Molecular Weight: 115.13 g/mol ), several key factors are at play.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₅H₉NO₂The presence of oxygen and nitrogen atoms introduces polarity.
Molecular Weight 115.13 g/mol [3]Relatively low molecular weight favors solubility.
Physical State Liquid at room temperature[1]Being a liquid, it is miscible with other liquids, bypassing the energy barrier required to break a crystal lattice.
logP (Octanol-Water Partition Coefficient) -1.2 to -0.525[4][5]The negative logP value indicates a preference for the aqueous phase, suggesting good water solubility.
Polarity PolarThe morpholine ring and the aldehyde group contribute to its polarity, enabling interactions with polar solvents.[1]
Hydrogen Bonding The oxygen and nitrogen atoms in the morpholine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors.This capability is crucial for its solubility in protic solvents like water and alcohols.

The molecular structure of this compound is pivotal to its solubility. The presence of the polar morpholine ring and the formyl group allows for significant interaction with polar solvents.

Figure 1: Potential Hydrogen Bonding Interactions.

Qualitative and Quantitative Solubility Profile

Aqueous Solubility

This compound is described as being "soluble" to "very soluble" in water.[6] This is attributed to its ability to form hydrogen bonds with water molecules via the nitrogen and oxygen atoms in its structure.[1] A calculated log10WS (log10 of water solubility in mol/l) of 0.76 provides a quantitative estimate.[4] This translates to a water solubility of approximately 5.75 mol/L, or about 662 g/L, indicating high miscibility with water.

Organic Solvent Solubility

This compound exhibits good solubility in a range of common organic solvents.[1]

Table 2: Qualitative Solubility in Common Organic Solvents

SolventPolaritySolubilityRationale
Methanol Polar ProticSoluble[1]"Like dissolves like." Methanol's polarity and hydrogen bonding capability are similar to water.
Ethanol Polar ProticSoluble[1]Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding.
Chloroform Polar AproticSoluble[1]While less polar than alcohols, chloroform can still effectively solvate this compound.
Ether Non-polarSoluble[7]Although generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor.
Temperature Dependence of Solubility

The solubility of this compound is temperature-dependent, generally increasing as the temperature rises.[1] This is a common characteristic for most solid and liquid solutes where the dissolution process is endothermic. For researchers, this means that heating can be employed to create more concentrated solutions. Conversely, cooling a saturated solution may lead to precipitation of the compound. A solubility curve, which graphically represents the relationship between solubility and temperature, would be invaluable for practical applications.[8]

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise concentrations, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the solubility of this compound in a given solvent at a specific temperature.

G prep 1. Preparation - Select solvent and temperature. - Prepare a series of standard solutions. addition 2. Addition of Excess Solute - Add an excess of this compound to the solvent in a sealed flask. prep->addition equilibration 3. Equilibration - Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. addition->equilibration separation 4. Phase Separation - Allow the solution to stand. - Centrifuge or filter to separate the undissolved solute from the saturated solution. equilibration->separation analysis 5. Analysis of Supernatant - Quantify the concentration of the solute in the clear supernatant using an appropriate analytical method (e.g., UV-Vis Spectroscopy, HPLC). separation->analysis calculation 6. Calculation - Determine the solubility from the measured concentration. analysis->calculation

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent(s) (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to generate a calibration curve.

  • Addition of Excess Solute: To a series of sealed flasks, add a measured volume of the solvent. Then, add an excess amount of this compound to each flask. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the flasks in an orbital shaker set to a constant temperature. Agitate the flasks for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the constant temperature to let the undissolved solute settle. To ensure complete separation of the solid phase, centrifuge the samples or filter the supernatant through a chemically inert syringe filter.

  • Quantification of Solute Concentration:

    • Using UV-Vis Spectroscopy: If this compound has a chromophore, measure the absorbance of the clear supernatant at its λmax.[10][11][12] The concentration can be determined from the previously generated calibration curve (Absorbance vs. Concentration).

    • Using HPLC: Dilute the supernatant if necessary and inject it into an HPLC system.[13] The concentration is determined by comparing the peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: The solubility is reported as the average concentration of the saturated solutions, typically in units of mg/mL or mol/L, at the specified temperature.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

  • Multiple Replicates: Perform the experiment with at least three replicates to assess the precision of the results.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.

  • Purity of Compound and Solvent: The purity of both the this compound and the solvent should be high to avoid erroneous results.

Applications in Research and Drug Development

The solubility characteristics of this compound are directly relevant to its use in various fields:

  • Organic Synthesis: As a solvent or reagent, its solubility dictates the choice of reaction conditions and purification methods.[2][7]

  • Drug Development: For morpholine-containing drug candidates, understanding solubility is critical for formulation development and predicting oral bioavailability.[9] Low aqueous solubility can be a major hurdle in drug development.[12]

  • Industrial Processes: In applications such as gas sweetening and aromatic extraction, its solubility properties are key to its effectiveness as a solvent.[14][15]

Conclusion

This compound is a polar organic compound with favorable solubility in water and a range of organic solvents. This guide has provided a detailed examination of the physicochemical factors governing its solubility and has presented a robust experimental protocol for its quantitative determination. By understanding and applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their respective applications.

References

Introduction: Defining the Molecular Blueprint of 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Morpholinecarboxaldehyde

This compound, also known as N-Formylmorpholine, is a versatile heterocyclic compound featuring a morpholine ring N-substituted with a formyl group.[1][2] Its molecular formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[3][4] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and unambiguous structural confirmation is paramount for its application in research and development. Spectroscopic analysis provides the fundamental data required for this confirmation, offering a detailed "blueprint" of the molecule's electronic and atomic arrangement.

This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus here extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output, empowering researchers to interpret this data with confidence.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the chemical environment of hydrogen nuclei. The resulting spectrum provides information on the number of distinct proton types, their relative numbers, their electronic surroundings, and the connectivity between them.

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals a set of distinct and highly informative signals.

  • The Aldehydic Proton: The most characteristic signal in the spectrum is a singlet observed far downfield at approximately 8.06 ppm .[5] This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group (C=O) and its associated magnetic anisotropy.[6][7] Its integration value corresponds to a single proton, confirming the presence of the -CHO group. The signal is a singlet as there are no protons on the adjacent nitrogen atom to cause spin-spin coupling.

  • The Morpholine Protons: The eight protons of the morpholine ring are chemically non-equivalent due to their proximity to different heteroatoms (nitrogen and oxygen) and the formyl group. They appear as a complex series of multiplets in the region between 3.40 and 3.80 ppm .[5]

    • Protons Adjacent to Nitrogen (H-2, H-6): The four protons on the carbons directly attached to the nitrogen atom are expected to be deshielded by both the electronegative nitrogen and the electron-withdrawing formyl group.

    • Protons Adjacent to Oxygen (H-3, H-5): The four protons on the carbons adjacent to the oxygen atom are also deshielded due to the electronegativity of oxygen.

The overlap of these signals often requires advanced techniques like 2D-NMR (e.g., COSY) for unambiguous assignment, but the distinct regions confirm the integrity of the morpholine ring structure.[5]

Quantitative ¹H NMR Data Summary
Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)~8.06Singlet1H
Morpholine (-CH₂-N-)~3.56 - 3.70Multiplet4H
Morpholine (-CH₂-O-)~3.42 - 3.65Multiplet4H
Note: Data is referenced from spectra recorded in CDCl₃.[5] Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[8][9]
Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum at a frequency of 400 MHz or higher to ensure good signal dispersion.

  • Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common choice as it is a good solvent for a wide range of organic molecules and has a simple, non-interfering signal in the ¹H NMR spectrum.[8] The choice of solvent is critical as intermolecular interactions between the solute and solvent can significantly influence chemical shifts.[9][10]

  • Reference: TMS is the universally accepted internal standard for ¹H NMR because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with analyte signals.

Visualization: Structure and Proton Assignments

Caption: Molecular structure with corresponding ¹H NMR chemical shift regions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expert Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays three key signals, consistent with the molecule's structure.

  • Carbonyl Carbon: A highly deshielded signal appears at approximately 161.0 ppm . This downfield shift is characteristic of an aldehyde carbonyl carbon, which is significantly influenced by the high electronegativity of the double-bonded oxygen atom.[11]

  • Morpholine Carbons: Two distinct signals are observed for the morpholine ring carbons, reflecting their different environments.

    • The carbons adjacent to the oxygen atom (C-3, C-5) resonate at approximately 66.5 ppm .

    • The carbons adjacent to the nitrogen atom (C-2, C-6) appear further upfield at around 40.0 and 45.5 ppm . The presence of two signals for these carbons is due to hindered rotation around the N-CHO bond, making the two carbons inequivalent on the NMR timescale.

Quantitative ¹³C NMR Data Summary
Signal Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)~161.0
Morpholine (-CH₂-O-)~66.5
Morpholine (-CH₂-N-)~40.0, ~45.5
Note: Data is compiled from typical values for similar structures. Specific shifts can be found in databases like PubChem.[4]
Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ¹H NMR, using the same sample. The key difference is tuning the spectrometer to the ¹³C frequency. Proton-decoupled mode is standard, which collapses all C-H coupling to produce a spectrum of single lines for each unique carbon, simplifying interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an exceptionally powerful tool for identifying the functional groups present in a compound.

Expert Interpretation of the IR Spectrum

The IR spectrum of this compound, a liquid, is dominated by absorptions characteristic of its aldehyde and morpholine functionalities.[1][12]

  • C=O Stretch: The most prominent and diagnostic peak is a very strong, sharp absorption at approximately 1670-1680 cm⁻¹ . This corresponds to the carbonyl (C=O) stretching vibration of the aldehyde group.[13][14] This frequency is slightly lower than a typical saturated aliphatic aldehyde (~1730 cm⁻¹) due to the electron-donating resonance effect of the adjacent nitrogen atom, which imparts some single-bond character to the C=O bond.

  • Aldehydic C-H Stretch: A key feature for identifying an aldehyde is the presence of one or two moderate peaks resulting from the C-H stretch of the aldehyde proton. These typically appear in the range of 2700-2850 cm⁻¹ .[11][13] Often, one of these peaks appears as a distinct shoulder to the right of the main aliphatic C-H stretches.

  • Aliphatic C-H Stretch: Strong absorptions are observed in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ groups in the morpholine ring.

  • C-O and C-N Stretches: The region between 1000-1300 cm⁻¹ will contain strong absorptions corresponding to the C-O (ether) and C-N (tertiary amine) stretching vibrations of the morpholine ring.

Key IR Absorption Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2850-3000StrongAliphatic C-H Stretch (Morpholine CH₂)
~2700-2850ModerateAldehydic C-H Stretch
~1670-1680Very StrongCarbonyl C=O Stretch (Aldehyde)
~1000-1300StrongC-O and C-N Stretch (Morpholine Ring)
Note: Data compiled from NIST reference spectra and general spectroscopic principles.[15][16]
Experimental Protocol: IR Spectrum Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.[17] Collect a background spectrum of the empty, clean crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: The ATR technique has become the primary method for liquid and solid samples because it requires minimal to no sample preparation, uses a very small amount of sample, and is easy to clean.[17][19] Transmission cells are an alternative but require careful handling of IR-transparent salt plates (e.g., KBr, NaCl).[20][21]

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_ATR Clean ATR Crystal Collect_BG Collect Background Spectrum Clean_ATR->Collect_BG Apply_Sample Apply Liquid Sample Collect_BG->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (Co-add Scans) Apply_Sample->Acquire_Spectrum Process_Data Generate Absorbance Spectrum Acquire_Spectrum->Process_Data Identify_Peaks Identify Key Functional Group Peaks Process_Data->Identify_Peaks

Caption: A typical workflow for acquiring an FTIR spectrum using the ATR method.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that provides not only the molecular weight but also a characteristic fragmentation pattern that acts as a molecular fingerprint.[22][23]

Expert Interpretation of the Mass Spectrum

The EI mass spectrum of this compound provides definitive confirmation of its molecular weight and key structural features through its fragmentation.

  • Molecular Ion (M⁺•): The spectrum shows a clear molecular ion peak at m/z = 115 , which corresponds to the molecular weight of the compound (C₅H₉NO₂).[5][24] The presence of this peak is crucial for confirming the molecular formula.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the presence of the nitrogen and oxygen heteroatoms and the carbonyl group, which stabilize adjacent positive charges.[25]

    • Loss of H• (m/z 114): A small M-1 peak can be observed from the loss of the aldehydic hydrogen radical.[6]

    • Loss of the Formyl Group (•CHO, m/z 29): Cleavage of the N-C bond can lead to the loss of a formyl radical, resulting in the stable morpholine cation at m/z = 86 .

    • Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen. This leads to the formation of a stable iminium ion. For the morpholine ring, this can result in the loss of ethylene oxide (C₂H₄O) to give a fragment at m/z = 71 or other ring-opening fragmentations.

    • Other Significant Fragments: Other prominent peaks are observed at m/z = 57, 56, and 42 , arising from further fragmentation and rearrangements of the morpholine ring structure.[5] The peak at m/z = 29 is also prominent, corresponding to the formyl cation [CHO]⁺.

Significant Mass Spectrometry Fragments
m/z Value Proposed Fragment Identity Fragmentation Pathway
115[C₅H₉NO₂]⁺•Molecular Ion (M⁺•)
86[C₄H₈NO]⁺Loss of •CHO from M⁺•
57[C₃H₅O]⁺ or [C₄H₉]⁺Ring fragmentation
56[C₃H₄O]⁺• or [C₄H₈]⁺•Ring fragmentation
29[CHO]⁺Formyl cation
Note: Data compiled from the NIST Mass Spectrum database.[24]
Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (M⁺•).[23]

  • Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions (both M⁺• and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Key Fragmentation Pathways

MS_Fragmentation M_ion [M]⁺• m/z = 115 frag_86 [M - CHO]⁺ m/z = 86 M_ion->frag_86 - •CHO frag_29 [CHO]⁺ m/z = 29 M_ion->frag_29 α-cleavage ring_frag Further Ring Fragmentation frag_86->ring_frag frag_57 [C₃H₅O]⁺ m/z = 57 ring_frag->frag_57

Caption: Simplified major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and self-validating characterization of this compound. ¹H NMR confirms the presence and electronic environment of the aldehyde and morpholine protons. ¹³C NMR maps the carbon skeleton, identifying the unique carbonyl and ring carbons. IR spectroscopy provides definitive evidence for the key functional groups, particularly the N-formyl moiety. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic profile serves as a reliable standard for identity and purity confirmation in any research or development setting.

References

Introduction: Understanding 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Morpholinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as N-Formylmorpholine, is a versatile organic compound widely utilized as a high-temperature solvent and a formylating agent in various synthetic processes within pharmaceutical and chemical research.[1][2] Its unique properties, including a high boiling point and stability, make it a valuable reagent.[1][3] However, its chemical reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.

This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in authoritative safety data and field-proven practices. It is designed to empower researchers to work confidently and safely with this compound by fostering a deep understanding of the principles behind the recommended procedures.

Section 1: Hazard Identification and Risk Profile

A foundational element of safe laboratory practice is a complete understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous chemical, and its risk profile is characterized by its potential to cause skin sensitization and eye irritation.[4][5][6]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction.[4][5][6][7]WarningIrritant (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[6][7]WarningIrritant (Exclamation Mark)

Causality Insight: The aldehyde functional group is inherently reactive and can act as an electrophile, readily reacting with nucleophilic residues in proteins.[8] This reactivity is the mechanistic basis for its potential to act as a skin sensitizer. Repeated or prolonged contact can lead to an allergic reaction in susceptible individuals, manifesting as rash, itching, or swelling.[4][9]

Physical and Chemical Properties

Understanding the physical properties of a substance is critical for anticipating its behavior under various laboratory conditions and for planning appropriate handling and storage.

PropertyValueSource
Synonyms N-Formylmorpholine, Morpholine-4-carbaldehyde[7]
CAS Number 4394-85-8[4][5][10]
Molecular Formula C₅H₉NO₂[3][4][11]
Molecular Weight 115.13 g/mol [3][4][7]
Appearance Colorless to light yellow liquid or white solid[2][3]
Boiling Point ~236 - 239 °C[2][10]
Melting Point 20 - 23 °C[2][10]
Flash Point ~113 - 118 °C[3][12]
Density ~1.145 g/cm³[3]
Solubility Soluble in water[3]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on a multi-layered approach to safety, prioritized from most to least effective. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene and provides a systematic framework for minimizing exposure.

Hierarchy_of_Controls Elimination Elimination (Not applicable; compound is required) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

Engineering Controls

The most effective way to manage exposure to hazardous vapors or aerosols is to contain them at the source.

  • Chemical Fume Hood: All handling of this compound that could generate aerosols or vapors should be performed inside a certified chemical fume hood.[13][14] This is the primary engineering control to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations low.[15][16] Facilities should be equipped with emergency eyewash stations and safety showers.[14][17]

Administrative Controls

These are work policies and procedures that reduce exposure duration, frequency, and intensity.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.[14]

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures before beginning work.[8][13]

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][14] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[18] The selection of appropriate PPE is critical for preventing skin and eye contact.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][12]Required to prevent splashes from causing serious eye irritation. A full face shield should be worn if there is a significant splash risk.[8][19]
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile).[8][20]Aldehyde-resistant gloves are essential.[8] Latex gloves are not effective and should be avoided.[8] Gloves must be inspected before use and changed immediately if contaminated or damaged.[18][20]
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[14]This provides a barrier against accidental skin contact. A chemical-resistant apron can provide additional protection when handling larger quantities.
Respiratory Protection Generally not required when working in a functional fume hood.[5]If engineering controls fail or for large spills, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[8][14] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 is required if respirators are used.[15][13]

Section 3: Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

Safe Handling and Storage Protocol
  • Preparation: Before use, review the Safety Data Sheet (SDS). Ensure the work area (fume hood) is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.[14]

  • Donning PPE: Wear all required PPE as specified in Section 2.3.

  • Dispensing: Conduct all transfers and manipulations within a certified chemical fume hood to avoid inhalation of any potential vapors.[14]

  • Handling: Avoid direct contact with eyes, skin, and clothing.[5][12] Use only non-sparking tools if there is a risk of static discharge.[16][20]

  • Post-Handling: After use, securely close the container.[5][9] Decontaminate the work surface. Remove gloves using a technique that avoids contaminating your skin and wash hands thoroughly.[18]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[3][9][15] Keep away from incompatible materials such as strong oxidizing agents.[5][15] Ideal long-term storage is at 2-8°C.[3]

Accidental Release and Spill Cleanup Protocol

Prompt and correct response to a spill is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill and any immediate fire hazards.

  • Secure Area: Restrict access to the spill area. Ensure adequate ventilation, but avoid actions that could rapidly vaporize the material. Remove all sources of ignition.[16][20]

  • Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be required.[14]

  • Contain & Absorb: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[5][15]

  • Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.[5][15] Do not return spilled material to the original container.

  • Decontaminate: Clean the spill area with soap and water.[17]

  • Dispose: Dispose of the waste container and any contaminated PPE according to institutional and local environmental regulations.[4][5]

Section 4: Emergency Procedures

All personnel must be familiar with these procedures before beginning any work with the compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always seek medical attention after providing initial aid.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Get medical attention immediately.[15]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][8] If skin irritation or a rash occurs, get medical advice/attention.[4][5] Wash clothing before reuse.
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[15] Get medical attention if symptoms occur.[9]
Ingestion Do NOT induce vomiting.[17][20] Clean mouth with water and drink plenty of water afterwards.[4][5][9] Never give anything by mouth to an unconscious person.[15][20] Get medical aid immediately.[15]

Notes to Physician: Treat symptomatically.[4] Be aware that the primary hazard is skin sensitization, which may result in an allergic reaction.[9]

Firefighting Measures

While this compound has a relatively high flash point (~113 °C), it is combustible and appropriate measures should be taken in the event of a fire.[15]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[4][5][9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5][15]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][9][15]

Section 5: Toxicological Profile

The toxicological data underscores the importance of the handling procedures outlined in this guide. The primary concern is localized effects (skin/eye) rather than high acute systemic toxicity.

EndpointSpeciesValueReference
LD50 Oral Rat> 6500 µL/kg or > 7360 mg/kg[4][21]
LD50 Dermal Rabbit> 16 mL/kg or > 18400 mg/kg[21]
LC50 Inhalation Rat> 5.319 mg/L (4 h)[21]

Expert Interpretation: The high LD50 values indicate low acute toxicity via ingestion and skin contact.[21] However, this does not diminish the risk of skin sensitization, which is a separate immunological response to the chemical and the primary health hazard identified in the GHS classification.[4][22]

Conclusion

This compound is a valuable chemical reagent in research and development. Its safe use is contingent upon a comprehensive understanding of its hazards, a rigorous application of the hierarchy of controls, and strict adherence to established protocols for handling, storage, and emergency response. By integrating the principles and procedures detailed in this guide, scientists and researchers can effectively mitigate risks, ensuring a safe and productive laboratory environment.

References

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Morpholinecarboxaldehyde, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and diverse applications, with a focus on the causal relationships that underpin its utility in modern organic chemistry and medicinal chemistry. This document is designed to be a comprehensive resource, blending theoretical knowledge with practical, field-proven insights.

Introduction: The Versatility of a Simple Heterocycle

This compound, also widely known as N-formylmorpholine, is a heterocyclic compound that has carved a significant niche for itself in both industrial and academic laboratories. Its unique combination of a stable morpholine ring and a reactive formyl group makes it a valuable reagent and solvent in a multitude of chemical transformations.[1] The morpholine moiety imparts desirable physicochemical properties such as thermal stability and a high boiling point, rendering it an excellent polar aprotic solvent akin to dimethylformamide (DMF).[2] Beyond its role as a solvent, its formyl group allows it to act as a potent formylating agent, a critical transformation in the synthesis of numerous pharmaceutical compounds.[3] This dual functionality is a key reason for its widespread adoption in the synthesis of complex organic molecules, particularly in the realm of drug discovery where precise molecular architecture is paramount.[1]

Nomenclature and Identification: A Comprehensive List of Synonyms

Clarity in chemical communication is essential. This compound is known by a variety of names in literature and commercial catalogs. Understanding these synonyms is crucial for effective information retrieval and unambiguous communication within the scientific community.

Below is a comprehensive table of synonyms and identifiers for this compound.

Identifier Type Identifier Source
IUPAC Name morpholine-4-carbaldehyde[4]
CAS Number 4394-85-8[4]
Common Synonyms N-Formylmorpholine, 4-Formylmorpholine, Morpholine, 4-formyl-[4]
Other Names 1-Formylmorpholine, N-Formylmorfolin, (morpholino)methanone[4]
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4]
InChI InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2[4]
InChIKey LCEDQNDDFOCWGG-UHFFFAOYSA-N[4]
SMILES C1COCCN1C=O[4]

Synthesis of this compound: A Practical and Scalable Approach

The most common and industrially viable synthesis of this compound involves the direct formylation of morpholine with formic acid.[5] This reaction is valued for its simplicity, use of readily available starting materials, and amenability to scale-up.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine, being nucleophilic, attacks the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the N-formyl product. The removal of water is a critical step to drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by simply distilling off the water at elevated temperatures.[6] The choice of reaction conditions, particularly temperature and the method of water removal, directly impacts the reaction rate and overall yield.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where monitoring key parameters ensures the successful synthesis of high-purity this compound.

Materials:

  • Morpholine (1.0 equiv)

  • Formic acid (85% aqueous solution, 1.2-2.0 equiv)[6]

  • Toluene

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add morpholine and toluene.

  • With stirring, add formic acid dropwise to the morpholine solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction. This typically takes 4-9 hours.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted formic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product morpholine Morpholine reaction Reaction in Toluene (Reflux with Dean-Stark) morpholine->reaction formic_acid Formic Acid formic_acid->reaction neutralization Neutralization (aq. NaHCO3) reaction->neutralization extraction Extraction & Washing neutralization->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: A schematic representation of the synthesis workflow for this compound.

Chemical Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is dominated by its formyl group, making it a versatile reagent in a variety of organic transformations.

Formylation Reactions: A Powerful and Versatile Reagent

This compound serves as an excellent formylating agent for a range of nucleophiles, including organometallic reagents.[7]

4.1.1. Formylation of Grignard and Organolithium Reagents:

A key application of this compound is in the synthesis of aldehydes from Grignard or organolithium reagents.[2][7] The reaction proceeds via nucleophilic addition of the organometallic reagent to the carbonyl carbon of this compound. The resulting tetrahedral intermediate is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. This method is often preferred over other formylating agents due to its high yields and clean reaction profiles.

4.1.2. The Vilsmeier-Haack Reaction:

In the presence of phosphorus oxychloride (POCl₃) or other acid chlorides, this compound can form a Vilsmeier reagent, which is a potent electrophile for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The Vilsmeier reagent, a chloroiminium salt, is generated in situ and reacts with the aromatic substrate via an electrophilic aromatic substitution mechanism.[9] This reaction is particularly useful for the synthesis of aromatic aldehydes, which are important intermediates in the pharmaceutical and fine chemical industries.

VilsmeierHaack cluster_reagents Reagents cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution nfm This compound vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Salt) nfm->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent substitution Formylation vilsmeier_reagent->substitution aromatic Electron-Rich Aromatic Compound aromatic->substitution product Aryl Aldehyde substitution->product

Caption: The Vilsmeier-Haack reaction using this compound.

Synthesis of Bioactive Heterocycles

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] this compound serves as a key building block for the synthesis of more complex, biologically active heterocyclic compounds. For instance, it can be utilized in multicomponent reactions to construct diverse heterocyclic frameworks. The aldehyde functionality allows for its participation in condensation and cyclization reactions, providing access to a wide array of substituted morpholine derivatives with potential therapeutic applications.[5]

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

As a High-Performance Solvent

Its high boiling point, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make this compound an excellent solvent for various pharmaceutical manufacturing processes.[3] It can serve as a reaction medium, an extraction solvent, and a crystallization solvent, often leading to improved yields and purities of the final products.[1]

In the Synthesis of Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. For example, it has been employed in the synthesis of antiviral agents.[1] Its ability to introduce a formyl group or serve as a scaffold for building more complex heterocyclic systems is instrumental in constructing the intricate molecular architectures of modern drugs.

Case Study: Synthesis of Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors due to its ability to improve pharmacokinetic properties. For example, in the synthesis of certain phosphoinositide 3-kinase (PI3K) inhibitors, morpholine-containing building blocks are essential.[12][13] While a direct synthesis of a specific marketed drug using this compound might not be publicly disclosed in detail, the principles of its reactivity are applied in the synthesis of analogous structures. The formylation of a key intermediate using a Vilsmeier-Haack type reaction, or the use of a morpholine-containing aldehyde in a multi-step synthesis, are common strategies in the development of such inhibitors.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by a singlet for the formyl proton around 8.0 ppm. The methylene protons of the morpholine ring appear as two multiplets in the region of 3.4-3.8 ppm.[14][15]

  • ¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbon at around 160 ppm. The four carbons of the morpholine ring typically appear as two distinct signals in the range of 40-70 ppm.[14][16]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong characteristic absorption band for the carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹. The C-O-C stretching of the morpholine ring is also observable.[17][18]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 115. Common fragmentation patterns include the loss of the formyl group.[19][20]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a remarkably versatile and valuable compound in the arsenal of the modern organic and medicinal chemist. Its dual role as a high-performance solvent and a potent formylating agent, coupled with its utility as a building block for bioactive heterocycles, underscores its importance in both academic research and industrial drug development. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules with significant therapeutic promise.

References

Methodological & Application

4-Morpholinecarboxaldehyde: A Versatile and Efficient Formylating Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a fundamental transformation, paving the way for a multitude of valuable molecular scaffolds. As the demand for milder, more selective, and highly efficient reagents grows, 4-morpholinecarboxaldehyde has emerged as a superior formylating agent. Its unique combination of reactivity, stability, and favorable physical properties makes it an invaluable tool for researchers, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth exploration of this compound, complete with detailed application notes and validated protocols to empower your synthetic endeavors.

Unveiling this compound: Properties and Advantages

This compound, also known as N-formylmorpholine, is a colorless to light yellow liquid with a molecular formula of C₅H₉NO₂.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight115.13 g/mol [1]
Boiling Point~110 - 112 °C at 15 mmHg[2]
Density~1.14 g/cm³[2]
Solubility in WaterSoluble[2]

A key advantage of this compound lies in its reduced toxicity and higher boiling point compared to other common formylating agents like dimethylformamide (DMF). This translates to safer handling and easier removal of the reagent post-reaction, a significant consideration in process development and scale-up operations.

The Mechanism of Formylation: Activating the Formyl Group

The efficacy of this compound as a formylating agent stems from its ability to generate a highly electrophilic Vilsmeier-type reagent upon reaction with an activating agent, most commonly phosphorus oxychloride (POCl₃). This activated intermediate is the key species that delivers the formyl group to a nucleophilic substrate.

Vilsmeier_Mechanism cluster_activation Vilsmeier Reagent Formation cluster_formylation Electrophilic Attack and Hydrolysis This compound This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) This compound->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Arene, Organometallic) Aldehyde Formylated Product (Aldehyde) Iminium_Intermediate->Aldehyde H₂O Workup

Caption: General mechanism of formylation using this compound.

Key Applications and Detailed Protocols

This compound demonstrates broad utility across several key synthetic transformations. The following sections provide detailed, step-by-step protocols for its application in the Vilsmeier-Haack reaction, the formylation of organometallic reagents, and reductive amination.

Vilsmeier-Haack Reaction: Formylation of Electron-Rich Arenes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] this compound serves as an excellent alternative to DMF in this classic transformation.

Protocol: Formylation of Indole

This protocol details the C3-formylation of indole, a common heterocyclic motif in pharmaceuticals.

Materials:

  • Indole

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: To the stirred solution, add this compound (1.2 eq) followed by the dropwise addition of POCl₃ (1.2 eq) via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude indole-3-carboxaldehyde by recrystallization or column chromatography on silica gel.

Formylation of Organometallic Reagents

A seminal contribution by George A. Olah and colleagues demonstrated the effectiveness of this compound for the formylation of highly reactive organometallic reagents, such as Grignard and organolithium reagents.[1][8] This method provides a direct and high-yielding route to aldehydes.

Protocol: Synthesis of Benzaldehyde from Phenylmagnesium Bromide

This protocol outlines the preparation of benzaldehyde from a Grignard reagent.

Materials:

  • Phenylmagnesium bromide (in THF or diethyl ether)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of this compound (1.1 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the solution of phenylmagnesium bromide (1.0 eq) dropwise to the cooled this compound solution via the dropping funnel. Maintain the temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Warming and Quenching: Allow the reaction to slowly warm to 0 °C and then quench by the careful, dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting benzaldehyde by distillation or column chromatography.

Reductive Amination

While not a direct formylating agent in this context, the morpholine moiety of this compound is relevant to reductive amination, a cornerstone reaction for the synthesis of amines from carbonyl compounds.[2][9][10][11] A related protocol using morpholine is provided below to illustrate the utility of this structural class.

Protocol: Synthesis of N-Benzylmorpholine

This protocol describes the reductive amination of benzaldehyde with morpholine.

Materials:

  • Benzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and morpholine (1.1 eq) in DCM.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzylmorpholine by column chromatography on silica gel.

Comparative Overview of Formylating Agents

Formylating AgentKey AdvantagesKey Disadvantages
This compound Low toxicity, high boiling point, good yields, stable.Higher cost compared to DMF.
Dimethylformamide (DMF) Inexpensive, widely used.Lower boiling point, potential for side reactions, toxicity concerns.
N-Methylformanilide Effective for Vilsmeier-Haack reactions.Can be more difficult to remove post-reaction.
Ethyl Formate Inexpensive, suitable for some applications.Lower reactivity, often requires harsher conditions.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[12] Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a highly effective and versatile formylating agent in the modern organic synthesis laboratory. Its favorable safety profile, combined with its robust performance in key transformations such as the Vilsmeier-Haack reaction and the formylation of organometallics, makes it an indispensable reagent for chemists in academia and industry. The detailed protocols provided herein serve as a practical guide to harnessing the full potential of this valuable synthetic tool.

References

Application Notes and Protocols: The Strategic Use of 4-Morpholinecarboxaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 4-Morpholinecarboxaldehyde. It delves into the rationale behind its use as a privileged scaffold in medicinal chemistry, provides detailed protocols for its synthesis and derivatization, and explores its role in the development of targeted therapeutics.

Part 1: this compound - A Privileged Scaffold in Drug Design

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its inclusion can improve aqueous solubility, metabolic stability, and overall oral bioavailability. This compound (also known as N-Formylmorpholine) is a particularly valuable derivative, serving as a versatile and reactive building block for introducing this beneficial scaffold.[3][4] Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate in the synthesis of complex bioactive molecules.[3][4]

The unique value of this compound stems from the combination of the stable, solubility-enhancing morpholine ring and the reactive aldehyde group, which can participate in a wide array of reactions such as reductive amination, condensation, and the formation of covalent adducts.[4]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is critical for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₅H₉NO₂[3][5]
Molecular Weight 115.13 g/mol [3][5]
Appearance White solid to clear, colorless or light yellow liquid[3][6][7]
Melting Point 20-23 °C[3][8]
Boiling Point 236-237 °C[3][8]
Density ~1.145 g/mL at 25 °C[3][8]
Solubility in Water Soluble / Very Soluble[4][6][7]
CAS Number 4394-85-8[3][5]

Part 2: Key Applications in Targeted Drug Discovery

The strategic incorporation of the this compound moiety has been pivotal in the development of inhibitors for several key cellular pathways implicated in disease.

The Cornerstone of PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[9][11]

The morpholine moiety has emerged as a privileged pharmacophore for PI3K and other related kinase inhibitors.[12] The morpholine oxygen atom is perfectly positioned to form a crucial hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket, an interaction that is fundamental for potent and selective inhibition.[12] 4-(Pyrimidin-4-yl)morpholine structures are particularly prevalent in this class of inhibitors.[12]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates ZSTK474 Morpholine-based Inhibitors (e.g., ZSTK474) ZSTK474->PI3K Inhibit

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholine-based drugs.

Case Study: ZSTK474 and its Analogs ZSTK474 is a potent, pan-class I PI3K inhibitor that features a central triazine core with two morpholine substituents.[9] Structure-activity relationship (SAR) studies have demonstrated that replacing the morpholine groups can significantly impact isoform selectivity and overall potency, highlighting the critical role of this scaffold.[9][13]

Table of Representative Morpholine-Containing PI3K Inhibitor Activity

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference(s)
ZSTK474 (1) 5.085.03.924.0[9]
Analog 6a 9.94259.7560.0[9]
Analog 6b 3.74259.7514.6[9]

This data illustrates the high potency conferred by the morpholine scaffold and how modifications impact isoform selectivity.

A Reactive Moiety for Reversible Covalent Inhibition

Covalent inhibition has re-emerged as a powerful strategy in drug design to achieve high potency, prolonged duration of action, and to overcome drug resistance.[14][15] While irreversible inhibitors carry risks of off-target toxicity, reversible covalent inhibitors offer a compelling alternative by combining the durability of a covalent bond with the safety profile of a reversible interaction.[16][17]

The aldehyde group of this compound is an ideal electrophilic "warhead" for forming a reversible covalent bond with nucleophilic amino acid residues, such as lysine, on a target protein.[16] The initial non-covalent binding event, guided by the morpholine scaffold and other parts of the molecule, positions the aldehyde in proximity to the target residue. This is followed by the formation of a Schiff base (imine), a covalent linkage that is stable but can hydrolyze, thus establishing a reversible equilibrium.[16]

Caption: Mechanism of reversible covalent inhibition via Schiff base formation between an aldehyde warhead and a lysine residue.

This strategy leverages mass action: while the inhibitor might form transient off-target adducts, the high affinity for the intended target and the reversibility of the bond prevent the accumulation of off-target modifications, thereby enhancing the safety profile.[17]

Part 3: Experimental Protocols & Methodologies

The following protocols provide a framework for the synthesis and application of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound

This protocol is adapted from a photochemical synthesis method, demonstrating a potential route.[18] Alternative methods include the formylation of morpholine using various formylating agents.

Objective: To synthesize N-Formylmorpholine (this compound) from a suitable aldehyde and morpholine.

Materials:

  • Propionaldehyde (or n-Octylaldehyde)

  • Morpholine

  • Methylene Chloride (DCM), anhydrous

  • Methylene Blue (photosensitizer)

  • Oxygen source (cylinder or balloon)

  • Irradiation source (e.g., high-pressure mercury lamp)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Synthesis_Workflow Start Combine Aldehyde, Morpholine, & Methylene Blue in DCM Reaction Irradiate with Light while Bubbling O₂ Start->Reaction Setup Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Reaction Complete (TLC Monitoring) Purification Silica Gel Column Chromatography Workup->Purification Crude Product Characterization Characterization (¹H NMR, IR, MS) Purification->Characterization Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve propionaldehyde (1.0 eq) and morpholine (2.1 eq) in anhydrous methylene chloride.[18] Add a catalytic amount of methylene blue.

  • Reaction Execution: While stirring vigorously, bubble oxygen gas through the solution and irradiate with a suitable light source for 90-240 minutes.[18] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, turn off the light source and stop the oxygen flow. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the methylene chloride solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). The spectral data should be consistent with the literature values for this compound.[5]

Self-Validation and QC:

  • TLC Monitoring: Use a specific stain (e.g., potassium permanganate) to visualize both the starting materials and the product. The reaction is complete when the starting aldehyde spot has disappeared.

  • NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the formyl proton (~8.0 ppm) and the morpholine protons (typically two multiplets between 3.4-3.8 ppm).

  • Purity Assessment: Final purity should be assessed by NMR or GC-MS and should be ≥98% for use in subsequent medicinal chemistry applications.

Protocol: Synthesis of a Schiff Base Derivative

This protocol demonstrates the utility of this compound as a building block by reacting it with a primary amine to form a Schiff base, a common intermediate in the synthesis of more complex heterocyclic systems.[19][20]

Objective: To synthesize a Schiff base from this compound and a representative aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (or a substituted aniline) (1.0 eq)

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount)

  • Standard glassware with reflux condenser

  • Stirring hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Addition of Reagents: Add an equimolar amount of aniline to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

  • Characterization: Confirm the structure of the resulting Schiff base. Key indicators include:

    • IR Spectroscopy: Appearance of a C=N (imine) stretch (~1650 cm⁻¹) and disappearance of the C=O (aldehyde) stretch (~1700 cm⁻¹) and N-H (amine) stretches.

    • ¹H NMR Spectroscopy: Appearance of the characteristic imine proton signal (CH=N) typically downfield (>8.0 ppm).

Part 4: Conclusion and Future Outlook

This compound is more than a simple building block; it is a strategic tool in the medicinal chemist's arsenal. Its ability to confer favorable pharmacokinetic properties via the morpholine ring and provide a versatile reactive handle through its aldehyde group makes it invaluable.[2][21] Its demonstrated success in high-value applications, particularly in the development of kinase inhibitors and covalent therapeutics, underscores its importance.[9][16] Future prospects will likely see its expanded use in developing novel covalent inhibitors for a wider range of biological targets and in the construction of complex molecular architectures for challenging diseases.[21]

References

Application Notes: 4-Morpholinecarboxaldehyde in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic modification of peptides and the sustainability of their synthesis are paramount in contemporary drug discovery and biochemical research. N-formylation is a critical post-translational modification that dictates the biological activity of many peptides, particularly in immunology and epigenetics.[1] Concurrently, the imperative for green chemistry has driven the search for safer, more environmentally benign solvents to replace hazardous compounds like N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS).[2] This document details the dual application of 4-morpholinecarboxaldehyde, also known as N-formylmorpholine (NFM), a stable and versatile compound, in peptide synthesis. We provide an in-depth analysis of NFM's role as a key component in modern N-formylation protocols and as a high-performance green solvent for SPPS. Detailed, field-proven protocols are provided for both applications, underpinned by mechanistic insights and comparative data to guide researchers in implementing these advanced methodologies.

Part I: On-Resin N-Formylation of Peptides

The Significance and Mechanism of N-Formylation

N-formylation, the addition of a formyl group (-CHO) to a primary or secondary amine, is a crucial modification in biological systems. In prokaryotes, protein synthesis is initiated with N-formylmethionine. Consequently, N-formylated peptides released by bacteria or damaged mitochondria act as potent chemoattractants for phagocytic leukocytes, initiating an innate immune response.[3] This biological role makes synthetic N-formylated peptides invaluable tools for studying inflammation and immune signaling.

Chemically, on-resin N-formylation is typically the final step after peptide chain assembly. The most efficient modern methods rely on the in-situ generation of a highly reactive mixed anhydride. A prominent one-pot procedure uses formic acid and acetic anhydride in the presence of a base like pyridine.[4] The pyridine deprotonates the formic acid, and the resulting formate anion attacks the highly reactive N-acetyl pyridinium species (formed from acetic anhydride and pyridine), generating a potent formylating agent: acetic formic anhydride.[4] This intermediate readily reacts with the free N-terminal amine of the resin-bound peptide to yield the desired formamide.

Formylation_Mechanism cluster_activation Activation Phase cluster_formylation Formylation Phase FA Formic Acid (HCOOH) Formate Formate Anion FA->Formate Deprotonation Pyr Pyridine Pyr->Formate AcetylPyr N-Acetyl Pyridinium (Highly Reactive) Pyr->AcetylPyr Ac2O Acetic Anhydride Ac2O->AcetylPyr Activation Peptide Resin-Bound Peptide (H₂N-Peptide-Resin) FormylPeptide N-Formylated Peptide (OHC-HN-Peptide-Resin) Peptide->FormylPeptide AFA Acetic Formic Anhydride (Active Formylating Agent) Formate->AFA Nucleophilic Attack AcetylPyr->AFA AFA->FormylPeptide Formyl Group Transfer

Figure 1: Proposed mechanism for on-resin N-formylation using the formic acid/acetic anhydride method.[4]
Comparative Analysis of Common Formylation Methods

While several reagents can achieve N-formylation, they differ significantly in stability, efficiency, and ease of use. The choice of method depends on the peptide sequence, scale, and available resources.

MethodReagent(s)Key AdvantagesKey DisadvantagesTypical YieldReference
Mixed Anhydride (One-Pot) Formic Acid, Acetic Anhydride, PyridineFast (minutes), high yield, uses common/stable reagents, one-pot procedure.Exothermic reaction requires careful addition of anhydride.>90%[1],[3]
DCC Activation Formic Acid, N,N'-Dicyclohexyl-carbodiimide (DCC)Effective and well-established.Generates insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove; longer reaction times (overnight).[5]70-75%[5]
EDCI/Oxyma Formic Acid, EDCI, OxymaWater-soluble carbodiimide (EDCI) makes byproduct removal easier; mild conditions.Requires multiple reagents; may be less efficient for hindered amines.65-90%[6]
Iodine Catalysis Formic Acid, I₂ (catalytic)Solvent-free, avoids toxic reagents, preserves stereochemistry.[7]Requires elevated temperature (70°C); not demonstrated for on-resin synthesis.High (solution phase)[7]
Protocol: Rapid, On-Resin N-Formylation of Peptides

This protocol is adapted from the highly efficient one-pot method developed by Thomas and colleagues, which is broadly applicable to various peptide sequences and lengths.[1][3]

Materials:

  • Peptidyl-resin (post-SPPS, with N-terminal Fmoc group removed)

  • N,N-Dimethylformamide (DMF) or N-Formylmorpholine (NFM)

  • Pyridine (ACS grade or higher)

  • Formic Acid (≥95%)

  • Acetic Anhydride (≥98%)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Place the peptidyl-resin (1.0 eq, e.g., 100 mg on a 0.5 mmol/g resin) in a synthesis vessel. Swell the resin in DMF or NFM (approx. 10 mL/g resin) for 30 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate vial, prepare the formylation solution. For every 100 mg of resin, add:

    • 2 mL of DMF (or NFM)

    • 85 µL of Pyridine (20 eq)

    • 40 µL of Formic Acid (20 eq)

  • Formylation Reaction: Add the prepared solution to the swollen resin. Agitate gently at room temperature for 5 minutes.

  • Activation: While agitating, add dropwise 100 µL of Acetic Anhydride (20 eq) to the resin slurry over a period of 10 minutes.

    • Causality Note: The slow, dropwise addition of acetic anhydride is critical. It controls the exothermic reaction and ensures the efficient formation of the mixed anhydride intermediate without significant side reactions.[4]

  • Reaction Completion: Continue to agitate the mixture at room temperature for an additional 30-60 minutes.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the complete consumption of the primary N-terminal amine.

  • Washing: Drain the reaction mixture. Wash the resin extensively as follows:

    • DMF or NFM (3x)

    • DCM (3x)

    • MeOH (3x)

    • DCM (3x)

  • Drying and Cleavage: Dry the resin under a stream of nitrogen or in a vacuum desiccator. Cleave the N-formylated peptide from the resin using a standard cleavage cocktail and procedure appropriate for the peptide's sequence and protecting groups.

Part II: this compound (NFM) as a Green Solvent for SPPS

The Imperative for Green Solvents in Peptide Synthesis

Solid-phase peptide synthesis is a solvent-intensive process. DMF is the historical solvent of choice due to its excellent solvating properties and high polarity. However, it is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[2] This has catalyzed a search for greener, safer alternatives that do not compromise synthesis quality. N-Formylmorpholine (NFM) has emerged as a leading candidate.[8] It is a biodegradable, non-toxic, and non-corrosive polar aprotic solvent with a high boiling point and excellent chemical stability.[8]

Physicochemical Property Comparison

The suitability of NFM as an SPPS solvent stems from its physicochemical properties, which are comparable or superior to those of DMF.

PropertyN-Formylmorpholine (NFM)N,N-Dimethylformamide (DMF)Justification for SPPS
Formula C₅H₉NO₂C₃H₇NO-
Molar Mass 115.13 g/mol 73.09 g/mol -
Boiling Point 239 °C153 °CNFM's high BP allows for high-temperature reactions (e.g., microwave SPPS) with minimal evaporation.
Melting Point 21 °C-61 °CNFM may solidify in cool labs, requiring gentle warming.
Density 1.145 g/cm³0.944 g/cm³-
Toxicity Profile Non-toxic, non-corrosive, biodegradable.[8]Reproductive toxin, hepatotoxic.[2]NFM offers a significantly improved safety and environmental profile.
Solvating Power Excellent for amino acids and coupling reagents.Excellent; the industry standard.NFM effectively dissolves all common SPPS reagents, ensuring efficient reactions.
Protocol: Standard Fmoc/tBu SPPS Cycle Using NFM

This protocol outlines a single coupling cycle using NFM as the primary solvent. This cycle is repeated for each amino acid in the peptide sequence.

Materials:

  • Fmoc-protected amino acid (4 eq)

  • Coupling reagents (e.g., HBTU, 3.9 eq; or DIC/OxymaPure)

  • Base (e.g., DIPEA, 8 eq)

  • Deprotection solution (e.g., 20% Piperidine in NFM)

  • N-Formylmorpholine (NFM) for all dissolution and washing steps

  • Resin (pre-loaded or with free amine)

SPPS_Cycle_NFM Start Start of Cycle (Resin with Free Amine) Coupling 1. Amino Acid Coupling - Fmoc-AA / Activator / Base - Solvent: NFM - Time: 30-60 min Start->Coupling Wash1 2. NFM Wash (Remove excess reagents) Coupling->Wash1 Deprotection 3. Fmoc Deprotection - 20% Piperidine in NFM - Time: 5 + 10 min Wash1->Deprotection Wash2 4. NFM Wash (Remove Piperidine/DBF adduct) Deprotection->Wash2 End End of Cycle (Resin ready for next AA) Wash2->End End->Coupling Repeat for next cycle

Figure 2: Standard Fmoc-SPPS cycle using N-Formylmorpholine (NFM) as the primary solvent.

Procedure:

  • Resin Swelling: If starting a new synthesis, swell the resin in NFM for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in NFM for 5 minutes. Drain.

    • Treat again with 20% Piperidine in NFM for 10 minutes. Drain.

    • Causality Note: The two-step deprotection ensures complete removal of the Fmoc group, preventing deletion sequences. The first short step removes the bulk, while the second ensures the reaction goes to completion.

  • Washing: Wash the resin with NFM (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq) by dissolving it with the coupling reagent (e.g., HBTU, 3.9 eq) and base (DIPEA, 8 eq) in NFM. Allow to activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin with NFM (3-5 times) to remove excess activated amino acid and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-5 for the subsequent amino acids in the sequence.

References

Application Notes & Protocols: A Deep Dive into the 4-Morpholinecarboxaldehyde Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining Formylation with 4-Morpholinecarboxaldehyde

The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While N,N-dimethylformamide (DMF) is the archetypal reagent, the exploration of alternative N,N-disubstituted formamides offers unique advantages in solubility, reactivity, and product profiles. This guide focuses on this compound, a versatile alternative that brings the distinct properties of the morpholine moiety to this classic transformation.

The morpholine ring, with its ether linkage, can influence the electronic and steric environment of the resulting Vilsmeier reagent, potentially altering regioselectivity and reactivity in complex substrates.[2] This makes this compound an invaluable tool in the synthesis of novel pharmaceutical intermediates and complex organic molecules where precise functionalization is paramount.[3][4]

This document provides an in-depth exploration of the Vilsmeier-Haack reaction mechanism utilizing this compound, detailed experimental protocols, and insights into the causality behind procedural choices to empower researchers in leveraging this reaction to its full potential.

The Core Mechanism: A Stepwise Dissection

The Vilsmeier-Haack reaction, at its heart, is a two-part process: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[5]

Part 1: Genesis of the Vilsmeier Reagent

The reaction is initiated by the activation of this compound with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).

  • Nucleophilic Attack: The carbonyl oxygen of this compound, being electron-rich, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This initial attack forms a highly reactive intermediate.

  • Generation of the Chloroiminium Ion: The intermediate readily eliminates a dichlorophosphate anion to yield the key electrophile: the N-(chloromethylene)morpholin-4-ium ion, also known as the Vilsmeier reagent.[6] This species is a potent, yet selective, electrophile.

Part 2: Electrophilic Aromatic Substitution and Hydrolysis

With the Vilsmeier reagent formed in situ, the stage is set for the formylation of the aromatic substrate.

  • Electrophilic Attack: The electron-rich aromatic ring (e.g., a phenol, aniline, or activated heterocycle) attacks the electrophilic carbon of the chloroiminium ion.[1][7] This step disrupts the aromaticity of the substrate, forming a resonance-stabilized cationic intermediate (a sigma complex).

  • Restoration of Aromaticity: A base, often the displaced dichlorophosphate anion or another molecule of the formamide, abstracts a proton from the sigma complex, restoring aromaticity and yielding a substituted iminium salt.[8]

  • Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the iminium salt during aqueous workup. Water attacks the iminium carbon, and subsequent proton transfers and elimination of a morpholinium salt lead to the formation of the desired aryl aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution & Hydrolysis This compound This compound Vilsmeier_Reagent N-(chloromethylene) morpholin-4-ium ion This compound->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Aromatic Substrate Aromatic_Substrate Electron-Rich Aromatic Substrate Aryl_Aldehyde Aryl Aldehyde (Product) Iminium_Salt->Aryl_Aldehyde Hydrolysis (H2O)

Caption: Vilsmeier-Haack reaction workflow with this compound.

Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for the formylation of an activated aromatic substrate. The quantities and conditions should be optimized for each specific substrate.

Materials and Reagents:

  • This compound (≥98%)

  • Phosphorus oxychloride (POCl₃) (≥99%)

  • Electron-rich aromatic or heteroaromatic substrate

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

Detailed Step-by-Step Methodology:

  • Reaction Setup and Inert Atmosphere:

    • Action: Assemble a dry, three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen/argon inlet.

    • Causality: The Vilsmeier reagent and many intermediates are moisture-sensitive. An inert atmosphere is crucial to prevent quenching of the reagent and unwanted side reactions.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • Action: In the reaction flask, dissolve this compound (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Causality: Using a slight excess of the formamide ensures complete conversion of the limiting POCl₃. Cooling is critical as the formation of the Vilsmeier reagent is exothermic and controlling the temperature prevents potential side reactions and degradation.[9]

    • Action: Add POCl₃ (1.0 equivalent) dropwise to the cooled solution via the dropping funnel over 15-30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Slow, dropwise addition is paramount to manage the exothermicity of the reaction.[10] A rapid addition can lead to a dangerous temperature spike and the formation of undesired byproducts.

  • Substrate Addition and Reaction:

    • Action: Once the POCl₃ addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Causality: This "aging" period allows for the complete conversion of the starting materials into the active electrophile before the introduction of the substrate.

    • Action: Add a solution of the electron-rich aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

    • Causality: The reactivity of the substrate dictates the reaction temperature. For highly activated substrates, maintaining a low temperature (0-25 °C) is often sufficient. For less reactive substrates, the reaction may require warming to reflux.[8]

    • Action: Monitor the reaction progress by TLC until the starting material is consumed.

    • Causality: TLC is a rapid and effective method to determine the endpoint of the reaction, preventing over-reaction and the formation of impurities.

  • Workup and Quenching:

    • Action: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Causality: The quenching process is often exothermic, and cooling the reaction mixture prevents a rapid temperature increase.

    • Action: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.

    • Causality: This step serves two purposes: it hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic components of the reaction mixture.[1][9] The use of a mild base like sodium bicarbonate is crucial to avoid base-catalyzed side reactions of the product aldehyde.

  • Extraction and Purification:

    • Action: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Causality: This step isolates the organic product from the aqueous phase containing inorganic salts and water-soluble byproducts.

    • Action: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water, and the drying agent ensures the complete removal of water before concentration, which could otherwise interfere with purification.

    • Action: Purify the crude product by column chromatography or recrystallization as needed.

    • Causality: Purification is essential to isolate the desired aldehyde from any unreacted starting materials or byproducts, ensuring the high purity required for subsequent applications.

Quantitative Data and Considerations

ParameterTypical Range/ValueRationale & Field-Proven Insights
Substrate Scope Electron-rich aromatics (phenols, anilines), heterocycles (indoles, pyrroles, furans)The reaction is an electrophilic aromatic substitution; therefore, substrates must possess sufficient nucleophilicity to react with the relatively weak Vilsmeier electrophile.[5]
Stoichiometry 1.1 - 1.5 eq. This compound, 1.0 eq. POCl₃, 1.0 eq. SubstrateA slight excess of the formamide/POCl₃ adduct ensures complete conversion of the valuable aromatic substrate.
Solvent Anhydrous DCM, DCE, or DMFChlorinated solvents are often preferred for their inertness and ability to dissolve both the reagents and intermediates. In some cases, the formamide itself can be used as the solvent.[1]
Temperature 0 °C to refluxHighly dependent on the reactivity of the aromatic substrate. More activated systems react at lower temperatures, while less activated ones may require heating.[8]
Reaction Time 1 - 24 hoursMonitored by TLC. Reaction times vary significantly with substrate reactivity and temperature.
Yields 60 - 95%Generally good to excellent for suitable substrates. Yields can be impacted by steric hindrance and the electronic nature of the substrate.

Troubleshooting and Expert Insights

  • Low or No Conversion: This often points to insufficient activation of the substrate or a deactivated Vilsmeier reagent. Ensure all reagents and solvents are anhydrous. For less reactive substrates, consider increasing the reaction temperature or using a more activating Lewis acid in conjunction with POCl₃.

  • Multiple Products/Poor Regioselectivity: The regioselectivity is governed by both electronic and steric factors of the substrate.[1] In cases of competing reactive sites, protecting groups may be necessary to direct the formylation to the desired position.

  • Difficult Workup/Emulsion Formation: This can occur with substrates containing basic nitrogen atoms (e.g., anilines). A careful adjustment of the pH during workup can help break emulsions.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere Setup B Dissolve this compound in Anhydrous DCM A->B C Cool to 0 °C B->C D Dropwise Addition of POCl3 (< 5 °C) C->D E Stir for 30 min at 0 °C (Reagent Formation) D->E F Dropwise Addition of Substrate Solution E->F G React & Monitor by TLC F->G H Cool to 0 °C & Quench in Ice/NaHCO3(aq) G->H I Extract with Organic Solvent H->I J Wash with Brine & Dry (Na2SO4) I->J K Filter & Concentrate J->K L Purify (Chromatography/Recrystallization) K->L

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack reaction.

References

N-Formylation of Amines Using 4-Morpholinecarboxaldehyde: A Detailed Guide and Critical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylation is a fundamental transformation in organic synthesis, crucial for the introduction of a formyl group onto a nitrogen atom. This modification is pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Formamides, the products of N-formylation, serve as key synthetic intermediates and are themselves bioactive molecules. While numerous reagents have been developed for this purpose, this application note focuses on the use of 4-morpholinecarboxaldehyde as a potential N-formylating agent for amines. We will provide a comprehensive overview of N-formylation, critically evaluate the available literature for a specific protocol involving this compound, and present a detailed, generalized experimental procedure based on established principles of formylation chemistry. Safety protocols and a discussion of the mechanistic underpinnings of this class of reaction are also included to ensure a thorough and scientifically rigorous guide.

Introduction to N-Formylation

The formyl group (-CHO) is the simplest acyl group, and its introduction onto a nitrogen atom to form a formamide has profound implications in synthetic chemistry. Formamides are versatile intermediates, readily converted to isocyanides, amines via reduction, and other functional groups.[1][2] The protection of amines as formamides is a common strategy in multi-step syntheses.[2] Furthermore, the formamide moiety is a key structural feature in many biologically active compounds.

A variety of reagents have been successfully employed for the N-formylation of amines, each with its own advantages and limitations. Common formylating agents include:

  • Formic acid: A simple and cost-effective reagent, often used with dehydrating agents.[1][2]

  • Acetic formic anhydride: A highly reactive agent, though sensitive to moisture.[1]

  • N,N-Dimethylformamide (DMF): Can act as a formyl source in the Vilsmeier-Haack reaction.

  • Chloral: An effective reagent that produces chloroform as a byproduct.[1]

  • Carbon monoxide: Used in catalytic carbonylation reactions.[1]

The choice of formylating agent often depends on the substrate's reactivity, functional group tolerance, and the desired reaction conditions.

This compound as a Formylating Agent: A Literature Review

This compound, also known as N-formylmorpholine, is a stable, commercially available compound.[3] A thorough review of the scientific literature reveals its primary application as an effective formylating agent for nucleophiles such as Grignard and organolithium reagents. This reaction provides a convenient route to aldehydes.

Proposed General Experimental Protocol

This protocol is a representative, generalized procedure for the N-formylation of a primary amine using an amide as the formylating agent. It is crucial to note that this is a theoretical protocol for the use of this compound and should be optimized and validated experimentally. We will use the N-formylation of benzylamine to N-benzylformamide as a model reaction.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
BenzylamineC₇H₉N107.15≥99%Sigma-Aldrich
This compoundC₅H₉NO₂115.13≥98%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Sodium sulfate (anhydrous)Na₂SO₄142.04GranularSigma-Aldrich
Silica gelSiO₂60.0860 Å, 230-400 meshSigma-Aldrich
Ethyl acetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexanesN/AN/AACS gradeFisher Scientific
Safety Precautions
  • This compound: May cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves and eye protection.

  • Benzylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin irritation. Suspected of damaging fertility or the unborn child. Handle in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.07 g, 10 mmol, 1.0 equiv.).

  • Addition of Reagents: Add this compound (1.27 g, 11 mmol, 1.1 equiv.) to the flask.

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove unreacted benzylamine and morpholine, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzylformamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

N_Formylation_Workflow start Start setup Reaction Setup: - Benzylamine - this compound - Toluene start->setup reaction Reaction: - Reflux (111°C) - 4-6 hours - Monitor by TLC setup->reaction workup Aqueous Work-up: - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with Brine - Dry over Na2SO4 reaction->workup purification Purification: - Flash Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for the proposed N-formylation of benzylamine.

Mechanistic Considerations

The N-formylation of an amine by an amide, such as this compound, is proposed to proceed through a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (benzylamine) attacks the electrophilic carbonyl carbon of this compound.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate.

  • Leaving Group Departure: The morpholine anion is a poor leaving group. Therefore, protonation of the morpholine nitrogen by an acid catalyst (which may be adventitious or added) would facilitate its departure. In the absence of an external acid catalyst, the reaction may be slow or require high temperatures.

  • Product Formation: The collapse of the tetrahedral intermediate and departure of the morpholine leaving group results in the formation of the N-formylated product (N-benzylformamide) and morpholine.

Mechanistic Diagram

Caption: Proposed mechanism for N-formylation using this compound.

Conclusion and Future Outlook

While this compound is an established reagent for the formylation of organometallic compounds, its application for the direct N-formylation of amines is not well-documented in the scientific literature. The generalized protocol provided herein serves as a rational starting point for investigating this transformation. Further research is warranted to establish the optimal reaction conditions, substrate scope, and limitations of this methodology. The development of a mild and efficient protocol using this stable and readily available reagent would be a valuable addition to the synthetic chemist's toolbox for the preparation of important formamide derivatives.

References

Laboratory preparation of 4-Morpholinecarboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Preparation of 4-Morpholinecarboxaldehyde and Its Derivatives

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle, an organic compound featuring both amine and ether functional groups, is a privileged scaffold in modern drug discovery.[1][2] Its incorporation into molecular structures can enhance pharmacological properties such as potency, solubility, and metabolic stability.[3][4] this compound (also known as N-formylmorpholine) serves as a key intermediate, enabling the introduction of the morpholine moiety and providing a reactive aldehyde handle for further chemical elaboration.[5][6] Its derivatives are integral to the synthesis of pharmaceuticals ranging from anticancer agents like gefitinib to antibiotics like linezolid.[1][3]

Compound Profile: this compound

PropertyValue
IUPAC Name morpholine-4-carbaldehyde[7]
Synonyms N-Formylmorpholine, 4-Formylmorpholine[7][8]
CAS Number 4394-85-8[5]
Molecular Formula C₅H₉NO₂[5][7]
Molecular Weight 115.13 g/mol [5][7]
Appearance Clear, colorless to slightly yellow liquid[5][6]
Boiling Point 236 - 237 °C[5]
Melting Point 20 - 23 °C[5]

Core Synthetic Strategies for N-Formylation of Morpholine

The synthesis of this compound primarily involves the formylation of the secondary amine of the morpholine ring. Several methods have been established, each with distinct advantages regarding yield, purity, and environmental impact.

Direct N-Formylation with Formic Acid

This is the most common and industrially relevant method for producing N-formylmorpholine.[9] The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of morpholine attacks the carbonyl carbon of formic acid. The reaction is typically driven to completion by the removal of water, which is formed as a byproduct.

Causality: The direct use of formic acid is favored for its high atom economy and relatively low cost. The primary challenge is managing the reaction equilibrium. To achieve high conversion, water must be removed, often through azeotropic distillation with a suitable solvent (e.g., toluene) or by operating at high temperatures under solvent-free conditions to distill the water off as it forms.[10][11] A patent describes a method using a water-carrying agent at 50-140 °C to achieve high yield and purity.[11] Under optimized, solvent-free conditions at elevated temperatures (up to 224 °C), the reaction can produce N-formylmorpholine with a purity exceeding 99.5%.[10]

G cluster_reactants Reactants cluster_product Product Morpholine Morpholine Reaction Heat (Water Removal) Morpholine->Reaction FormicAcid Formic Acid FormicAcid->Reaction NFM This compound (N-Formylmorpholine) Water Water Reaction->NFM Reaction->Water caption Fig 1. General scheme for N-formylation of morpholine.

Fig 1. General scheme for N-formylation of morpholine.
Vilsmeier-Haack Type Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[12][13] It utilizes a "Vilsmeier reagent," a chloromethyliminium salt, which is generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[14][15]

Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent.[15] While typically applied to arenes, this potent electrophile can, in principle, react with secondary amines like morpholine. The amine's lone pair of electrons would attack the iminium carbon, followed by the loss of a leaving group to yield the formylated product after hydrolysis. This method is generally harsher and less direct than using formic acid for simple amine formylation but is a cornerstone of formylation chemistry.[16]

G DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Product Formylated Product Vilsmeier->Product Arene Electron-Rich Substrate Arene->Product caption Fig 2. Vilsmeier-Haack reagent formation and reaction.

Fig 2. Vilsmeier-Haack reagent formation and reaction.
Alternative and Green Formylation Methods

Emerging methods focus on improving the environmental footprint of the synthesis.

  • Carbon Dioxide as a C1 Source: A notable green chemistry approach involves the formylation of morpholine using supercritical CO₂ and a bidentate ruthenium catalyst.[9] This solventless reaction proceeds with nearly 100% selectivity, presenting an environmentally benign alternative to traditional methods.[9]

  • Paraformaldehyde: Paraformaldehyde can serve as a C1 source for N-formylation, offering advantages due to its low cost, stability, and ease of handling compared to gaseous formaldehyde.[17]

Detailed Laboratory Protocols

The following protocols provide step-by-step guidance for the synthesis and subsequent derivatization of this compound.

Protocol 1: Synthesis of this compound via Formic Acid

This protocol is adapted from established, high-yield procedures.[10] It employs a solvent-free, high-temperature approach to drive the reaction to completion by distilling off water.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Morpholine87.1291.38 g (92.2 mL)1.051
Formic Acid (~85%)46.03~64 g (~52.5 mL)~1.18~1.12

Experimental Workflow

G A 1. Charge Reactor Add 91.38 g morpholine to a 3-neck flask equipped with a stirrer and dropping funnel. B 2. Add Formic Acid Slowly add ~64 g formic acid dropwise while stirring. Maintain temperature at 50°C. A->B C 3. Distillation Setup Connect the flask to a distillation apparatus. B->C D 4. Reaction & Distillation Gradually heat the mixture. Collect the water/formic acid distillate (starts at ~96°C) until the pot temperature reaches >200°C. C->D E 5. Product Purification Cool the reaction mixture. Purify the crude product by vacuum distillation to obtain pure this compound. D->E F 6. Analysis Confirm purity (>99%) using Gas Chromatography (GC) and structure by NMR/IR. E->F caption Fig 3. Workflow for this compound synthesis.

Fig 3. Workflow for this compound synthesis.

Step-by-Step Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an oil bath for controlled heating.

  • Charging Reagents: Charge the flask with 91.38 g of morpholine.

  • Addition of Formic Acid: Begin stirring and slowly add approximately 64 g of formic acid dropwise from the dropping funnel. An exothermic reaction will occur; maintain the temperature around 50°C using a water bath if necessary.[10]

  • Reaction and Distillation: Once the addition is complete, replace the dropping funnel with a distillation head and condenser. Gradually heat the oil bath. The first drops of distillate (primarily water with some unreacted formic acid) will appear at approximately 96°C.[10]

  • Driving to Completion: Continue the distillation, slowly increasing the pot temperature. The reaction is considered complete when the temperature of the reaction mixture rises significantly (e.g., to 224 °C) and the distillation of water ceases.[10]

  • Purification: After cooling the flask, the crude product (the remaining liquid) is purified by vacuum distillation to yield pure this compound.

  • Characterization: The purity of the final product should be assessed by Gas Chromatography (GC).[5][10] The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[7][8]

Protocol 2: Synthesis of a 1,2,4-Triazole Derivative

This protocol demonstrates a common use of this compound as a starting material to build more complex heterocyclic structures, adapted from a described synthetic pathway.[18] This example involves converting the aldehyde into a hydrazide, which is then cyclized.

Part A: Synthesis of Morpholin-N-ethyl Acetohydrazide

  • Esterification: React morpholine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form morpholin-N-ethyl acetate.

  • Hydrazinolysis: React the resulting ester with hydrazine hydrate in ethanol. The hydrazide will precipitate and can be collected by filtration.

Part B: Cyclization to a 1,2,4-Triazole-3-thiol

  • Thiosemicarbazide Formation: React the hydrazide from Part A with ammonium thiocyanate in acidic ethanol to form the corresponding thiosemicarbazide.[18]

  • Cyclization: Heat the thiosemicarbazide in an aqueous sodium hydroxide solution, followed by acidification. This will induce cyclization to the 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol.[18] This product now has a reactive thiol group for further derivatization.

Safety and Hazard Management

The synthesis of this compound and its derivatives requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Morpholine: A flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]

  • Formic Acid: Highly corrosive. Causes severe skin burns and eye damage. Its vapors are irritating to the respiratory tract. Always handle in a chemical fume hood.

  • Formaldehyde and Paraformaldehyde: Formaldehyde is a known human carcinogen and a sensitizer.[19][20] All operations involving formaldehyde or its solid polymer, paraformaldehyde, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[21] The OSHA permissible exposure limit (PEL) is 0.75 ppm as an 8-hour time-weighted average.[19]

  • Phosphorus Oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is extremely corrosive and reacts violently with water. It must be handled with extreme care under anhydrous conditions in a fume hood.

General Laboratory Practices:

  • Always wear a lab coat, safety glasses with side shields or splash goggles, and chemical-resistant gloves.[19]

  • Ensure a safety shower and eyewash station are immediately accessible.

  • Keep containers of flammable liquids tightly closed and away from ignition sources.[19]

Conclusion

The laboratory preparation of this compound is a well-established process, with the direct formylation of morpholine by formic acid being the most direct and scalable method. By carefully controlling reaction conditions, particularly temperature and water removal, high yields of a very pure product can be achieved. This key intermediate provides a gateway to a vast array of complex derivatives with significant potential in medicinal chemistry and materials science. Adherence to rigorous safety protocols is paramount throughout all synthetic steps.

References

Mastering Large-Scale Formylation: A Guide to 4-Morpholinecarboxaldehyde in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial organic synthesis, the quest for efficient, safe, and scalable reagents is paramount. 4-Morpholinecarboxaldehyde, also known as N-formylmorpholine, has emerged as a important player, particularly as a formylating agent in the production of pharmaceuticals and other fine chemicals. This guide provides an in-depth exploration of its applications, offering detailed protocols and insights into its use in large-scale synthesis, with a focus on promoting scientific integrity and practical, field-proven methodologies.

Introduction: The Industrial Advantage of this compound

This compound (CAS No: 4394-85-8) is a versatile heterocyclic building block.[1] It is a colorless to yellow liquid or solid with a melting point of 20-23 °C and a boiling point of 236-237 °C.[2] Its utility in large-scale synthesis stems from several key properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[3]

One of its most significant roles is as a formylating agent, often in the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds.[4][5][6] The resulting aldehydes are crucial intermediates in the synthesis of a wide array of complex molecules.

Compared to the commonly used N,N-dimethylformamide (DMF), this compound can offer advantages in certain contexts. While DMF is a highly effective and economical reagent, concerns over its toxicity and environmental impact have prompted a search for alternatives. This compound, in some applications, may present a more favorable safety profile, though it is still classified as a substance that may cause an allergic skin reaction and serious eye irritation.[7][8] Proper handling and personal protective equipment are essential.[9][10]

Core Application: The Vilsmeier-Haack Reaction at Scale

The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation.[5][6] It involves the reaction of an activated aromatic compound with a Vilsmeier reagent, which is typically formed in situ from a substituted amide and a halogenating agent like phosphorus oxychloride (POCl₃).[6] The resulting electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.

Mechanism of Vilsmeier Reagent Formation

The reaction begins with the activation of this compound with a halide source, such as phosphorus oxychloride, to form the electrophilic Vilsmeier reagent.

Vilsmeier_Reagent_Formation cluster_reactants Reactants cluster_product Product 4_Morpholinecarboxaldehyde This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) 4_Morpholinecarboxaldehyde->Vilsmeier_Reagent Activation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier reagent from this compound and POCl₃.

General Protocol for Large-Scale Vilsmeier-Haack Formylation

This protocol provides a generalized procedure for the formylation of an electron-rich aromatic substrate on a large scale. Note: This is a general guideline and must be optimized for each specific substrate and desired scale.

Safety Precautions: The reaction is exothermic and generates corrosive byproducts. It must be conducted in a well-ventilated fume hood or a closed reactor system designed for handling hazardous chemicals. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9][10]

Materials:

Reagent/SolventMolar Ratio (Typical)Notes
This compound1.0 - 1.5Can act as both reagent and solvent.
Phosphorus Oxychloride (POCl₃)1.0 - 1.2Added cautiously due to exothermic reaction.
Aromatic Substrate1.0Must be electron-rich.
Dichloromethane (DCM) or other inert solvent-Optional, used to control viscosity and temperature.
Ice/Water-For quenching the reaction.
Sodium Hydroxide or Sodium Carbonate Solution-For neutralization.

Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge a suitable glass-lined or stainless steel reactor with this compound and, if necessary, an inert solvent like dichloromethane.

    • Cool the mixture to 0-5 °C with constant agitation.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. The reaction is highly exothermic.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the aromatic substrate in a minimal amount of cold, dry solvent (if used).

    • Add the substrate solution to the Vilsmeier reagent dropwise, keeping the temperature below 10 °C.

    • After the addition, slowly warm the reaction mixture to a predetermined optimal temperature (typically between room temperature and 60-80 °C) and hold for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction by adding it to a stirred mixture of crushed ice and water. This step is also exothermic and will generate HCl gas.

    • Neutralize the acidic mixture to a pH of 7-8 by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate.

    • The product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration, washed with water, and dried.

    • If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Isolation Reagent_Prep 1. Charge this compound 2. Cool to 0-5 °C 3. Add POCl₃ dropwise (<10 °C) 4. Stir for 30-60 min Formylation 5. Add substrate solution (<10 °C) 6. Warm to reaction temp. 7. Monitor reaction progress Reagent_Prep->Formylation Transfer Reagent Workup 8. Quench with ice/water 9. Neutralize with base 10. Isolate/Extract product 11. Purify Formylation->Workup Transfer Reaction Mixture

References

Protocols for using 4-Morpholinecarboxaldehyde in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 4-Morpholinecarboxaldehyde in Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive guide for research scientists and drug development professionals on the effective utilization of this compound. Moving beyond a simple reagent listing, this guide delves into the strategic rationale, detailed experimental protocols, and workflow integration that make this building block an indispensable tool in the synthesis of novel therapeutic agents. We will explore its core reactivity, focusing on its role in generating molecular diversity and optimizing critical drug-like properties.

The Strategic Value of this compound: More Than a Simple Aldehyde

The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry.[1] Its presence in a molecule can confer a range of desirable properties, including improved aqueous solubility, metabolic stability, and a favorable safety profile. For central nervous system (CNS) drug discovery, the morpholine moiety is particularly valuable for its ability to help molecules navigate the blood-brain barrier.[2]

This compound (also known as N-Formylmorpholine) is a versatile and efficient reagent for introducing this critical scaffold.[3] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for its incorporation into diverse molecular architectures.[4] This guide will focus on its two primary applications: as a cornerstone of multicomponent reactions for library synthesis and as a specialized formylating agent.

Physicochemical Properties and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its successful application. This compound is a clear, colorless to slightly yellow liquid at room temperature, miscible with water and various organic solvents.[3][4]

PropertyValueSource(s)
CAS Number 4394-85-8[3][5]
Molecular Formula C₅H₉NO₂[3][5]
Molecular Weight 115.13 g/mol [5]
Appearance Clear colorless to slightly yellow liquid[3][4]
Melting Point 20 - 23 °C[3]
Boiling Point 236 - 240 °C[3][6]
Density ~1.145 g/cm³[3][7]
Solubility Soluble in water; miscible with organic solvents like ethanol, methanol.[4]
Stability Stable under normal temperatures and pressures.[6]

Safety and Handling: this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[5][8][9] It is crucial to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[6][10] Keep the container tightly closed.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8][9] If irritation occurs, seek medical attention. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[10]

Core Application I: Diversity Generation via the Ugi Four-Component Reaction (U-4CR)

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex, drug-like molecules in a single, efficient step.[11] The Ugi four-component reaction (U-4CR) is preeminent among MCRs for its ability to rapidly generate vast libraries of α-aminoacyl amide derivatives, or "peptidomimetics".[12][13] this compound serves as an ideal aldehyde component in this reaction, embedding the favorable morpholine scaffold directly into the product core.

The reaction's power lies in its convergence: by varying the four input components (an aldehyde, an amine, a carboxylic acid, and an isocyanide), an exponential number of unique products can be synthesized, making it a cornerstone of high-throughput screening (HTS) library generation.[11][14]

Ugi Reaction Workflow Diagram

Ugi_Workflow cluster_process Reaction & Work-up A 4-Morpholine- carboxaldehyde P1 1. Mix Components in Solvent (e.g., Methanol) A->P1 B Primary Amine (R1-NH2) B->P1 C Carboxylic Acid (R2-COOH) C->P1 D Isocyanide (R3-NC) D->P1 P2 2. Stir at Room Temperature (12-48 hours) P1->P2 P3 3. Solvent Evaporation P2->P3 P4 4. Purification (e.g., Chromatography) P3->P4 Output Diverse α-Aminoacyl Amide Product (Peptidomimetic) P4->Output

Caption: General workflow for the Ugi Four-Component Reaction (U-4CR).

Protocol: Parallel Synthesis of a 12-Compound Ugi Reaction Library

This protocol describes the synthesis of a small, diverse library using this compound, two different amines, two carboxylic acids, and three isocyanides in a 96-well plate format for parallel synthesis.

Materials:

  • This compound (1.0 M solution in Methanol)

  • Amine A (e.g., Benzylamine, 1.0 M in MeOH)

  • Amine B (e.g., Cyclohexylamine, 1.0 M in MeOH)

  • Carboxylic Acid X (e.g., Acetic Acid, 1.0 M in MeOH)

  • Carboxylic Acid Y (e.g., Benzoic Acid, 1.0 M in MeOH)

  • Isocyanide 1 (e.g., tert-Butyl isocyanide, 1.0 M in MeOH)

  • Isocyanide 2 (e.g., Cyclohexyl isocyanide, 1.0 M in MeOH)

  • Isocyanide 3 (e.g., Benzyl isocyanide, 1.0 M in MeOH)

  • Methanol (MeOH), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Plate Mapping: Design a map for the 12 reactions. For example, wells A1-A3 will use Amine A and Acid X with Isocyanides 1-3. Wells B1-B3 will use Amine B and Acid X with Isocyanides 1-3, and so on.

  • Reagent Dispensing: In a well-ventilated fume hood, use an automated liquid handler or multichannel pipette to dispense the reagents into the designated wells of the 96-well block according to the map.

    • Add 100 µL (0.1 mmol, 1.0 eq) of the this compound solution to each of the 12 wells.

    • Add 100 µL (0.1 mmol, 1.0 eq) of the appropriate Amine solution (A or B).

    • Add 100 µL (0.1 mmol, 1.0 eq) of the appropriate Carboxylic Acid solution (X or Y).

    • Add 100 µL (0.1 mmol, 1.0 eq) of the appropriate Isocyanide solution (1, 2, or 3).

  • Reaction: Securely seal the reaction block with a chemically resistant sealing mat. Place the block on an orbital shaker and agitate at room temperature for 24-48 hours.

  • Work-up:

    • After the reaction is complete, remove the sealing mat in the fume hood.

    • Concentrate the contents of each well to dryness using a centrifugal evaporator or a stream of nitrogen.

  • Analysis and Purification:

    • Re-dissolve a small aliquot from each well in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm product formation and assess purity.

    • Purify the desired products using parallel purification techniques such as mass-directed preparative HPLC.

Causality and Trustworthiness: This protocol is inherently self-validating. The use of LC-MS provides an immediate checkpoint for reaction success and purity. The modular nature of MCRs means that even if one combination of reactants fails, it does not invalidate the entire plate. The high-throughput format is designed for rapid exploration of chemical space, a key strategy in modern drug discovery.[15][16]

Core Application II: Precision Synthesis via Formylation

Beyond its use in MCRs, this compound can act as an effective formylating agent, transferring a formyl group (-CHO) to a nucleophile.[7] This is particularly useful for the synthesis of aldehydes from organometallic reagents (Grignard or organolithium), which are foundational intermediates in many synthetic routes. The attachment of a formyl group is a critical step in building molecular complexity.[17][18]

Formylation Workflow Diagram

Formylation_Workflow Reagent1 Organometallic Reagent (e.g., R-MgBr) Step1 1. Slow addition of Organometallic Reagent Reagent1->Step1 Reagent2 4-Morpholine- carboxaldehyde Reagent2->Step1 Solvent Anhydrous Solvent (e.g., THF, -78°C) Solvent->Step1 Step2 2. Reaction Quench (e.g., aq. NH4Cl) Step1->Step2 Step3 3. Aqueous Work-up & Extraction Step2->Step3 Step4 4. Purification (Chromatography) Step3->Step4 Product Target Aldehyde (R-CHO) Step4->Product

Caption: Workflow for aldehyde synthesis using this compound.

Protocol: Synthesis of 4-Biphenylcarboxaldehyde

This protocol details the formylation of a Grignard reagent to produce a specific aldehyde, a common intermediate in drug synthesis.

Materials:

  • 4-Bromobiphenyl

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, condenser (all flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to a flame-dried flask equipped with a condenser.

    • Add a small portion of a solution of 4-bromobiphenyl (1.0 eq) in anhydrous THF via a dropping funnel.

    • Once the reaction initiates (indicated by color change and heat), add the remaining 4-bromobiphenyl solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional hour to ensure full formation of the Grignard reagent.

  • Formylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent via cannula to the cooled this compound solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench and Work-up:

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield pure 4-biphenylcarboxaldehyde.

Expertise and Rationale: The use of anhydrous conditions and an inert atmosphere is critical because organometallic reagents are highly reactive towards water and oxygen. The reaction is performed at -78 °C to prevent side reactions, such as the newly formed aldehyde reacting with a second equivalent of the Grignard reagent. The morpholine amide byproduct is typically more water-soluble than the desired aldehyde, facilitating purification during the aqueous work-up.

Strategic Integration in a Drug Discovery Campaign

The protocols described are not isolated techniques but integral parts of a larger discovery pipeline. Organic synthesis is a rate-limiting factor in many projects, and efficient strategies are paramount.[19]

Drug_Discovery_Workflow cluster_discovery Early Discovery: Hit Identification cluster_optimization Lead Optimization A This compound + Diverse Building Blocks B Parallel Synthesis (Ugi Reaction) A->B C HTS Library (~10,000s Compounds) B->C D High-Throughput Screening (HTS) C->D E Initial 'Hits' Identified D->E F Hit Compound E->F Hit-to-Lead G Structure-Activity Relationship (SAR) Studies F->G H Synthesis of Analogs (e.g., using Formylation protocol) G->H I Test for Potency, Selectivity, ADME Properties H->I I->G J Optimized Lead Candidate I->J

Caption: Integration of synthesis protocols into a drug discovery pipeline.

  • Hit Identification: The Ugi reaction protocol is perfectly suited for generating large, diverse libraries for HTS campaigns.[15] By incorporating this compound, every compound in the library benefits from the desirable properties of the morpholine scaffold from the outset.

  • Lead Optimization: Once initial hits are identified, the focus shifts to refining the structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The formylation protocol can be used to synthesize key intermediates required for creating targeted analogs, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR).[1]

Conclusion

This compound is a powerful, dual-purpose reagent in the drug discovery chemist's toolkit. Its utility in the Ugi reaction provides a rapid and efficient path to molecular diversity, essential for finding novel starting points for drug programs. Concurrently, its role as a formylating agent offers a precise method for constructing complex intermediates during the critical lead optimization phase. By understanding the underlying chemistry and leveraging the detailed protocols provided, research organizations can accelerate their discovery pipelines and more effectively synthesize the next generation of therapeutic agents.

References

Application Notes & Protocols: The Role of 4-Morpholinecarboxaldehyde as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Formulation Scientists

Abstract

4-Morpholinecarboxaldehyde (4-MC), also known as N-Formylmorpholine, is a versatile heterocyclic aldehyde widely recognized as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] While not typically employed as a primary monomer in large-scale polymerization, its unique combination of a reactive aldehyde group and a stable, polar morpholine ring makes it an invaluable tool in modern polymer chemistry. This guide elucidates the strategic application of 4-MC as a functional building block for the synthesis of advanced monomers and as a modifying agent for imparting desirable characteristics to existing polymer backbones. We will explore the scientific rationale for its use, provide detailed protocols for key synthetic transformations, and discuss the characterization of the resulting functionalized polymers. The insights provided are intended to empower researchers to leverage 4-MC for the development of novel polymers with tailored properties for applications ranging from drug delivery to advanced materials.

Core Principles: Why Incorporate the Morpholine Moiety?

The decision to incorporate a specific chemical moiety into a polymer is driven by the predictable changes it will impart to the material's physicochemical properties. The morpholine ring, introduced via this compound, is particularly advantageous for several reasons, providing a clear causal link between chemical structure and polymer function.

  • Enhanced Hydrophilicity and Polarity: The morpholine ring contains both an ether linkage and a tertiary amine, making it a polar, hydrophilic structure capable of hydrogen bonding. Incorporating this group into a hydrophobic polymer backbone can significantly increase its water solubility or wettability, a critical factor in biomedical applications and coating formulations.[2]

  • Biocompatibility: Morpholine and its derivatives are common structural motifs in approved pharmaceutical agents. Polymers containing this moiety, such as those derived from 4-acryloylmorpholine, have been investigated for biomedical uses like hydrogels for drug release, suggesting a favorable biocompatibility profile.[2][3][4]

  • Improved Solubility and Processability: For high-performance aromatic polymers like polyamides and polyimides, which are often intractable due to their rigidity, the introduction of flexible or polar pendant groups can disrupt chain packing.[5] This disruption enhances solubility in common organic solvents and improves processability without significantly compromising thermal stability.[1][5]

  • Chemical Stability: The morpholine ring is a saturated heterocycle, rendering it chemically stable under a wide range of conditions, a desirable trait for long-term material performance.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 4394-85-8[1][6]
Molecular Formula C₅H₉NO₂[1][6]
Molecular Weight 115.13 g/mol [1]
Appearance Clear, colorless to yellow liquid/solid[1][7]
Melting Point 20-23 °C[1]
Boiling Point 236-237 °C[1]
Density 1.145 g/mL at 25 °C[1]
Solubility Soluble in water, alcohol, ether[7][8]

Synthetic Strategies & Key Applications

The primary value of this compound in polymer science lies in its synthetic versatility. Its aldehyde group is a gateway to a multitude of chemical reactions, allowing for its strategic placement either within a monomer before polymerization or onto a polymer after its formation.

Strategy 1: 4-MC as a Precursor to Functional Monomers

A highly effective approach is to use 4-MC to construct a custom monomer that already contains the morpholine moiety. This pre-functionalized monomer can then be polymerized using established methods like controlled radical polymerization, allowing for precise control over the final polymer architecture.[9][10][11]

Workflow: From Building Block to Functional Polymer

G cluster_0 A This compound (4-MC) C Monomer Synthesis (e.g., Wittig Reaction) A->C B Reactant (e.g., Wittig Salt) B->C D Functional Monomer (Vinyl-Morpholine) C->D E Controlled Radical Polymerization (ATRP, RAFT) D->E F Morpholine-Functionalized Polymer E->F

Caption: Synthesis of a functional polymer using 4-MC as a precursor.

Protocol 1: Synthesis of a Vinyl-Morpholine Monomer via Wittig Reaction

This protocol describes a representative synthesis of a polymerizable vinyl-type monomer from 4-MC. The Wittig reaction is a reliable method for converting aldehydes into alkenes.

Objective: To synthesize 4-(prop-2-en-1-yl)morpholine by reacting this compound with methyltriphenylphosphonium bromide.

Materials:

  • This compound (4-MC)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Ylide Preparation:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF (100 mL).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise over 15 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the 4-MC solution dropwise to the ylide suspension at room temperature using a dropping funnel over 30 minutes.

    • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure vinyl-morpholine monomer.

Validation: The structure of the final monomer should be confirmed by ¹H NMR (disappearance of the aldehyde proton at ~9-10 ppm and appearance of vinyl protons at ~5-6 ppm) and ¹³C NMR spectroscopy.

Strategy 2: Post-Polymerization Modification

This strategy involves first synthesizing a polymer with reactive handles (e.g., primary or secondary amines) and then grafting the morpholine moiety onto it using 4-MC. This is particularly useful for modifying existing polymers or natural macromolecules like chitosan.

Mechanism: Grafting 4-MC onto a Polymer via Reductive Amination

G A Polymer with Pendant Amine Groups (-NH2) C Imine Formation (Schiff Base) A->C B This compound (4-MC) B->C D Polymer with Pendant Imine Groups C->D E Reduction (e.g., NaBH3CN) D->E F Morpholine-Functionalized Polymer E->F

Caption: Post-polymerization modification using 4-MC.

Protocol 2: Functionalization of a Poly(allylamine) Backbone via Reductive Amination

This protocol details the grafting of 4-MC onto a commercially available polymer, poly(allylamine), a common backbone for such modifications.

Objective: To attach morpholinomethyl groups to a poly(allylamine) backbone.

Materials:

  • Poly(allylamine) hydrochloride (PAH)

  • This compound (4-MC)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dialysis tubing (appropriate MWCO)

  • 0.1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Polymer Preparation:

    • Dissolve poly(allylamine) hydrochloride in deionized water to make a 1% (w/v) solution.

    • Adjust the pH of the solution to ~8.5-9.0 by dropwise addition of 0.1 M NaOH. This deprotonates the ammonium groups to free primary amines, which are necessary for the reaction.

  • Amination Reaction:

    • In a separate flask, dissolve this compound (1.5 equivalents per amine monomer unit) in methanol.

    • Add the 4-MC solution to the stirring poly(allylamine) solution at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine (Schiff base).

    • In a well-ventilated fume hood, carefully prepare a solution of sodium cyanoborohydride (2.0 equivalents per amine monomer unit) in a small amount of methanol. Caution: NaBH₃CN is highly toxic and can release HCN gas under acidic conditions.

    • Add the NaBH₃CN solution dropwise to the polymer mixture.

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for 24-48 hours.

    • Terminate the reaction and purify the modified polymer by exhaustive dialysis against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.

    • Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a white, fluffy solid.

Validation: Successful grafting can be confirmed using FTIR spectroscopy by observing the appearance of characteristic C-O-C stretching bands of the morpholine ring (~1115 cm⁻¹) and by ¹H NMR, which will show new peaks corresponding to the morpholine protons.

Conclusion

This compound is a powerful and versatile reagent in the polymer chemist's toolkit. While its direct polymerization is not its primary application, its true strength lies in its role as a strategic building block and modifying agent. By serving as a precursor for functional monomers, it enables the synthesis of well-defined polymers with precisely placed morpholine moieties using controlled polymerization techniques. Alternatively, through efficient post-polymerization modification reactions like reductive amination, it allows for the tailored functionalization of a wide range of existing macromolecules. The ability to strategically introduce the polar, stable, and biocompatible morpholine ring opens up new avenues for designing advanced materials for biomedical, pharmaceutical, and industrial applications.

References

Application Notes and Protocols for the Synthesis of Morpholine Derivatives from 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Morpholinecarboxaldehyde in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, recognized as a privileged structure due to its favorable physicochemical properties, metabolic stability, and ability to enhance the potency of bioactive molecules.[1][2] Its incorporation into molecular scaffolds can improve pharmacokinetic profiles, making it a highly sought-after moiety for medicinal chemists.[3] this compound, a stable and versatile C5 building block, serves as a critical starting material for the synthesis of a diverse array of functionalized morpholine derivatives. Its aldehyde functionality provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of various morpholine derivatives from this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure reproducibility and success.

Core Synthetic Transformations

This compound is amenable to a range of synthetic transformations. This guide will focus on three powerful and widely applicable reaction classes:

  • Reductive Amination: For the synthesis of N-substituted morpholinomethylamines.

  • Wittig Reaction: For the olefination of the aldehyde to produce vinyl morpholine derivatives.

  • Multicomponent Reactions (MCRs): Featuring the Passerini and Ugi reactions for the rapid generation of complex, drug-like molecules.

Protocol 1: Reductive Amination for the Synthesis of N-Aryl-N-(morpholin-4-ylmethyl)amines

Reductive amination is a robust and highly selective method for the formation of amines from carbonyl compounds.[4] This one-pot procedure involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction.[5] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that is tolerant of a wide range of functional groups and does not reduce the starting aldehyde.[6]

Scientific Rationale:

The key to a successful one-pot reductive amination is the differential reactivity of the reducing agent. Sodium triacetoxyborohydride is less reactive than other borohydrides like NaBH₄ and will preferentially reduce the protonated imine (iminium ion) over the starting aldehyde.[6] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid hydrolysis of the reducing agent.

Experimental Workflow Diagram:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A This compound D Imine Intermediate (in situ) A->D B Primary Amine (e.g., Aniline) B->D C Solvent (DCM) F N-Substituted Morpholinomethylamine (Final Product) D->F Reduction E Sodium Triacetoxyborohydride (NaBH(OAc)₃) E->F

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Synthesis of 4-(Anilinomethyl)morpholine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add aniline (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(anilinomethyl)morpholine.

Data Summary (Representative):

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)
This compoundAnilineNaBH(OAc)₃DCM385-95
This compoundBenzylamineNaBH(OAc)₃DCE480-90

Protocol 2: Wittig Reaction for the Synthesis of Vinyl Morpholine Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and a phosphorus ylide (Wittig reagent).[7] This reaction is highly reliable for forming a carbon-carbon double bond at a specific location with good stereochemical control, depending on the nature of the ylide. For the synthesis of a terminal alkene (vinyl group), methylenetriphenylphosphorane is the ylide of choice.

Scientific Rationale:

The Wittig reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed in the byproduct provides the thermodynamic driving force for the reaction. The ylide is typically generated in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).

Experimental Workflow Diagram:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination A Methyltriphenylphosphonium Bromide D Phosphorus Ylide (in situ) A->D B Strong Base (e.g., n-BuLi) B->D C Anhydrous THF F 4-Vinylmorpholine (Final Product) D->F Wittig Reaction E This compound E->F

Caption: Workflow for the Wittig olefination.

Detailed Protocol: Synthesis of 4-Vinylmorpholine

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents and can be partially removed by precipitation from a minimal amount of cold diethyl ether or hexanes.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 4-vinylmorpholine.

Data Summary (Representative):

Ylide PrecursorBaseAldehydeSolventTime (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiThis compoundTHF370-85
Ethyltriphenylphosphonium bromidet-BuOKThis compoundTHF465-80

Protocol 3: Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[8] MCRs are prized for their atom economy, operational simplicity, and their ability to rapidly generate molecular complexity, which is highly desirable in drug discovery.[9]

A. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[10][11] This reaction is mechanistically believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.[12]

The reaction is thought to involve the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to furnish the final product. The reaction's efficiency is often highest when performed neat or at high concentrations.

G A This compound E α-Acyloxy Morpholinyl Carboxamide (Final Product) A->E B Carboxylic Acid B->E C Isocyanide C->E D Solvent (e.g., DCM) or Neat

Caption: General workflow for the Passerini reaction.

Materials:

  • This compound (1.0 eq)

  • Acetic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Dichloromethane (DCM), anhydrous (optional)

Procedure:

  • To a clean, dry vial or round-bottom flask, add this compound (1.0 eq) and acetic acid (1.0 eq).

  • If using a solvent, add anhydrous DCM. For a neat reaction, proceed to the next step.

  • Add tert-butyl isocyanide (1.0 eq) to the mixture at room temperature. Caution: Isocyanides are malodorous and toxic; handle them in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product can often be purified by direct crystallization or by flash column chromatography on silica gel.

B. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative.[13][14] This reaction is renowned for its ability to generate highly complex, peptide-like structures in a single, efficient step.

The Ugi reaction mechanism typically begins with the condensation of the aldehyde and the amine to form an imine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino amide product.

G A This compound F α-Acylamino Morpholinyl Bis-Amide (Final Product) A->F B Primary Amine B->F C Carboxylic Acid C->F D Isocyanide D->F E Solvent (e.g., Methanol)

Caption: General workflow for the Ugi reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Benzoic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in methanol. Stir for 30 minutes at room temperature to pre-form the imine.

  • Add benzoic acid (1.0 eq) to the mixture and stir until it dissolves.

  • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture. Caution: Handle isocyanides in a fume hood.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be taken up in a suitable solvent like ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired bis-amide.

Data Summary for MCRs (Representative):

ReactionAldehydeOther ComponentsSolventTime (h)Yield (%)
PasseriniThis compoundAcetic acid, tert-Butyl isocyanideDCM4875-90
UgiThis compoundAniline, Benzoic acid, tert-Butyl isocyanideMeOH7260-80

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of morpholine derivatives with significant potential in medicinal chemistry. The protocols detailed in these application notes for reductive amination, Wittig olefination, and multicomponent reactions provide robust and reliable methods for accessing novel chemical entities. By understanding the underlying scientific principles of each transformation, researchers can effectively troubleshoot and adapt these procedures to their specific synthetic targets, accelerating the drug discovery and development process.

References

Application Notes and Protocols: The Utility of 4-Morpholinecarboxaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of morpholine are biologically active organic compounds that have garnered significant attention in pesticide innovation and development.[1][2][3] This is due to their role as a terminal pharmacophore and their association with extraordinary activity in various agrochemical classes.[1][2][3] 4-Morpholinecarboxaldehyde, and its closely related derivative N-acetylmorpholine, serve as pivotal intermediates in the synthesis of highly effective agrochemicals, particularly systemic fungicides. This guide provides an in-depth analysis of the application of this compound in the synthesis of key agricultural compounds, focusing on the underlying chemistry, detailed synthesis protocols, and the rationale behind experimental choices. It is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.

Introduction: The Morpholine Moiety in Agrochemical Design

The morpholine ring is a versatile heterocyclic scaffold widely employed in the discovery of novel agrochemicals.[4] Its presence in a molecule can confer desirable physicochemical properties, such as systemic activity, which allows the compound to be absorbed and translocated within a plant, offering protection from within.[5] Morpholine derivatives are integral to several major classes of agrochemicals, including fungicides and herbicides, underscoring their importance in modern crop protection strategies.[1][5][6] this compound (also known as N-Formylmorpholine) is a key building block, providing the essential morpholine structure for these complex molecules.[7]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₉NO₂[8][9]
Molecular Weight 115.13 g/mol [8][9]
Appearance Colorless to yellow liquid/solid[7][10]
Boiling Point 240 °C / 464 °F[10]
Melting Point 20 - 23 °C / 68 - 73.4 °F[10]
CAS Number 4394-85-8[9][10]

Core Application: Synthesis of Morpholine Fungicides

The most prominent application of the morpholine scaffold in agrochemistry is in the development of morpholine and carboxylic acid amide (CAA) fungicides.[11][12] These compounds are highly valued for their systemic, protective, and curative properties against a range of fungal pathogens, particularly Oomycetes like downy mildew and late blight in crops such as grapes and potatoes.[5]

Mechanism of Action

Morpholine fungicides primarily act as sterol biosynthesis inhibitors (SBIs).[11] They disrupt the formation of fungal cell membranes by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase.[13] This mode of action is distinct from other SBI fungicides like demethylation inhibitors (DMIs), providing a valuable tool for resistance management.[14] Other CAA fungicides derived from morpholine, such as dimethomorph and flumorph, disrupt cell wall synthesis and polar growth.[15][16][17][18]

Case Study: Synthesis of Dimethomorph and Flumorph

Dimethomorph and flumorph are leading examples of systemic fungicides derived from a morpholine precursor.[5] Their industrial synthesis involves the condensation of a substituted benzophenone with N-acetylmorpholine (a derivative of this compound).[19][20] This reaction forms the critical acryloyl morpholine structure. The synthesis is carefully controlled to optimize the yield of the biologically active Z-isomer.[15]

The general synthesis pathway illustrates the condensation reaction at the core of producing these vital fungicides.

G cluster_reactants Reactants A Substituted Benzophenone (e.g., 4-Chloro-3,4-dimethoxybenzophenone) C Condensation Reaction (Base Catalyzed, e.g., NaOtBu) A->C B N-Acetylmorpholine (Morpholine Source) B->C D Final Product (e.g., Dimethomorph) C->D Forms acryloyl morpholine structure

Caption: General synthesis pathway for Dimethomorph.

Application in Herbicide Synthesis

Beyond fungicides, the morpholine moiety serves as a key intermediate in the creation of certain herbicides.[5][6] By incorporating the morpholine structure, chemists can design molecules that selectively target and control weed growth. This targeted action is fundamental to sustainable agriculture, helping to minimize competition for essential resources and maximize crop yields.[5] The development of novel herbicides often involves using natural products as a starting point for designing new active compounds.[21]

Detailed Experimental Protocol: Synthesis of Dimethomorph

This protocol describes a representative one-step synthesis of dimethomorph, adapted from established industrial methods.[22][23] The procedure involves the base-catalyzed condensation of 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine.

Causality Behind Experimental Choices:

  • Base Catalyst (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the N-acetylmorpholine, forming a reactive enolate. Sodium tert-butoxide is effective at high temperatures and is commonly used in these condensation reactions.[22][23]

  • Solvent (Toluene): Toluene is used as a solvent because it is relatively non-polar and has a high boiling point, which is necessary for the reaction to proceed to completion. It also allows for the removal of water generated during the reaction via azeotropic distillation.

  • Lewis Base Catalysis: Some modern methods employ a Lewis base catalyst in a two-step process. This approach can reduce the generation of waste products by avoiding the decomposition of N-acetylmorpholine by water at high temperatures.[22]

Experimental Workflow

G start Start reactants 1. Charge Reactor - Toluene - Benzophenone Derivative - N-Acetylmorpholine start->reactants catalyst 2. Add Catalyst - Sodium tert-butoxide reactants->catalyst reaction 3. Heat to Reflux - Monitor reaction progress (TLC/HPLC) catalyst->reaction workup 4. Reaction Quench & Workup - Cool reaction mixture - Add water/acid - Separate layers reaction->workup purification 5. Purification - Solvent removal (distillation) - Recrystallization workup->purification end End (Dimethomorph Product) purification->end

Caption: Step-by-step workflow for Dimethomorph synthesis.

Materials and Equipment
  • Reactants: 4-chloro-3,4-dimethoxybenzophenone, N-acetylmorpholine, Sodium tert-butoxide (NaOtBu).

  • Solvents: Toluene, Methanol (for recrystallization).

  • Reagents for Workup: Hydrochloric acid (HCl, dilute solution), Water.

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, and thermometer; heating/cooling circulator; separatory funnel; rotary evaporator; filtration apparatus.

Step-by-Step Procedure
  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen), charge the reactor with toluene, 4-chloro-3,4-dimethoxybenzophenone, and N-acetylmorpholine.

  • Catalyst Addition: Slowly add sodium tert-butoxide to the stirred mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 5-8 hours. Monitor the reaction's completion by a suitable method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Neutralize the mixture with a dilute solution of hydrochloric acid to a pH of ~7.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (toluene) layer.

  • Purification:

    • Remove the toluene from the organic layer under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting crude solid from a suitable solvent, such as methanol, to yield pure dimethomorph.

    • Filter the crystals, wash with cold methanol, and dry under vacuum.

Safety and Handling of this compound

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[10][24]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[8] Contaminated work clothing should not be allowed out of the workplace.[10]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[10][24]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[10]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[25] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion and Future Prospects

This compound and its derivatives are indispensable tools in the synthesis of modern agrochemicals. Their central role in producing high-efficacy morpholine fungicides like dimethomorph highlights their industrial significance. The continuous need for sustainable agricultural practices and the development of new crop protection agents will likely drive further innovation in the use of morpholine-based structures.[6] Future research may focus on developing more efficient and environmentally benign synthesis routes and exploring novel agrochemicals derived from this versatile morpholine scaffold.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: 4-Morpholinecarboxaldehyde Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and application of this versatile reagent. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My formylation of morpholine is resulting in low yields. What are the likely causes and how can I improve the conversion rate?

Answer:

Low yields in the formylation of morpholine to produce this compound can stem from several factors, primarily related to reaction equilibrium, reagent purity, and reaction conditions.

Causality: The formylation of morpholine, often achieved using formic acid, is a reversible reaction.[1] The water generated as a byproduct can hydrolyze the product back to the starting materials, thus limiting the yield. Additionally, the purity of morpholine and the choice of catalyst and solvent play a crucial role in driving the reaction forward.

Troubleshooting Steps & Optimization:

  • Water Removal: To shift the equilibrium towards the product, it is essential to remove water as it forms. This can be achieved by:

    • Azeotropic Distillation: Employing a solvent like toluene or benzene that forms an azeotrope with water allows for its continuous removal using a Dean-Stark apparatus.

    • Dehydrating Agents: While less common for this specific reaction, the use of molecular sieves can be considered, though their effectiveness may vary.

  • Reagent Purity: Ensure that the morpholine used is of high purity and free from water. Distillation of morpholine before use is recommended.[1]

  • Catalyst Selection: While the reaction can proceed without a catalyst, acidic catalysts can enhance the rate. However, strong acids can lead to side reactions. A systematic screening of catalysts can be beneficial. Some literature also points to the use of innovative catalysts like aluminum porphyrins for the N-formylation of morpholine with CO2 and H2.[2]

  • Temperature and Reaction Time: The reaction temperature is a critical parameter. A study on the synthesis of N-formylmorpholine from morpholine and formic acid indicated that the reaction temperature was gradually increased, with the final product distilling at 224-225 °C.[1] Monitoring the reaction progress using techniques like TLC or GC-MS is crucial to determine the optimal reaction time and prevent product degradation at elevated temperatures.

dot

Low_Yield_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of this compound Equilibrium Reversible Reaction Equilibrium LowYield->Equilibrium is caused by Impurity Reagent Impurities (e.g., water) LowYield->Impurity is caused by Conditions Suboptimal Reaction Conditions LowYield->Conditions is caused by WaterRemoval Implement Water Removal (e.g., Dean-Stark) Equilibrium->WaterRemoval is addressed by PurifyReagents Purify Reagents (e.g., Distill Morpholine) Impurity->PurifyReagents is addressed by OptimizeConditions Optimize Catalyst, Temperature, and Time Conditions->OptimizeConditions is addressed by

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 2: I am observing the formation of a significant amount of a dark-colored, tar-like substance in my reaction mixture. What is this byproduct and how can I minimize its formation?

Answer:

The formation of dark, resinous material is a common issue in many organic reactions, including formylations, and is often indicative of polymerization or decomposition side reactions.[3]

Causality: In the context of formylation reactions, especially under acidic or basic conditions and at elevated temperatures, aldehydes can undergo self-condensation or polymerization reactions.[3] For instance, in reactions involving formaldehyde or its equivalents, phenol-formaldehyde-type resin formation can occur. While this compound is an N-formamide, the aldehyde-like reactivity of the formyl group under harsh conditions, or the presence of impurities, can lead to undesired polymerization pathways.

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature. Overheating can significantly accelerate the rate of polymerization. It is advisable to maintain the lowest effective temperature that allows for a reasonable reaction rate.[3]

  • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the formylating agent might increase the likelihood of side reactions.

  • Reaction Time: Minimize the reaction time. Prolonged exposure to reaction conditions, even at optimal temperatures, can lead to the accumulation of byproducts. Monitor the reaction closely and quench it as soon as the desired product is formed.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Experimental Protocol to Minimize Polymerization:

  • Set up the reaction vessel under a nitrogen atmosphere.

  • Add the solvent and morpholine to the reaction flask.

  • Slowly add the formylating agent (e.g., formic acid) dropwise to the morpholine solution at a controlled temperature (e.g., starting at a lower temperature and gradually increasing).

  • Maintain the reaction at the optimized temperature, monitoring its progress by TLC or GC-MS every 30-60 minutes.

  • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and proceed with the workup immediately.

Question 3: My Vilsmeier-Haack reaction using this compound as the formylating agent is not proceeding as expected. What are the critical parameters to consider?

Answer:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] When using this compound, it acts as a source of the Vilsmeier reagent after activation with an appropriate reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]

Critical Parameters for Success:

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective for electron-rich aromatic systems such as anilines, phenols, and certain heterocycles like pyrroles and furans.[5][7] Substrates with strong electron-withdrawing groups may be unreactive.

  • Formation of the Vilsmeier Reagent: The in-situ formation of the chloroiminium ion (the Vilsmeier reagent) from this compound and the activating agent is a crucial first step.[7]

    • Activating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used activating agent. The stoichiometry of POCl₃ to this compound should be carefully controlled, typically a slight excess of POCl₃ is used.

    • Temperature: The formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C) before the addition of the aromatic substrate to prevent decomposition.

  • Reaction Temperature: The temperature at which the aromatic substrate is reacted with the Vilsmeier reagent is dependent on the substrate's reactivity. Highly reactive substrates may react at room temperature or below, while less reactive ones may require heating.[5] However, excessive heating can lead to side reactions. A typical temperature range is between 0 °C and 80 °C.[5]

  • Solvent: The choice of solvent is important. Common solvents include halogenated hydrocarbons, or in some cases, DMF or POCl₃ can be used as the solvent.[5] The solvent should be anhydrous as the Vilsmeier reagent is sensitive to moisture.

  • Work-up: The initial product of the reaction is an iminium salt, which needs to be hydrolyzed to the corresponding aldehyde.[7] This is typically achieved by quenching the reaction mixture with water or an aqueous base (e.g., sodium acetate or sodium bicarbonate solution).

dot

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up Reagent_Formation Formation of Vilsmeier Reagent (this compound + POCl₃) Addition Addition of Aromatic Substrate to Vilsmeier Reagent Reagent_Formation->Addition Aromatic_Substrate Electron-Rich Aromatic Substrate Aromatic_Substrate->Addition Reaction_Conditions Controlled Temperature (0-80 °C) Addition->Reaction_Conditions Hydrolysis Hydrolysis of Iminium Salt (Aqueous Work-up) Reaction_Conditions->Hydrolysis Product Aryl Aldehyde Product Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is hygroscopic, so protection from moisture is important.[9] For long-term storage, refrigeration (2-8 °C) is recommended.[9]

Q2: Is this compound soluble in common organic solvents?

A2: Yes, this compound is soluble in a variety of organic solvents, including ethanol, methanol, and chloroform.[10] It is also soluble in water.[10] This broad solubility makes it versatile for use in a range of reaction conditions.

Q3: What are the main safety precautions to take when handling this compound?

A3: this compound may cause an allergic skin reaction.[11][12] It is important to handle it in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[11] Avoid breathing vapors or mist. In case of skin contact, wash immediately with plenty of soap and water.[12]

Q4: Can this compound be used in the Bouveault aldehyde synthesis?

A4: Yes, this compound, as a disubstituted formamide, is a suitable reagent for the Bouveault aldehyde synthesis.[13][14][15] In this reaction, an organometallic reagent (like a Grignard or organolithium reagent) reacts with the formamide to produce an aldehyde after hydrolysis.[13][16]

Q5: How can I purify crude this compound?

A5: The primary method for purifying this compound is distillation under reduced pressure. Its boiling point is relatively high (236-237 °C at atmospheric pressure), so vacuum distillation is necessary to prevent decomposition.[17][18] A detailed procedure involves a multi-step distillation to remove water, unreacted starting materials, and other impurities, with the pure product collected at a specific temperature range under vacuum.[1]

Section 3: Optimized Experimental Protocols

Protocol 1: Optimized Synthesis of this compound from Morpholine and Formic Acid

This protocol is based on the principles of driving the reaction to completion by removing the water byproduct.

Materials:

  • Morpholine (distilled)

  • Formic acid (≥95%)

  • Toluene

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

Procedure:

  • Set up a reaction flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add morpholine (1.0 eq) and toluene (as the azeotroping solvent).

  • Slowly add formic acid (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can then be purified by vacuum distillation.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation using this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Electron-rich aromatic substrate

  • Sodium acetate solution (for work-up)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.1 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add the aromatic substrate (1.0 eq) to the reaction mixture, either neat or as a solution in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat as necessary (monitor by TLC). Typical reaction temperatures range from room temperature to 80 °C.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred solution of sodium acetate in water.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

ParameterSynthesis of this compoundVilsmeier-Haack Reaction
Key Reagents Morpholine, Formic AcidThis compound, POCl₃, Aromatic Substrate
Typical Solvents Toluene (for azeotropic removal of water)Anhydrous DCM, DCE
Temperature Range Reflux (Toluene)0 °C to 80 °C
Key Consideration Efficient water removalAnhydrous conditions, substrate reactivity
Work-up DistillationHydrolysis of iminium salt

References

Technical Support Center: 4-Morpholinecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-morpholinecarboxaldehyde (also known as N-formylmorpholine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your reaction.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and solve problems in your experimental setup.

Question 1: My reaction yield is consistently low when using formic acid and morpholine. What are the most likely causes and how can I fix them?

Answer:

Low yields in the direct formylation of morpholine with formic acid are a common issue, often stemming from incomplete reaction or unfavorable equilibrium. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Water Removal: The reaction between morpholine and formic acid produces water as a byproduct. This water can hydrolyze the newly formed this compound, shifting the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as the reaction progresses. Toluene or xylene are suitable solvents for this purpose. A practical procedure involves refluxing a mixture of morpholine and aqueous formic acid in toluene with a Dean-Stark trap.[1]

  • Suboptimal Temperature: The reaction requires sufficient thermal energy to proceed to completion.

    • Solution: Ensure your reaction is heated to an adequate temperature. One solvent-free approach involves heating morpholine and formic acid to a high temperature (up to 224 °C) and distilling the product.[2] This method can produce high yields but requires careful temperature control.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial.

    • Solution: While a 1:1 molar ratio is theoretically required, a slight excess of formic acid (e.g., 1.2 equivalents) can help drive the reaction forward.[1] However, a large excess can complicate purification. It is recommended to start with a modest excess and optimize from there.

Question 2: I'm observing the formation of unwanted side products. What are they and how can I minimize them?

Answer:

Side product formation can significantly reduce your yield and complicate purification. The most common side products in this synthesis are:

  • Unreacted Starting Materials: The most straightforward "side products" are your unreacted morpholine and formic acid.

    • Solution: As discussed in the first point, ensure complete reaction by using appropriate temperatures and removing water. Monitoring the reaction progress by TLC or GC can help you determine the optimal reaction time.

  • Degradation Products: At very high temperatures, morpholine and this compound can degrade.

    • Solution: Carefully control the reaction temperature. If using a high-temperature, solvent-free method, ensure your heating mantle and thermometer are accurately calibrated. For lower temperature methods, the use of a catalyst can allow for milder reaction conditions.

Question 3: My purification process is difficult, and I'm losing a significant amount of product. What are the best practices for isolating pure this compound?

Answer:

This compound is a relatively high-boiling liquid (236-237 °C), which can make purification by distillation challenging.[3]

  • For Solvent-Based Reactions: After the reaction is complete, the typical work-up involves quenching with water or a basic solution, followed by extraction with an organic solvent.[4]

    • Pro-Tip: Ensure the aqueous layer is thoroughly extracted multiple times to maximize the recovery of your product. Drying the combined organic layers with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) is critical before concentrating the solution.

  • For Solvent-Free Reactions: The crude product can be purified by vacuum distillation.

    • Pro-Tip: Use a short-path distillation apparatus to minimize product loss. Ensure your vacuum is stable and the heating is gradual to avoid bumping and decomposition.

Question 4: I'm considering using a different formylating agent to improve my yield. What are the advantages and disadvantages of alternatives like the Vilsmeier-Haack reagent?

Answer:

The Vilsmeier-Haack reagent, typically generated from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃), is a powerful formylating agent.[5][6]

  • Advantages:

    • High Reactivity: The Vilsmeier reagent is highly electrophilic, leading to faster and more complete reactions, often at lower temperatures than the direct formic acid method.[7]

    • Versatility: It is effective for a wide range of substrates.

  • Disadvantages:

    • Harsh Reagents: Phosphorus oxychloride is corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.

    • Complex Work-up: The work-up procedure involves quenching the reaction and neutralizing acidic byproducts, which can be more complex than for the formic acid method.

    • Potential for Side Reactions: With certain substrates, the Vilsmeier-Haack reaction can lead to other transformations besides formylation.[8]

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield of this compound check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_water_removal Is Water Being Effectively Removed? check_reaction_conditions->check_water_removal check_temp Is the Temperature Optimal? check_water_removal->check_temp Yes implement_dean_stark Implement Dean-Stark Trap or Azeotropic Distillation check_water_removal->implement_dean_stark No check_stoichiometry Is Stoichiometry Correct? check_temp->check_stoichiometry Yes increase_temp Increase Reaction Temperature check_temp->increase_temp No adjust_reagents Adjust Reagent Ratios (e.g., slight excess of formic acid) check_stoichiometry->adjust_reagents No check_purification Review Purification Protocol check_stoichiometry->check_purification Yes end Improved Yield implement_dean_stark->end increase_temp->end adjust_reagents->end optimize_extraction Optimize Extraction (pH, solvent, # of extractions) check_purification->optimize_extraction optimize_distillation Optimize Distillation (vacuum, temperature) check_purification->optimize_distillation consider_alternatives Consider Alternative Formylating Agents (e.g., Vilsmeier-Haack) check_purification->consider_alternatives If yield is still low optimize_extraction->end optimize_distillation->end consider_alternatives->end formylation_mechanism morpholine Morpholine intermediate1 Protonated Morpholine + Formate morpholine->intermediate1 + formic_acid Formic Acid formic_acid->intermediate1 intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Nucleophilic Attack intermediate3 Protonated Amide intermediate2->intermediate3 Proton Transfer product This compound intermediate3->product -H₂O water Water

References

Common side reactions with 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinecarboxaldehyde (N-Formylmorpholine). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile formylating agent and high-temperature solvent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience.

I. Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of this compound's properties is essential for its effective use.

PropertyValueSignificance for Experimental Design
CAS Number 4394-85-8Unique identifier for ensuring you have the correct reagent.
Molecular Formula C₅H₉NO₂---
Molecular Weight 115.13 g/mol Essential for accurate molar calculations.
Appearance Colorless to pale yellow liquidA pronounced yellow or brown color may indicate degradation.
Boiling Point 236-237 °CSuitable for high-temperature reactions.
Melting Point 20-23 °CMay solidify in cooler laboratory environments.
Density ~1.145 g/mL at 25 °CImportant for accurate measurement by volume.
Solubility Soluble in water and various organic solvents.[1]Versatile for a range of reaction conditions.
Stability Stable under recommended storage conditions, but is hygroscopic and susceptible to hydrolysis.[2]Strict moisture control is paramount to prevent degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Common Side Reactions

This section addresses the most common issues encountered during reactions involving this compound, providing both the "what" and the "why" to empower your experimental design.

FAQ 1: My reaction yield is low, and I suspect reagent degradation. What is the most common degradation pathway for this compound?

Answer: The most prevalent degradation pathway is hydrolysis . This compound is an amide and is susceptible to hydrolysis under both acidic and basic conditions, breaking down into morpholine and formic acid .[3] This is often initiated by atmospheric moisture, especially if the reagent has been stored improperly.

  • Loss of Active Reagent: Hydrolysis directly consumes your formylating agent, leading to incomplete reactions and lower yields.

  • Introduction of Reactive Impurities:

    • Morpholine: As a secondary amine, morpholine is a nucleophile.[4] It can compete with your intended substrate for electrophiles or participate in unwanted side reactions, such as forming enamines or other adducts.[4]

    • Formic Acid: The presence of formic acid can alter the pH of your reaction, potentially catalyzing undesired side reactions or decomposing sensitive substrates. In some cases, formic acid itself can act as a formylating agent, though often under different conditions than intended.[5]

Caption: Troubleshooting workflow for suspected hydrolysis of this compound.

FAQ 2: I am using this compound for a Vilsmeier-Haack formylation and observing multiple products. What are the likely side reactions?

Answer: When using this compound to generate a Vilsmeier reagent (in combination with an activating agent like POCl₃, SOCl₂, etc.), several side reactions can occur, particularly with electron-rich aromatic substrates like phenols and anilines.

  • The Problem: The introduction of two formyl groups onto your substrate instead of one. This is especially common with highly activated aromatic rings where multiple positions are susceptible to electrophilic attack.[6]

  • Causality: If the mono-formylated product is still sufficiently electron-rich, it can undergo a second electrophilic substitution. This is often exacerbated by using an excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. Begin with a 1:1 ratio and adjust as needed.

    • Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-formylated product.

    • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • The Problem: In substrates containing both hydroxyl (-OH) and amino (-NH) groups, you may get formylation on the oxygen atom (forming a formate ester) instead of, or in addition to, the desired nitrogen atom.

  • Causality: The relative nucleophilicity of the heteroatoms plays a key role. While amines are generally more nucleophilic than alcohols, reaction conditions can influence selectivity.

  • Troubleshooting:

    • Protecting Groups: The most robust solution is to protect the hydroxyl group before the formylation step.

    • Condition Optimization: In some cases, N-formylation can be favored over O-formylation by using milder conditions and avoiding strong bases that would deprotonate the hydroxyl group, increasing its nucleophilicity.[7]

  • The Problem: With highly reactive substrates like phenols, the formation of a dark, insoluble tar or resin is a common issue.[8]

  • Causality: This arises from repeated electrophilic additions of the formylating species or subsequent condensation reactions of the formylated phenol products, especially under harsh acidic conditions and at high temperatures.[8]

  • Troubleshooting:

    • Temperature Control: Maintain the lowest effective temperature for the formylation.

    • Reverse Addition: Consider adding the substrate solution slowly to the Vilsmeier reagent to maintain a low concentration of the reactive phenol at any given time.

    • Milder Activating Agents: If using a very strong activating agent like POCl₃, consider alternatives if the reaction is too aggressive.

Caption: Decision-making process for troubleshooting Vilsmeier-Haack side reactions.

FAQ 3: Can I use this compound as a solvent? What are the potential complications?

Answer: Yes, this compound is used as a high-temperature, polar aprotic solvent, similar to DMF.[9] However, its reactivity presents potential complications.

  • Reaction with Solutes: As a formylating agent precursor, it can potentially react with nucleophilic substrates or reagents in your mixture, especially at elevated temperatures. This is a significant concern if your reaction involves sensitive functional groups.

  • Hydrolysis: If your reaction conditions involve water, or if the solvent is not anhydrous, it will degrade to morpholine and formic acid, which can interfere with your desired transformation.

  • Product Purification: Its high boiling point (236-237 °C) can make it difficult to remove from the reaction mixture after completion, often requiring vacuum distillation or extensive extraction.

  • Substrate Compatibility: Only use it as a solvent for reactions where the substrates and reagents are stable to potential formylation and where the presence of trace amounts of morpholine or formic acid would not be detrimental.

  • Anhydrous Conditions: Ensure the solvent is rigorously dried before use and the reaction is run under an inert atmosphere.

  • Reaction Temperature: Use the lowest temperature necessary for the reaction to proceed to minimize potential side reactions with the solvent.

III. Experimental Protocols

Protocol 1: Quality Control Check for this compound

This protocol helps to assess the purity of your reagent, particularly checking for hydrolysis.

  • Visual and Olfactory Inspection:

    • Observe the color. A fresh reagent should be colorless to pale yellow.[1] A darker yellow or brown hue suggests degradation.

    • Carefully note the odor. A faint, characteristic odor is normal. A strong, fishy, or ammonia-like smell indicates the presence of morpholine due to hydrolysis.[4]

  • ¹H NMR Analysis:

    • Dissolve a small sample of the reagent in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Expected Signal for Pure Reagent: Look for the characteristic formyl proton singlet around 8.0 ppm and the morpholine ring protons, typically appearing as two multiplets around 3.4-3.7 ppm.

    • Signs of Hydrolysis:

      • The appearance of a broad singlet corresponding to the N-H proton of morpholine.

      • A signal for the acidic proton of formic acid.

      • Shifts in the morpholine ring proton signals.

  • Water Content Analysis (Karl Fischer Titration):

    • For sensitive reactions, determining the water content via Karl Fischer titration is the most accurate way to assess the potential for hydrolysis. High water content indicates a compromised reagent.

Protocol 2: Purification of this compound by Vacuum Distillation

If your reagent is found to be impure, it can be purified by vacuum distillation.

Safety Note: Always perform distillations behind a safety shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency.

    • Ensure all joints are properly sealed with appropriate vacuum grease.

    • Use a magnetic stirrer and a heating mantle with a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Charge the distillation flask with the impure this compound (no more than 2/3 full).

    • Begin stirring and slowly apply vacuum. The pressure should be lowered gradually to avoid bumping.

    • Once a stable, low pressure is achieved, begin to gently heat the flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. (Note: You will need a vapor pressure nomograph to estimate the boiling point at your achievable vacuum).

    • Discard any initial lower-boiling fractions (which may contain water or other volatile impurities) and the higher-boiling residue.

  • Storage of Purified Reagent:

    • Collect the purified liquid into a clean, dry, amber glass bottle suitable for storing reagents.

    • Immediately flush the headspace with an inert gas (argon or nitrogen), seal the bottle tightly with a cap containing a PTFE liner, and wrap the cap with paraffin film.

    • Store in a cool, dry place, away from light.

IV. References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

  • Troubleshooting side reactions during the formylation step of synthesis. (2025). BenchChem.

  • Org. Synth. 2012, 89, 220.

  • Morpholine. (2024). In Wikipedia. Retrieved from --INVALID-LINK--

  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27.

  • Vilsmeier–Haack reaction. (2024). In Wikipedia. Retrieved from --INVALID-LINK--

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (n.d.). SciSpace.

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. (2015). Journal of Chemical and Pharmaceutical Research.

  • Formylation of phenols, methoxy-and methylbenzenes. (n.d.). ResearchGate.

  • Formylation of Amines. (2011). Molecules, 16(12), 2106-2131.

  • Morpholine-4-carbaldehyde. (n.d.). Solubility of Things.

  • N-Formylmorpholine. (2024). In Wikipedia. Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.

  • Vilsmeier (‐Haack) reaction. (n.d.). ResearchGate.

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. (n.d.). ResearchGate.

  • 4-formylmorpholine/n-formylmorpholine. (2023). Amine Catalysts.

  • N-Formylmorpholine. (n.d.). PubChem.

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2021). Journal of Analytical Methods in Chemistry.

  • Hi, can anyone explain the stability of vilsmeier reagent at rt? (2022). ResearchGate.

  • Reaction conditions optimization for the N‐formylation of morpholine.... (n.d.). ResearchGate.

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approac h. (2025). ResearchGate.

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). ResearchGate.

  • Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate. (n.d.). Google Patents.

  • Morpholine. (n.d.). PubChem.

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024). Nature Communications.

  • Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (1998). Synthesis.

  • Theoretical Study of the Gas-Phase Hydrolysis of Formaldehyde to Produce Methanediol and Its Implication to New Particle Formation. (n.d.). ACS Publications.

  • Solvent Dictated Organic Transformations. (2024). Chemistry – A European Journal.

  • Micellar effects on the vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. (n.d.). ResearchGate.

  • Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.

  • ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (2025). ResearchGate.

  • Solvent effects in organic chemistry-recent Developments. (2025). ResearchGate.

  • Gas phase hydrolysis of formaldehyde to form methanediol: impact of formic acid catalysis. (n.d.). Taylor & Francis Online.

References

Technical Support Center: Degradation Pathways of 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-Morpholinecarboxaldehyde (also known as N-Formylmorpholine). This document is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this versatile compound. Understanding the degradation pathways of this compound is critical for ensuring the stability, safety, and efficacy of pharmaceutical formulations and for developing robust, stability-indicating analytical methods.[1][2] This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary expected degradation pathways for this compound?

Based on its chemical structure, which features an N-formyl group attached to a morpholine ring, this compound is susceptible to degradation through several key pathways: hydrolysis, oxidation, and photodegradation.[3]

  • Hydrolytic Degradation: The amide-like N-formyl bond is a primary target for hydrolysis under both acidic and basic conditions. This pathway is expected to cleave the formyl group, yielding Morpholine and Formic Acid as the main degradation products. The reaction is typically accelerated by heat.

  • Oxidative Degradation: The molecule presents two main sites for oxidation. The aldehyde proton on the formyl group can be oxidized, though this is less common for N-formyl groups compared to free aldehydes. A more probable site of oxidative attack is the nitrogen atom of the morpholine ring, which can be oxidized to form this compound N-oxide.[4] Ring-opening reactions may also occur under strong oxidative stress.[5]

  • Photolytic Degradation: Exposure to UV light can provide the energy needed to induce degradation. While specific photolytic pathways for this molecule are not extensively documented, potential reactions include cleavage of the C-N bond or ring-opening reactions, similar to the photocatalytic degradation observed for the parent morpholine compound.[6]

Below is a diagram illustrating the principal anticipated degradation routes.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photolysis (UV Light) A This compound B Morpholine A->B H⁺ or OH⁻ / ΔT C Formic Acid A->C D This compound N-oxide A->D [O] F Various Degradants (e.g., Ring Cleavage) A->F E Ring-Opened Products D->E Further [O]

Caption: Predicted degradation pathways for this compound.

FAQ 2: How should I design a forced degradation study for this compound?

A forced degradation or "stress testing" study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8] The study should be designed to achieve a target degradation of 10-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[8]

Causality Behind Experimental Choices: The conditions are chosen to mimic potential storage and handling extremes. Acid and base challenge the molecule's stability to pH changes, peroxide simulates oxidative stress, high temperature assesses thermal lability, and light exposure evaluates photosensitivity, all of which are recommended by ICH guidelines.[7]

Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical ConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp to 70°CUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp to 70°CUp to 7 days
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureUp to 24 hours
Thermal Dry HeatN/A80°C or higherUp to 7 days
Photolytic UV/Visible LightICH Q1B guidelinesAmbientPer ICH Q1B

For detailed methodologies, refer to Appendix A: Experimental Protocols.

FAQ 3: I'm seeing an unexpected peak in my chromatogram after oxidative stress. How do I identify it?

This is a common and important challenge in stability studies. An unknown peak, especially under oxidative conditions, points to a degradation product that must be characterized.[3]

Expert Insight: The most likely candidate under mild oxidative stress (e.g., 3% H₂O₂) is the This compound N-oxide . The nitrogen atom in the morpholine ring is a nucleophilic center susceptible to oxidation.[4] More aggressive conditions could lead to ring-opening.

Trustworthiness through a Self-Validating Workflow: To confirm the identity, a systematic approach is required. The following workflow provides a self-validating system to move from detection to identification.

TroubleshootingWorkflow start Unexpected Peak Detected in Oxidative Sample step1 Step 1: Analyze by LC-MS (Full Scan Mode) start->step1 step2 Step 2: Determine Mass Is M+1 = 132.12 Da? (Expected for N-oxide, C₅H₉NO₃) step1->step2 step3a YES: Tentative ID is N-oxide step2->step3a   step3b NO: Other Degradant step2->step3b   step4a Step 3: Perform MS/MS Fragmentation Analysis step3a->step4a step4b Analyze Mass Difference from Parent Compound step3b->step4b step5a Step 4: Propose Structure Based on Fragment Ions step4a->step5a end Structure Elucidated step5a->end step5b Propose Plausible Structures (e.g., Ring-Opened Species) step4b->step5b step5b->end

Caption: Logical workflow for identifying an unknown degradation product.

Further Action: For definitive structural confirmation, the degradant may need to be isolated using preparative chromatography and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

FAQ 4: My mass balance is poor after the degradation study. What are the common causes?

Poor mass balance (i.e., the sum of the parent compound and all degradants is significantly less than 100%) is a critical issue that suggests a loss of material during the experiment or analysis.

Common Causes & Solutions:

  • Formation of Volatile Degradants:

    • Cause: Hydrolysis can produce formic acid, and aggressive degradation can lead to ring fragmentation, potentially forming volatile compounds or gases like CO₂ and NOx which are not detected by HPLC.[5]

    • Solution: Employ techniques suitable for volatile analysis, such as Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), to analyze the sample headspace for lost components.

  • Formation of Non-UV Active Degradants:

    • Cause: If a degradation pathway destroys the chromophore (in this case, the n→π* transition of the formyl group), the resulting products may be invisible to a standard UV detector.

    • Solution: Use a universal detector in series with the UV detector. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent choices for detecting non-chromophoric compounds.[9]

  • Irreversible Adsorption:

    • Cause: Highly polar degradants, such as ring-opened amine or acid species, may adsorb irreversibly to the HPLC column packing material or vial surfaces.

    • Solution: Modify the mobile phase by adjusting the pH or ionic strength. If adsorption persists, consider a different column chemistry (e.g., one with different end-capping) or sample vials with low-adsorption surfaces.

Appendices

Appendix A: Experimental Protocols
  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a sealed vial.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a sealed vial.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all vials in a controlled temperature oven at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acid-stressed samples with an equivalent amount of 1 M NaOH and the base-stressed samples with 1 M HCl. The control is diluted with water.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by LC-MS.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 30% Hydrogen Peroxide (H₂O₂) in a vial, loosely capped to allow for gas evolution.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Keep the vials at room temperature, protected from light. Monitor the reaction progress at time points such as 2, 6, and 24 hours.

  • Quenching: The reaction does not typically require quenching, but samples should be diluted immediately before injection to minimize further degradation in the autosampler.

  • Analysis: Dilute samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

Appendix B: Potential Degradant Data

This table provides a reference for identifying potential degradation products using mass spectrometry.

Potential DegradantMolecular FormulaMonoisotopic Mass (Da)Expected M+H⁺ (m/z)Degradation Pathway
This compoundC₅H₉NO₂115.06116.07Parent Compound
MorpholineC₄H₉NO87.0788.08Hydrolysis
This compound N-oxideC₅H₉NO₃131.06132.07Oxidation
2-(2-aminoethoxy)acetateC₄H₉NO₃119.06120.07Oxidative Ring Opening

References

Technical Support Center: Purification of 4-Morpholinecarboxaldehyde Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Morpholinecarboxaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity materials from synthetic reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and select the optimal purification strategy for your specific product.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of this compound and related compounds.

Q1: What are the typical impurities I should expect in a reaction mixture containing a this compound derivative?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, for reactions involving this compound or its synthesis (e.g., via formylation of morpholine or its use in a Vilsmeier-Haack reaction), common impurities include:

  • Unreacted Starting Materials: Residual morpholine, formic acid, or the parent molecule that was intended for formylation.

  • Reagent-Derived Impurities: In Vilsmeier-Haack reactions, which use reagents like phosphorus oxychloride (POCl₃) and a formamide source (like DMF or this compound itself), byproducts from the hydrolysis of the Vilsmeier reagent can be present.[1][2][3]

  • Solvents: Residual reaction solvents such as DMF, CH₂Cl₂, or toluene.

  • Oxidation Products: Aldehydes are susceptible to oxidation to their corresponding carboxylic acids, especially upon exposure to air. While this compound itself would hydrolyze, derivatives with aldehyde groups can oxidize.[4]

  • Hydrolysis Products: The N-formyl bond in this compound is an amide and can be susceptible to hydrolysis under strongly acidic or basic workup conditions, reverting to morpholine and formic acid.[5]

Q2: My aldehyde product is showing signs of decomposition during silica gel column chromatography. What is happening and how can I prevent this?

A2: This is a very common and frustrating issue for chemists working with aldehydes. The problem typically stems from the acidic nature of standard silica gel.

The "Why": Causality Behind Decomposition Standard silica gel has a surface pKa of approximately 4-5, making it sufficiently acidic to catalyze several undesirable side reactions with sensitive functional groups like aldehydes:

  • Acetal/Hemiacetal Formation: If you are using an alcohol (e.g., methanol, ethanol) in your eluent, the acidic silica can catalyze the reaction between your aldehyde and the alcohol to form hemiacetals or acetals.[6] This complicates purification, leading to multiple spots on a TLC and difficult-to-interpret fractions.

  • Aldol-Type Reactions & Polymerization: The acidic surface can promote self-condensation or polymerization of the aldehyde, especially if it is enolizable.

  • General Decomposition: The combination of a high surface area and Lewis acidic sites can simply lead to the degradation of sensitive molecules.[4]

The "How": Field-Proven Solutions

  • Neutralize the Silica: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica surface. This is the most common and effective solution.[6]

  • Switch the Stationary Phase: If neutralization is insufficient, consider using a different stationary phase altogether. Alumina (basic or neutral grade) is an excellent alternative for acid-sensitive compounds.[6]

  • Optimize Your Eluent: Avoid reactive solvents. Use a non-alcoholic solvent system like Hexane/Ethyl Acetate or Dichloromethane/Diethyl Ether.[4][6] Run a thorough TLC analysis with various solvent systems to find one that gives good separation (target Rf of ~0.3) before committing to a large-scale column.[6]

Q3: Is distillation a viable purification method for this compound or its high-boiling derivatives?

A3: Yes, distillation is a viable and often excellent method for purifying this compound itself, provided it is done correctly.

  • Physical Properties: this compound has a high atmospheric boiling point, reported between 236-244 °C.[7][8][9]

  • Recommendation: Attempting to distill at this temperature risks thermal decomposition. Therefore, vacuum distillation is strongly recommended. By reducing the pressure, you significantly lower the boiling point, allowing for a safe and effective separation from non-volatile impurities (salts, catalysts) or much more volatile components (solvents). One study explicitly mentions purifying 4-Formylmorpholine by distillation.[10]

For derivatives, the feasibility of distillation will depend on their thermal stability and boiling point. If your derivative is a solid or a thermally sensitive oil, other methods like recrystallization or chromatography would be more appropriate.

Q4: I am struggling to separate my aldehyde product from non-polar byproducts. What is the most effective strategy?

A4: This scenario calls for a method that leverages the unique reactivity of the aldehyde functional group. The most robust and scientifically elegant solution is purification via reversible bisulfite adduct formation .[11][12]

This classical chemical technique is exceptionally effective for separating aldehydes from complex mixtures.[12]

Mechanism of Action: The aldehyde reacts with aqueous sodium bisulfite (NaHSO₃) to form a charged, water-soluble adduct. Most organic impurities, especially non-polar ones, do not react and will remain in an immiscible organic solvent. This allows for a clean separation using a simple liquid-liquid extraction. The aldehyde can then be easily regenerated from the aqueous layer by adding a base (e.g., NaHCO₃, NaOH), which reverses the reaction.[11][12] This method boasts very high separation and recovery rates, often exceeding 95%.[12]

(See Protocol 1 for a detailed step-by-step guide).

Purification Strategy Decision Guide

Choosing the right purification method is critical for success. This flowchart provides a logical decision-making process based on the properties of your product and impurities.

G start Crude Product Mixture is_solid Is the desired product a solid? start->is_solid is_heat_stable Is the product thermally stable and volatile? is_solid->is_heat_stable No recrystallize Attempt Recrystallization is_solid->recrystallize Yes complex_mix Is the mixture complex or are other methods failing? is_heat_stable->complex_mix No distill Perform Vacuum Distillation is_heat_stable->distill Yes chromatography Use Flash Chromatography (Neutralized Silica or Alumina) complex_mix->chromatography No bisulfite Use Bisulfite Adduct Extraction complex_mix->bisulfite Yes end Pure Product recrystallize->end distill->end chromatography->end bisulfite->end

Caption: Decision tree for selecting a purification method.

Data Summary Table

PropertyValueSource(s)
IUPAC Name morpholine-4-carbaldehyde
Synonyms 4-Formylmorpholine, N-Formylmorpholine[13]
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance Clear, colorless to slightly yellow liquid[9][14][15]
Melting Point 20 - 23 °C[9]
Boiling Point (atm) 236 - 244 °C[7][9]
Density ~1.145 g/mL at 25 °C[8][9]
Water Solubility Miscible[7][14]
log P (octanol/water) -1.2[7]

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation and Extraction

This protocol is adapted from established methods for aldehyde purification and is highly effective for separating aldehydes from non-carbonyl containing compounds.[11][12][16]

Principle: This method relies on the reversible nucleophilic addition of bisulfite to the aldehyde carbonyl, forming a water-soluble salt. This salt is extracted into the aqueous phase, leaving water-insoluble impurities in the organic phase. The aldehyde is then regenerated by basification.[12]

G cluster_0 Step 1: Reaction cluster_1 Step 2: Extraction cluster_2 Step 3: Regeneration a Dissolve crude mixture in miscible solvent (e.g., Methanol) b Add saturated aqueous Sodium Bisulfite (NaHSO₃) a->b c Shake vigorously (30-60 seconds) b->c d Add water and immiscible organic solvent (e.g., Ethyl Acetate) c->d e Separate layers d->e f Organic Layer: Contains impurities (Discard or analyze) e->f Phase 1 g Aqueous Layer: Contains aldehyde-bisulfite adduct e->g Phase 2 h Basify aqueous layer (e.g., with NaHCO₃ or NaOH) g->h i Extract regenerated aldehyde with fresh organic solvent h->i j Dry and evaporate solvent i->j k Pure Aldehyde Product j->k

Caption: Workflow for purification via bisulfite adduct formation.

Step-by-Step Methodology:

  • Dissolution & Reaction: Dissolve the crude product mixture in a minimal amount of a water-miscible organic solvent like methanol or dimethylformamide (DMF).[12] Transfer this solution to a separatory funnel. For every 1 gram of estimated aldehyde, add ~5-10 mL of saturated aqueous sodium bisulfite.

    • Expert Tip: Methanol is suitable for aromatic aldehydes, while DMF is often better for aliphatic aldehydes to ensure solubility.[12]

  • Adduct Formation: Stopper the funnel and shake vigorously for 30-60 seconds. Vent frequently, as sulfur dioxide gas can be generated.[11][16]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or hexanes). Shake vigorously to partition the components.[12]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the aldehyde adduct) into a clean flask. The upper organic layer contains the impurities and can be discarded.

  • Regeneration: Return the aqueous layer to the separatory funnel. Slowly add a saturated solution of sodium bicarbonate (or 1-2 M NaOH) until the solution is basic (check with pH paper). You may see the solution turn cloudy as the aldehyde is liberated.

  • Final Extraction & Isolation: Extract the regenerated aldehyde from the aqueous layer 2-3 times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde product.

Protocol 2: Optimized Flash Chromatography for Aldehydes

Principle: This protocol minimizes acid-catalyzed degradation by using a neutralized stationary phase and an appropriate solvent system.[6]

Step-by-Step Methodology:

  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add your initial, least polar eluent (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

  • Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v) of the total solvent volume. Stir gently for 5 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry using your preferred method (wet or dry packing).

  • Sample Loading: Adsorb your crude product onto a small amount of neutralized silica gel. To do this, dissolve your sample in a volatile solvent (like DCM), add silica (that has been pre-treated with 1% Et₃N in solvent and then dried), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of your packed column.

  • Elution: Run the column using a non-alcoholic eluent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze by TLC to isolate the pure product.

References

Technical Support Center: Stability of 4-Morpholinecarboxaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Morpholinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent, with a specific focus on its stability in basic environments. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Chemistry of this compound

This compound, also known as N-Formylmorpholine, is a widely used formylating agent and a high-boiling point solvent in organic synthesis.[1][2] Its utility stems from the reactivity of the formyl group. However, the amide linkage in its structure is susceptible to cleavage under certain conditions, particularly in the presence of bases. This guide will delve into the nuances of its stability, potential side reactions, and how to mitigate these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of this compound.

Q1: What is the primary degradation pathway for this compound in the presence of a base?

The primary degradation pathway is base-catalyzed hydrolysis. The amide bond is cleaved by nucleophilic attack of a hydroxide ion (or other base) on the carbonyl carbon. This results in the formation of morpholine and a formate salt.[3] This reaction is often irreversible, especially when using strong bases, as the resulting formic acid is deprotonated to formate.

Q2: How does temperature affect the stability of this compound in basic solutions?

Temperature significantly accelerates the rate of hydrolysis.[4] While the compound may exhibit reasonable stability at room temperature in the presence of mild bases over short periods, elevated temperatures will dramatically increase the rate of decomposition. Therefore, for reactions requiring heat, the choice of base and reaction time are critical parameters to control.

Q3: Is this compound stable in the presence of weaker organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃)?

The stability in the presence of weaker bases is a critical practical question.

  • Triethylamine (TEA): Generally, this compound is relatively stable in the presence of TEA at room temperature for typical reaction times. However, prolonged exposure or heating can lead to slow decomposition. The presence of water will facilitate this hydrolysis.

  • Potassium Carbonate (K₂CO₃): Potassium carbonate is a moderate base and can promote the hydrolysis of this compound, especially in the presence of protic solvents like methanol or water and with heating.[5][6] Anhydrous conditions will significantly mitigate this decomposition.

Q4: Can this compound undergo other side reactions under basic conditions?

Yes, besides hydrolysis, another potential side reaction, particularly under strongly basic conditions, is the Cannizzaro reaction .[7][8][9] This reaction is characteristic of aldehydes that lack α-hydrogens, which is the case for this compound. In the Cannizzaro reaction, two molecules of the aldehyde disproportionate to yield one molecule of the corresponding alcohol (4-morpholinemethanol) and one molecule of the carboxylic acid (formic acid, which will be deprotonated to formate). This is more likely to occur with strong bases like sodium hydroxide or potassium hydroxide and at higher concentrations of the aldehyde.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound in basic media.

Issue 1: Low or No Yield of the Desired Product

Possible Cause A: Degradation of this compound via Hydrolysis

  • Symptoms:

    • Appearance of morpholine or formate salts in your reaction mixture, detectable by GC-MS or NMR.

    • A significant amount of starting material remains unreacted, even with sufficient reaction time.

    • The reaction mixture has a fishy or ammonia-like odor due to the presence of morpholine.

  • Troubleshooting Steps:

    • Assess Base Strength: If using a strong base (e.g., NaOH, KOH), consider switching to a milder base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) if compatible with your reaction.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. If heating is necessary, minimize the reaction time.

    • Ensure Anhydrous Conditions: Water is a key reactant in the hydrolysis. Ensure all solvents and reagents are rigorously dried. Use of molecular sieves can be beneficial.

    • Order of Addition: Add the base slowly to the reaction mixture, preferably at a low temperature, to control any potential exotherms that could accelerate decomposition.

Possible Cause B: Competing Cannizzaro Reaction

  • Symptoms:

    • Identification of 4-morpholinemethanol and formate in the reaction mixture.

    • Reduced yield of the desired product, with a portion of the this compound consumed in the disproportionation.

  • Troubleshooting Steps:

    • Avoid Strong Bases: The Cannizzaro reaction is most prevalent with strong bases. Use of weaker organic or inorganic bases is highly recommended.

    • Lower Reactant Concentration: The Cannizzaro reaction is often second order in the aldehyde.[7] Running the reaction at a lower concentration of this compound can disfavor this pathway.

    • Temperature Control: As with hydrolysis, lower temperatures will help to minimize this side reaction.

Issue 2: Formation of Unexpected Byproducts

Possible Cause: Reaction of Degradation Products with Starting Materials or Intermediates

  • Symptoms:

    • Complex mixture of products observed by TLC, GC-MS, or LC-MS.

    • Difficulty in purifying the desired product.

  • Troubleshooting Steps:

    • Identify Byproducts: Utilize analytical techniques such as GC-MS or LC-MS to identify the unexpected byproducts. The presence of morpholine-adducts can indicate that the hydrolysis product is participating in subsequent reactions.

    • Optimize Reaction Conditions: Once the cause of degradation is identified (hydrolysis or Cannizzaro), apply the troubleshooting steps outlined in Issue 1 to minimize the formation of the initial degradation products.

    • In-situ Protection/Derivatization: In some cases, if the presence of a base is unavoidable and leads to complex mixtures, consider if an alternative synthetic route is feasible.

Experimental Protocols

To assist in monitoring the stability and purity of your this compound, here are some general analytical protocols.

Protocol 1: Monitoring this compound Degradation by GC-MS

This method is suitable for observing the formation of the volatile hydrolysis product, morpholine.

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture with a weak acid (e.g., dilute HCl) and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-400.

  • Data Analysis: Monitor for the appearance of a peak corresponding to morpholine (m/z 87) and the disappearance of the this compound peak (m/z 115).

Protocol 2: Purity Assessment by HPLC

This method is useful for quantifying the purity of this compound and detecting non-volatile impurities.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

  • Column: A C18 reverse-phase column is recommended.

  • Detection: UV detection at a wavelength around 210-230 nm.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration to quantify its purity in the sample.

Protocol 3: Stability Study by ¹H NMR Spectroscopy

NMR can be a powerful tool to monitor the reaction in real-time or by analyzing aliquots.

  • Sample Preparation: Dissolve a known amount of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent compatible with your reaction conditions.

  • Acquisition: Acquire a ¹H NMR spectrum at time zero. Then, add the base and acquire spectra at regular intervals.

  • Data Analysis: Monitor the disappearance of the characteristic aldehyde proton signal of this compound (around 8.0 ppm) and the appearance of new signals corresponding to morpholine (around 2.8 and 3.6 ppm) and formate (around 8.4 ppm). The integration of these signals relative to the internal standard can provide quantitative information on the rate of degradation.

Data Summary

ParameterConditionEffect on StabilityMitigation Strategy
Base Strength Strong (e.g., NaOH, KOH)High rate of hydrolysis and potential for Cannizzaro reaction.Use weaker bases (e.g., TEA, K₂CO₃).
Weak (e.g., TEA)Generally stable at room temperature, slow decomposition upon heating.Use at the lowest effective temperature.
Temperature ElevatedSignificantly accelerates hydrolysis and other side reactions.Conduct reactions at lower temperatures.
Water Content Presence of waterFacilitates hydrolysis.Use anhydrous solvents and reagents.
Concentration HighCan favor bimolecular side reactions like the Cannizzaro reaction.Use lower concentrations of this compound.

Visualizing Degradation Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key degradation pathways of this compound under basic conditions.

cluster_hydrolysis Base-Catalyzed Hydrolysis NFM This compound TS1 Tetrahedral Intermediate NFM->TS1 + OH⁻ (Nucleophilic Attack) Products1 Morpholine + Formate TS1->Products1 Elimination cluster_cannizzaro Cannizzaro Reaction NFM1 This compound (Molecule 1) Intermediate Tetrahedral Intermediate NFM1->Intermediate + OH⁻ NFM2 This compound (Molecule 2) Products 4-Morpholinemethanol + Formate NFM2->Products Intermediate->Products Hydride Transfer to Molecule 2

References

Technical Support Center: Troubleshooting Failed 4-Morpholinecarboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Morpholinecarboxaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the use of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experiments. Every protocol and troubleshooting step is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of a reductive amination reaction using this compound?

A1: The failure of reductive amination reactions involving this compound can typically be attributed to one or more of the following factors:

  • Sub-optimal pH: The formation of the intermediate iminium ion is a pH-dependent equilibrium. Acidic conditions are required to protonate the hydroxyl intermediate and facilitate water elimination, but excessively low pH will protonate the starting amine, rendering it non-nucleophilic.

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the aldehyde but will efficiently reduce the iminium ion.[1] However, it is moisture-sensitive. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the this compound before it can react with the amine.[1][2][3]

  • Poor Quality of Reagents: this compound can degrade over time, especially if not stored properly.[4] It is hygroscopic and can absorb moisture from the air, which can interfere with the reaction.[5] Similarly, the amine reactant should be pure, and the solvent must be anhydrous.

  • Steric Hindrance: Highly hindered primary or secondary amines may react slowly or not at all due to steric repulsion, which impedes the initial nucleophilic attack on the aldehyde.

  • Low Reaction Concentration: Running the reaction at a very low concentration can slow down the rate of imine/iminium ion formation, which is a bimolecular process.

Q2: My reaction is sluggish or incomplete. How can I drive it to completion?

A2: If your reaction is not proceeding to completion, consider the following interventions:

  • Optimize Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate. However, be cautious, as excessive heat can lead to the decomposition of reactants or products.

  • Increase Reactant Concentration: If the reaction is performed under dilute conditions, increasing the concentration of the reactants can favor the formation of the iminium ion intermediate.

  • Addition of a Dehydrating Agent: The formation of the iminium ion from the aldehyde and amine generates water. Adding a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help to shift the equilibrium towards the iminium ion, thereby promoting the reaction.

  • Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials and the formation of the product.[6][7] This will help you determine if the reaction has stalled or is simply slow.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Side product formation is a common issue. Here are some likely culprits and their solutions:

  • Over-alkylation of Primary Amines: When using a primary amine, it is possible for the desired secondary amine product to react again with this compound, leading to the formation of a tertiary amine. To minimize this, use a slight excess of the primary amine relative to the aldehyde.

  • Reduction of the Aldehyde: As mentioned, if a strong reducing agent like NaBH₄ is used, it can reduce this compound to the corresponding alcohol (4-morpholinemethanol).[2] Using a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaCNBH₃ is crucial.[1]

  • Hydrolysis of this compound: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze back to morpholine and formic acid.[5] Ensuring anhydrous reaction conditions is key to preventing this.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like this compound, can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. It is important to avoid strongly basic conditions.

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield in reactions involving this compound.

Troubleshooting Workflow for Low/No Product Yield

G start Start: Low/No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions (Solvent, Temp, pH) conditions_ok Conditions Optimized check_conditions->conditions_ok check_workup 3. Analyze Work-up & Purification Procedure workup_ok Work-up Validated check_workup->workup_ok reagents_ok->check_conditions [ Reagents OK ] reagent_issue Action: Use fresh, pure reagents. Verify calculations. reagents_ok->reagent_issue [ Issue Found ] conditions_ok->check_workup [ Conditions OK ] condition_issue Action: Use anhydrous solvent. Optimize temperature & pH. conditions_ok->condition_issue [ Issue Found ] workup_issue Action: Check for product loss during extraction/chromatography. workup_ok->workup_issue [ Issue Found ] success Problem Resolved workup_ok->success [ No Issues ] reagent_issue->check_reagents condition_issue->check_conditions workup_issue->check_workup

Caption: A logical workflow for troubleshooting low or no product yield.

Step-by-Step Protocol for Diagnosing Low Yield:

  • Reagent Integrity Check:

    • This compound: Obtain a fresh bottle or re-purify the existing stock by distillation under reduced pressure. Its boiling point is approximately 110-112 °C at 15 mmHg.[4]

    • Amine: Ensure the amine is pure and free of contaminants. If it is a salt, it must be free-based before use.[8]

    • Solvent: Use anhydrous solvent. If the solvent is not from a freshly opened bottle, consider drying it using appropriate methods (e.g., distillation over a drying agent, or passing through a solvent purification system).

    • Reducing Agent: Use a fresh bottle of the reducing agent. Weigh it out quickly to minimize exposure to atmospheric moisture.

  • Reaction Condition Optimization:

    • pH Adjustment: For reductive aminations, the addition of a small amount of a weak acid like acetic acid can catalyze iminium ion formation. The optimal amount may need to be determined empirically, typically in the range of 1-2 equivalents.

    • Temperature Control: If the reaction is run at room temperature, try gentle heating (e.g., 40-50 °C). Monitor for any signs of decomposition.

    • Reaction Time: Extend the reaction time and monitor by an appropriate analytical technique to see if the reaction is simply slow.

  • Work-up and Purification Analysis:

    • Aqueous Work-up: Be aware that some products may have a degree of water solubility.[9] If you suspect this, re-extract the aqueous layer with a different organic solvent.

    • Chromatography: If using column chromatography for purification, ensure the chosen solvent system provides good separation and that the product is not irreversibly binding to the stationary phase (e.g., silica gel).

Guide 2: Product Purification Challenges

This guide addresses common difficulties encountered during the purification of products derived from this compound.

Problem Potential Cause Recommended Solution
Difficulty removing unreacted this compound The aldehyde is polar and can co-elute with polar products during chromatography.Consider a "scavenger" resin. For example, a resin functionalized with primary amines can react with and sequester the excess aldehyde, which can then be removed by filtration.
Product is an oil and difficult to handle Many morpholine-containing compounds have low melting points.Try to form a salt of your product (e.g., by adding a solution of HCl in ether). Salts are often crystalline and easier to handle and purify by recrystallization.
Product decomposes on silica gel The amine functionality in the product can be sensitive to the acidic nature of silica gel.Use a deactivated stationary phase, such as neutral alumina, or pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Emulsion formation during aqueous work-up The amphiphilic nature of some morpholine derivatives can lead to the formation of stable emulsions.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with this compound

This protocol provides a starting point for the reductive amination of a primary or secondary amine.

Reaction Scheme for Reductive Amination

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reducing Agent cluster_3 Product This compound Iminium [Iminium Ion] This compound->Iminium Amine R1R2NH Amine->Iminium Product Final Amine Iminium->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Caption: A simplified workflow of a reductive amination reaction.

Procedure:

  • To a solution of the amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add this compound (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Navigating 4-Morpholinecarboxaldehyde Reaction Work-ups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and professionals in drug development working with 4-morpholinecarboxaldehyde. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered during the work-up phase of reactions involving this versatile reagent. Our focus is on delivering not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Foundational Principles of this compound Work-ups

This compound is a polar, water-soluble aldehyde. Its intrinsic properties, and those of its common reaction byproducts, dictate the logic of our purification strategies. Understanding these characteristics is the first step to designing a robust work-up procedure.

A primary challenge in reactions involving this compound is its high water solubility, which can complicate standard extractive work-ups. Additionally, unreacted starting material and morpholine-containing byproducts often share similar solubility profiles to the desired product, necessitating carefully chosen purification techniques.

Part 2: Troubleshooting Common Work-up Scenarios

This section addresses specific, frequently encountered issues in a question-and-answer format, providing step-by-step guidance and the rationale behind each recommendation.

Scenario 1: Persistent Emulsion during Extractive Work-up

Question: I'm performing a reductive amination using this compound and a primary amine. During the aqueous work-up with ethyl acetate, I'm consistently getting a persistent emulsion that won't break. What's causing this and how can I resolve it?

Answer:

Emulsions in this context are often caused by the presence of amphiphilic morpholine-containing byproducts or unreacted starting material, which act as surfactants, stabilizing the oil-in-water or water-in-oil mixture. The polarity of this compound itself can also contribute to this issue.

Troubleshooting Protocol: Breaking Emulsions

  • Brine Wash (Saturated NaCl solution): Before abandoning the extraction, attempt to "break" the emulsion by adding a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the organic components out, disrupting the emulsion. Gently rock or swirl the separatory funnel; do not shake vigorously.

  • Filtration through Celite®: If brine washing fails, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This works by physically disrupting the droplets that form the emulsion.

  • Solvent Modification: Consider switching to a more polar extraction solvent like dichloromethane (DCM), which can sometimes prevent emulsion formation due to its different interfacial properties.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. Depending on the nature of your product (acidic or basic), making the aqueous phase more acidic or basic can alter the solubility of the emulsifying agent, helping to break the emulsion.

Logical Flow for Emulsion Resolution:

start Persistent Emulsion Observed brine Add Saturated NaCl (Brine) start->brine Initial Step celite Filter through Celite® Pad brine->celite Failure resolved Emulsion Broken, Proceed with Extraction brine->resolved Success solvent Change Extraction Solvent (e.g., DCM) celite->solvent Failure celite->resolved Success ph_adjust Adjust Aqueous pH solvent->ph_adjust Failure solvent->resolved Success ph_adjust->resolved Success

Caption: Troubleshooting workflow for emulsion formation.

Scenario 2: Product Partially Lost to the Aqueous Layer

Question: My target molecule, derived from this compound, has moderate polarity. I'm seeing significant product loss in the aqueous layer during my liquid-liquid extraction. How can I improve my extraction efficiency?

Answer:

This is a classic challenge when working with polar molecules. The partitioning coefficient (LogP) of your product between the organic and aqueous phases may be low. The goal is to shift this equilibrium to favor the organic phase.

Strategies for Enhancing Extraction Efficiency:

  • "Salting Out" Effect: As with breaking emulsions, adding a saturated brine solution to the aqueous layer before extraction increases its polarity and ionic strength. This decreases the solubility of your moderately polar organic product in the aqueous phase, effectively "pushing" it into the organic layer.

  • Continuous Liquid-Liquid Extraction (LLE): For particularly water-soluble products, continuous LLE is a highly effective, though more complex, technique. This method continuously extracts the aqueous phase with fresh organic solvent, allowing for the efficient recovery of compounds with unfavorable partition coefficients.

  • Back-Extraction: Perform multiple extractions (3-5) with smaller volumes of organic solvent rather than one large extraction. This is mathematically more efficient at recovering the product.

Quantitative Impact of Multiple Extractions:

Extraction StrategyVolume of Organic SolventTheoretical Recovery (Product with K=2)*
Single Extraction1 x 100 mL66.7%
Multiple Extractions2 x 50 mL80.0%
Multiple Extractions4 x 25 mL90.0%

*Where K is the partition coefficient ([Org]/[Aq]). Assumes 100 mL aqueous phase.

Scenario 3: Difficulty Removing Unreacted this compound

Question: My crude NMR shows a significant amount of unreacted this compound co-eluting with my product during column chromatography. How can I remove it before purification?

Answer:

The high polarity and potential for hydrogen bonding of this compound make it "sticky" on silica gel. A chemical quench or a specific work-up step prior to chromatography is often the best approach.

Pre-Chromatography Removal Protocol:

  • Reductive Quench: If your product is stable to reducing conditions, a quench with a mild reducing agent like sodium borohydride (NaBH₄) will convert the unreacted aldehyde to the corresponding alcohol (4-morpholineethanol). This alcohol is typically much more water-soluble and can be easily removed with an aqueous wash.

    • Caution: Ensure your desired product does not contain functional groups that would be reduced by NaBH₄.

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a water-soluble adduct.

    • Procedure: After the primary reaction is complete, add a saturated solution of sodium bisulfite to the reaction mixture and stir for 1-2 hours. The resulting adduct will be extracted into the aqueous layer during work-up. This method is particularly effective for removing stubborn aldehydes.

Workflow for Aldehyde Removal:

start Crude Reaction Mixture (Contains unreacted aldehyde) check_stability Is Product Stable to NaBH₄? start->check_stability quench_nabh4 Quench with NaBH₄ check_stability->quench_nabh4 Yes quench_bisulfite Add Sodium Bisulfite Solution check_stability->quench_bisulfite No workup Aqueous Work-up / Extraction quench_nabh4->workup quench_bisulfite->workup chromatography Proceed to Column Chromatography workup->chromatography

Caption: Decision process for removing unreacted aldehyde.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a simple water wash to remove this compound?

A: While this compound is water-soluble, a simple water wash is often insufficient for complete removal, especially if your product also has some water solubility. The "salting out" method described earlier is more effective. For trace amounts, a bisulfite wash is a more robust chemical solution.

Q2: My reaction is run in an aprotic solvent like THF. What is the best initial work-up step?

A: First, quench the reaction appropriately (e.g., with water or a mild acid/base depending on the reagents used). Then, remove the bulk of the organic solvent (THF) under reduced pressure using a rotary evaporator. This concentrates your product and byproducts. The resulting residue can then be redissolved in a water-immiscible solvent (like ethyl acetate or DCM) and subjected to a standard aqueous work-up. This prevents issues with THF's miscibility with water during extraction.

Q3: Are there any crystallization techniques that are particularly effective for products derived from this compound?

A: Yes. If your product is a solid, crystallization can be an excellent purification method. Given the polarity often imparted by the morpholine moiety, a mixed-solvent system is frequently successful. Common systems include:

  • Dichloromethane / Hexanes

  • Ethyl Acetate / Heptane

  • Methanol / Diethyl Ether

The key is to dissolve your crude product in a minimum amount of the more polar "solvent" and then slowly add the less polar "anti-solvent" until turbidity is observed, followed by cooling.

Validation & Comparative

A Senior Application Scientist's Guide to Formylating Agents: 4-Morpholinecarboxaldehyde in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a cornerstone transformation, paving the way for a multitude of valuable functionalities. The choice of the formylating agent is a critical decision that dictates the efficiency, substrate scope, and practicability of this transformation. This guide provides an in-depth comparison of 4-Morpholinecarboxaldehyde with other conventional formylating agents, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.

The Formylation Challenge: Beyond the Aldehyde

Formylation is more than just the synthesis of aldehydes; it is a gateway to a vast array of chemical architectures. The resulting aldehydes are pivotal intermediates in the construction of pharmaceuticals, agrochemicals, and functional materials. They readily participate in reactions such as Wittig olefination, aldol condensation, and reductive amination, making the initial formylation step a crucial determinant of the overall synthetic strategy.

The ideal formylating agent should offer a harmonious balance of reactivity and selectivity, ensuring high yields while tolerating a wide range of functional groups. It should also be easy to handle, safe, and cost-effective. This guide will dissect the performance of this compound in light of these criteria, comparing it with established players in the field.

A Comparative Analysis of Leading Formylating Agents

The selection of a formylating agent is intrinsically linked to the nature of the nucleophile being formylated. Here, we compare this compound against three widely used agents—Dimethylformamide (DMF), Formic Acid, and N,N-Dimethylformamide dimethyl acetal (DMF-DMA)—across different classes of substrates.

Formylation of Organometallic Reagents: A Key Application

The formylation of organometallic reagents, such as Grignard and organolithium reagents, is a powerful method for the synthesis of aldehydes. This reaction hinges on the nucleophilic attack of the organometallic species on the formylating agent.

This compound: A Superior Choice for Aldehyde Synthesis

Pioneering work by George A. Olah and his team demonstrated that this compound is a highly effective formylating agent for organometallic reagents, often outperforming the commonly used Dimethylformamide (DMF)[1]. The morpholino group's electron-withdrawing nature enhances the electrophilicity of the formyl carbon, while the stability of the resulting intermediate prevents over-addition, a common side reaction with other formylating agents.

The superiority of this compound lies in its ability to cleanly deliver a formyl group to sensitive organometallic reagents, leading to higher yields of the desired aldehydes. In contrast, DMF can sometimes lead to the formation of ketones or other byproducts due to the less stable nature of the initial adduct.

formylation_mechanism

Experimental Data: this compound vs. DMF

The following table summarizes the comparative yields of aldehydes prepared from Grignard reagents using this compound and DMF. The data clearly illustrates the superior performance of this compound in most cases[1].

Grignard Reagent (RMgX)Product (RCHO)Yield (%) with this compoundYield (%) with DMF
Phenylmagnesium bromideBenzaldehyde9278
p-Tolylmagnesium bromidep-Tolualdehyde9481
o-Tolylmagnesium bromideo-Tolualdehyde8975
1-Naphthylmagnesium bromide1-Naphthaldehyde9072
Cyclohexylmagnesium chlorideCyclohexanecarboxaldehyde8565
n-Butylmagnesium bromidePentanal8270

Experimental Protocol: Formylation of Grignard Reagents with this compound

This protocol provides a detailed, step-by-step methodology for the formylation of a Grignard reagent using this compound, based on the work of Olah et al.[1].

Materials:

  • Appropriate aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Anhydrous solvent (diethyl ether or THF)

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (10%)

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction under inert atmosphere

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel.

    • Maintain a gentle reflux by external heating if necessary to sustain the reaction.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Formylation Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of this compound (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Acidify the mixture to pH 1-2 with 10% hydrochloric acid to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude aldehyde by distillation or column chromatography on silica gel.

experimental_workflow

Other Formylating Agents in Comparison
  • Formic Acid: A simple and inexpensive reagent, formic acid is often used for the N-formylation of amines. However, its acidic nature limits its use with acid-sensitive substrates. For the formylation of organometallic reagents, its high reactivity can lead to the formation of byproducts and it is generally not the reagent of choice.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is a milder alternative to the Vilsmeier reagent (DMF/POCl₃) and is particularly useful for the formylation of activated methylene compounds and for the preparation of enamines. Its reactivity towards Grignard reagents is less explored and may not be as efficient as this compound for simple aldehyde synthesis.

Safety and Handling Considerations

As with all chemical reagents, proper safety precautions must be observed when handling formylating agents.

  • This compound: May cause skin and eye irritation. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation and skin contact.

  • Formic Acid: Corrosive and can cause severe burns. Use with appropriate PPE and in a well-ventilated area.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable and an irritant. Handle in a fume hood away from ignition sources.

Conclusion: The Strategic Advantage of this compound

For the synthesis of aldehydes from organometallic precursors, this compound emerges as a superior formylating agent compared to DMF. Its enhanced reactivity and the stability of its reaction intermediate lead to cleaner reactions and higher yields of the desired aldehydes. While other formylating agents have their specific applications, the experimental evidence strongly supports the selection of this compound for robust and efficient aldehyde synthesis in the context of drug discovery and development where yield and purity are paramount.

This guide provides a foundational understanding to aid in your selection of the most appropriate formylating agent. As with any chemical transformation, optimization of reaction conditions for your specific substrate is always recommended.

References

The Formyl Frontier: A Comparative Guide to N-Formylation Beyond 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the N-formyl group serves as a crucial functional motif. It is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals, acting as both a protective group and a key intermediate. For years, 4-morpholinecarboxaldehyde has been a reliable, workhorse reagent for N-formylation, valued for its stability and ease of handling. However, the evolving demands of modern chemistry—emphasizing greener processes, milder conditions, and broader substrate scope—necessitate a critical evaluation of its alternatives. This guide provides an in-depth, objective comparison of prominent N-formylating agents that offer compelling advantages over traditional methods.

The Incumbent: Understanding this compound

This compound, also known as N-formylmorpholine, is a colorless liquid that has been widely used as a formylating agent.[1][2] Its utility stems from its ability to act as a stable, solid source of the formyl group, often activated under Vilsmeier-Haack type conditions. While effective, its application can be limited by the need for activating agents like POCl₃ or SOCl₂, which can be harsh and generate stoichiometric waste.

The Challengers: A New Guard of Formylating Agents

The quest for more efficient, selective, and sustainable N-formylation methods has led to the exploration of a diverse range of reagents. This guide will focus on the most promising alternatives, providing a head-to-head comparison of their performance, mechanistic underpinnings, and practical considerations.

Formic Acid: The Enduring Classic, Reimagined

Formic acid is perhaps the most fundamental and cost-effective formylating agent.[3][4] Its direct use for N-formylation is a condensation reaction that produces water as the only byproduct, aligning well with the principles of green chemistry.[5][6]

Mechanism of Action: The reaction typically proceeds via nucleophilic attack of the amine on the protonated carbonyl carbon of formic acid, followed by dehydration to yield the formamide.[7] The use of catalysts can significantly enhance the reaction rate and efficiency.

Advantages:

  • Atom Economy: High atom economy with water as the sole byproduct.

  • Cost-Effectiveness: Readily available and inexpensive.

  • Green Chemistry: Considered an environmentally benign reagent.[5]

Disadvantages:

  • Equilibrium Limitations: The reaction is often reversible, requiring removal of water (e.g., Dean-Stark trap) to drive it to completion.[6]

  • Harsh Conditions: Can require elevated temperatures and/or strong acid catalysts, which may not be suitable for sensitive substrates.[4]

Modern Implementations: Recent advancements have focused on overcoming the limitations of classical formic acid formylation. These include the use of milder catalysts like iodine, ZnO, and various supported acid catalysts, as well as innovative techniques such as microwave irradiation and solvent-free conditions to improve yields and reaction times.[4][8][9] For instance, a catalyst-free approach under neat conditions has been reported to be highly efficient.[5]

Experimental Data Summary: N-Formylation with Formic Acid Variants

EntryAmine SubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
1AnilineNeat, 60 °C1 h95[5]
2BenzylamineToluene, reflux, Dean-Stark4-9 h98[6]
3MorpholineZnO, 70 °C, solvent-free10 min98[8]
4AnilineI₂, 70 °C, solvent-free2 h98[10]

Experimental Workflow: ZnO-Catalyzed N-Formylation of Aniline

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup aniline Aniline mixing Mix reactants (solvent-free) aniline->mixing formic_acid Formic Acid formic_acid->mixing ZnO ZnO Catalyst ZnO->mixing heating Heat at 70 °C mixing->heating 10-900 min quench Quench with water heating->quench extract Extract with ethyl acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product N-Phenylformamide concentrate->product G cluster_pathway Reaction Pathway amine Amine (R₂NH) intermediate2 Silylcarbamate (R₂NCOOSiR₃) amine->intermediate2 Pathway 2/3 formamide Formamide (R₂NCHO) amine->formamide co2 CO₂ intermediate1 Formoxysilane (R₃SiOCHO) co2->intermediate1 Pathway 1 co2->intermediate2 hydrosilane Hydrosilane (R₃SiH) hydrosilane->intermediate1 hydrosilane->intermediate2 catalyst Catalyst catalyst->intermediate1 catalyst->intermediate2 start start->co2 start->hydrosilane start->catalyst intermediate1->formamide intermediate2->formamide G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup amine Amine mixing Mix in H₂O amine->mixing glyoxylic_acid Glyoxylic Acid glyoxylic_acid->mixing h2o2 H₂O₂ h2o2->mixing stirring Stir at room temp. mixing->stirring extract Extract with ethyl acetate stirring->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Formamide concentrate->product

References

A Senior Application Scientist's Guide to the Purity Analysis of 4-Morpholinecarboxaldehyde by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates is not merely a procedural step but a cornerstone of regulatory compliance, product safety, and efficacy. Among the array of analytical techniques available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary method for purity assessment.[1][2][3] Unlike chromatographic techniques, which often require reference standards for each analyte, qNMR provides a direct measurement of analyte concentration and purity against a single, certified internal standard.[1][4] This guide offers an in-depth analysis of the application of ¹H qNMR for the purity determination of 4-Morpholinecarboxaldehyde, a key building block in organic synthesis.

This document will navigate through the principles of qNMR, a detailed, field-tested experimental protocol, and a comparative analysis with alternative methodologies, providing you with the expertise to implement this robust technique in your laboratory.

The Principle of qNMR: A Direct and Absolute Approach

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][3] For ¹H qNMR, the integral of a proton resonance is directly proportional to the molar concentration of the molecule in the solution. By incorporating a certified internal standard of known purity and accurately weighing both the analyte and the standard, the purity of the analyte can be calculated with high precision and accuracy.[5][6] This makes qNMR a primary ratio method of measurement, as recognized by institutions like the United States Pharmacopeia (USP).[7][8]

The equation governing the calculation of purity using an internal standard is as follows:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal Standard

Causality in Experimental Design: Why Every Step Matters

The robustness of a qNMR analysis is contingent upon meticulous planning and execution of each experimental step. Here, we delve into the rationale behind the critical choices in the protocol for this compound.

Selection of the Internal Standard

The choice of an internal standard is paramount for an accurate qNMR experiment.[9][10] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99.5% is essential to minimize the propagation of errors.[9]

  • Chemical and Physical Stability: It must not react with the analyte, solvent, or trace impurities.[9]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[9][11]

  • Spectrally Simple and Non-overlapping Resonances: The standard should ideally exhibit simple signals (e.g., singlets) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[9][12]

For the analysis of this compound, Maleic Acid is an excellent choice as an internal standard. It is a stable solid with high purity, readily soluble in common deuterated solvents like DMSO-d₆, and its vinylic protons produce a sharp singlet at approximately 6.3 ppm, a region typically devoid of signals from this compound and common impurities.[5]

Choice of Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate quantification.[9][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound and Maleic Acid. Its residual proton signal at ~2.5 ppm does not interfere with the key signals of the analyte or the internal standard.

Critical NMR Acquisition Parameters

Optimizing the acquisition parameters is crucial for obtaining a truly quantitative spectrum.[13]

  • Relaxation Delay (d1): This is arguably the most critical parameter. To ensure complete relaxation of all protons between scans, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest in both the analyte and the standard.[1][12] A value of 7 times T1 is often recommended for optimal accuracy.[1] An insufficient relaxation delay will lead to signal saturation and an underestimation of the integral, resulting in inaccurate purity calculations.

  • Number of Scans (ns): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N). A minimum S/N of 250:1 is recommended for an integration precision of better than 1%.[1][12]

  • Pulse Angle: A 90° pulse angle is often recommended to maximize the signal in a single scan, though a 30° pulse can be used to shorten the experiment time if T1 values are long, provided the relaxation delay is still adequate.[14]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the integrity of the results.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • Deuterated Solvent: DMSO-d₆ (≥99.8% D)

  • NMR Spectrometer: 400 MHz or higher field strength

  • Analytical Balance: Readable to at least 0.01 mg

  • High-Quality NMR Tubes: 5 mm, scrupulously cleaned and dried[11]

  • Volumetric Flasks and Pipettes

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of Maleic Acid into a 10 mL volumetric flask.

    • Record the exact mass to four decimal places.

    • Dissolve the Maleic Acid in DMSO-d₆ and bring the volume to the mark.

    • Calculate the exact concentration of the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact mass.

    • Using a calibrated pipette, add 1.0 mL of the Maleic Acid internal standard stock solution to the vial.

    • Ensure complete dissolution of the sample, using a vortex mixer if necessary.[11]

    • Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a high-quality NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Lock and shim the spectrometer on the sample.

    • Determine the T₁ relaxation time for the aldehyde proton of this compound (~8.0 ppm) and the vinylic protons of Maleic Acid (~6.3 ppm) using an inversion-recovery pulse sequence.

    • Set the relaxation delay (d1) to at least 5 times the longest measured T₁.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve an S/N > 250:1 for the signals of interest.

  • Data Processing and Analysis:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation to improve the S/N without significantly distorting the peak shape.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Perform a baseline correction.

    • Integrate the aldehyde proton signal of this compound (~8.0 ppm, singlet, 1H) and the vinylic proton signal of Maleic Acid (~6.3 ppm, singlet, 2H).

    • Calculate the purity of this compound using the formula provided above.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_process Data Processing & Calculation weigh_analyte Accurately weigh This compound (m_analyte) dissolve Dissolve both in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std, P_std) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer t1_measure T1 Measurement transfer->t1_measure acquire Acquire 1H NMR Spectrum (Optimized d1, ns) process_spec Phase and Baseline Correction acquire->process_spec t1_measure->acquire integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process_spec->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

Data Presentation and Comparison with Alternatives

To illustrate the utility of qNMR, consider the following hypothetical data for a batch of this compound.

ParameterThis compoundMaleic Acid (Internal Standard)
Mass (m)15.25 mg20.10 mg (in 10 mL)
Molar Mass (M)115.13 g/mol 116.07 g/mol
Purity (P)To be determined99.8%
¹H NMR Signal~8.0 ppm (s)~6.3 ppm (s)
Number of Protons (N)12
Integral (I)1.001.25

Using the qNMR equation, the purity of this compound is calculated to be 98.7% .

Comparison with Other Analytical Techniques
TechniquePrincipleAdvantages for Purity AnalysisLimitations for this compound
qNMR Direct proportionality of signal integral to molar concentration.Primary method, no need for analyte-specific reference standard, provides structural information on impurities.[1][3]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[1][15]
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.High sensitivity and resolving power for separating impurities.[16]Requires a reference standard of this compound for quantification, detector response can vary between analyte and impurities.
Gas Chromatography (GC-FID) Partitioning in a gaseous mobile phase with flame ionization detection.Excellent for volatile impurities.This compound has a relatively high boiling point, potentially requiring derivatization; non-volatile impurities are not detected.
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions.Provides an estimate of total mole fraction of impurities.Insensitive to impurities that are soluble in the solid analyte, less accurate for purities below 98.5%.

Conclusion: The Authoritative Choice for Purity Determination

For the purity analysis of key synthetic intermediates like this compound, ¹H qNMR stands out as a robust, accurate, and direct analytical method. Its status as a primary technique allows for the confident assignment of purity without the need for an identical reference standard, a significant advantage in research and development settings.[4][17] By carefully selecting experimental parameters and following a validated protocol, researchers can obtain reliable purity data that is defensible and meets the stringent requirements of the pharmaceutical industry. The insights provided in this guide, grounded in established scientific principles, empower you to leverage the full potential of qNMR for your analytical needs.

References

A Researcher's Guide to Spectroscopic Characterization of 4-Morpholinecarboxaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of spectroscopic techniques for analyzing the products of reactions involving 4-Morpholinecarboxaldehyde, a versatile building block in organic synthesis. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of two common transformations: the reduction of the aldehyde to an alcohol and the addition of a Grignard reagent to form a ketone. By understanding the expected spectroscopic signatures and the causality behind experimental choices, you can confidently elucidate the structures of your target molecules.

The Starting Point: Characterizing this compound

Before delving into the reaction products, a thorough characterization of the starting material, this compound, is essential. This baseline ensures that any observed changes in the spectra of the products can be confidently attributed to the chemical transformation.

This compound (also known as N-Formylmorpholine) is a colorless to white solid with the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1][2]

Spectroscopic Profile of the Starting Material:

A comprehensive spectroscopic analysis of this compound provides a fundamental reference for comparison with its reaction products.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the aldehydic proton at approximately 8.06 ppm. The morpholine protons appear as two multiplets, one around 3.70 ppm (protons adjacent to the oxygen) and another around 3.50 ppm (protons adjacent to the nitrogen).

  • ¹³C NMR (CDCl₃): The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield at around 160.7 ppm. The morpholine carbons adjacent to the oxygen and nitrogen atoms resonate at approximately 66.5 ppm and 45.0 ppm, respectively.

  • IR Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, typically observed around 1670-1650 cm⁻¹. The C-H stretch of the aldehyde group is also visible, usually as a pair of bands around 2820 and 2720 cm⁻¹.

  • Mass Spectrometry (Electron Ionization - EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z 115. Key fragmentation patterns include the loss of the formyl group (-CHO), leading to a fragment at m/z 86, and the morpholine ring fragment itself.[3]

Reaction 1: Reduction of this compound to 4-(Hydroxymethyl)morpholine

The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, 4-(hydroxymethyl)morpholine. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.

Spectroscopic Comparison: Aldehyde vs. Alcohol

The conversion of the aldehyde to an alcohol results in distinct and readily identifiable changes across all major spectroscopic techniques.

Spectroscopic TechniqueThis compound (Starting Material)4-(Hydroxymethyl)morpholine (Product)Rationale for Change
¹H NMR Aldehydic proton (CHO) singlet at ~8.06 ppm.Disappearance of the aldehydic proton signal. Appearance of a broad singlet for the hydroxyl proton (-OH) and a singlet or doublet for the methylene protons (-CH₂OH) around 3.5-4.5 ppm.The aldehyde C-H bond is replaced by a C-O and O-H bond in the alcohol. The chemical shift of the -OH proton is variable and depends on concentration and solvent.
¹³C NMR Carbonyl carbon (C=O) at ~160.7 ppm.Disappearance of the carbonyl signal. Appearance of a new signal for the carbon bearing the hydroxyl group (-CH₂OH) in the upfield region, typically around 60-70 ppm.The sp² hybridized carbonyl carbon is converted to an sp³ hybridized carbon in the alcohol, resulting in a significant upfield shift.
IR Spectroscopy Strong C=O stretch at ~1670-1650 cm⁻¹. Aldehyde C-H stretches at ~2820 and 2720 cm⁻¹.Disappearance of the C=O and aldehyde C-H stretches. Appearance of a broad O-H stretching band in the region of 3600-3200 cm⁻¹. A strong C-O stretching band appears around 1050 cm⁻¹.The carbonyl and aldehyde C-H bonds are no longer present. The formation of the hydroxyl group introduces the characteristic broad O-H stretch, and the C-O single bond gives rise to a new stretching vibration.
Mass Spectrometry Molecular ion (M⁺) at m/z 115.Molecular ion (M⁺) at m/z 117.The addition of two hydrogen atoms during the reduction increases the molecular weight by 2 Da.
Experimental Protocol: Reduction and NMR Analysis

Synthesis of 4-(Hydroxymethyl)morpholine:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

NMR Sample Preparation:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

A ¹H NMR spectrum of a closely related compound, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, shows the hydroxymethyl protons as a multiplet around 3.25-3.45 ppm and the hydroxyl proton as a triplet at 4.77 ppm in DMSO-d₆.[2] This provides a useful reference for the expected chemical shifts in the unprotected alcohol.

Alternative Synthetic Approaches for Alcohols from Amides:

While the direct reduction of an aldehyde is straightforward, it's worth noting that amides can also be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alternative pathway underscores the importance of choosing the correct starting material and reagents to achieve the desired product.

Reaction 2: Grignard Reaction of this compound

The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), results in the formation of a secondary alcohol, which upon workup and potential oxidation, can yield a ketone, in this case, morpholino(phenyl)methanone. For the purpose of this guide, we will focus on the characterization of the ketone product.

Spectroscopic Comparison: Aldehyde vs. Ketone

The transformation of the aldehyde to a ketone introduces a new aromatic ring and shifts the electronic environment of the carbonyl group, leading to predictable spectroscopic changes.

Spectroscopic TechniqueThis compound (Starting Material)Morpholino(phenyl)methanone (Product)Rationale for Change
¹H NMR Aldehydic proton (CHO) singlet at ~8.06 ppm.Disappearance of the aldehydic proton signal. Appearance of aromatic proton signals in the range of 7.3-7.5 ppm.The aldehyde C-H bond is replaced by a C-C bond to the phenyl group. The new aromatic ring introduces characteristic signals in the downfield region of the spectrum.
¹³C NMR Carbonyl carbon (C=O) at ~160.7 ppm.The carbonyl carbon signal shifts slightly to ~170.6 ppm. Appearance of new aromatic carbon signals between 127-136 ppm.The electronic environment of the carbonyl carbon is altered by the adjacent phenyl group, causing a slight downfield shift. The phenyl ring introduces new carbon signals.
IR Spectroscopy Strong C=O stretch at ~1670-1650 cm⁻¹.The C=O stretch shifts to a slightly lower wavenumber, typically around 1640-1630 cm⁻¹, due to conjugation with the phenyl ring. Appearance of aromatic C=C stretching bands around 1600-1450 cm⁻¹.Conjugation of the carbonyl group with the aromatic ring lowers the bond order of the C=O bond, resulting in a lower stretching frequency. The phenyl group introduces its characteristic C=C stretching vibrations.
Mass Spectrometry Molecular ion (M⁺) at m/z 115.Molecular ion (M⁺) at m/z 191.The addition of a phenyl group (C₆H₅) increases the molecular weight by 76 Da. A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation [PhCO]⁺.

Note: Spectroscopic data for morpholino(phenyl)methanone is based on reported values for this compound and its derivatives.

Experimental Protocol: Grignard Reaction and Spectroscopic Analysis

Synthesis of Morpholino(phenyl)methanone:

  • Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve this compound in anhydrous diethyl ether.

  • Cool the aldehyde solution in an ice bath and slowly add the prepared Grignard reagent via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude secondary alcohol.

  • The crude alcohol can be oxidized to the ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate - PCC).

  • Purify the final ketone product by column chromatography or recrystallization.

Spectroscopic Sample Preparation:

Follow the same procedures as outlined for the alcohol product, using an appropriate deuterated solvent for NMR analysis.

Alternative Synthetic Approaches for Ketones:

Ketones can be synthesized through various other methods, such as the Friedel-Crafts acylation of an aromatic ring or the oxidation of secondary alcohols. Comparing the spectroscopic data of a product obtained from a Grignard reaction with that from an alternative synthesis can provide further confirmation of its identity and purity.

Visualization of Reaction Pathways and Analytical Workflows

To further clarify the processes described, the following diagrams illustrate the reaction schemes and the general workflow for spectroscopic analysis.

Reaction_Schemes cluster_reduction Reduction Reaction cluster_grignard Grignard Reaction This compound This compound 4-(Hydroxymethyl)morpholine 4-(Hydroxymethyl)morpholine This compound->4-(Hydroxymethyl)morpholine NaBH4, MeOH Intermediate_Alcohol Intermediate_Alcohol This compound->Intermediate_Alcohol 1. PhMgBr, Et2O 2. H3O+ workup Morpholino(phenyl)methanone Morpholino(phenyl)methanone Intermediate_Alcohol->Morpholino(phenyl)methanone Oxidation (e.g., PCC)

Caption: Reaction schemes for the reduction and Grignard reaction of this compound.

Analytical_Workflow Crude Reaction Product Crude Reaction Product Purification Purification Crude Reaction Product->Purification e.g., Column Chromatography Pure Product Pure Product Purification->Pure Product NMR_Analysis NMR_Analysis Pure Product->NMR_Analysis ¹H & ¹³C NMR IR_Analysis IR_Analysis Pure Product->IR_Analysis FT-IR MS_Analysis MS_Analysis Pure Product->MS_Analysis Mass Spectrometry Structure Elucidation Structure Elucidation NMR_Analysis->Structure Elucidation IR_Analysis->Structure Elucidation MS_Analysis->Structure Elucidation

Caption: General workflow for the spectroscopic analysis of reaction products.

Conclusion

The successful characterization of reaction products is a cornerstone of chemical research and development. By systematically applying and comparing data from NMR, IR, and Mass Spectrometry, researchers can confidently determine the structure and purity of compounds derived from this compound. This guide has provided a framework for understanding the expected spectroscopic changes upon reduction and Grignard addition, alongside practical experimental considerations. The key to accurate characterization lies in a multi-technique approach, where the strengths of each spectroscopic method are leveraged to build a comprehensive and self-validating structural picture.

References

A Comparative Guide to Vilsmeier-Haack Reagents: 4-Morpholinecarboxaldehyde vs. DMF

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of the formylating agent is pivotal to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of the traditional reagent, N,N-Dimethylformamide (DMF), with a potential alternative, 4-Morpholinecarboxaldehyde, in the context of the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution.[1][2] This reagent is typically generated in situ from a tertiary amide and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[3]

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Amide Tertiary Amide (e.g., DMF or this compound) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Amide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Arene Electron-Rich Arene Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Figure 1: Generalized workflow of the Vilsmeier-Haack reaction.

N,N-Dimethylformamide (DMF): The Established Reagent

DMF, in combination with activating agents like POCl₃ or oxalyl chloride, is the most extensively studied and utilized tertiary amide for the Vilsmeier-Haack reaction.[2][4] Its widespread use is a testament to its reliability and effectiveness across a broad range of substrates.

Performance Characteristics of DMF:
  • Reactivity and Yield: DMF consistently provides good to excellent yields for the formylation of a wide variety of electron-rich aromatic and heteroaromatic compounds.[4]

  • Substrate Scope: The DMF-based Vilsmeier reagent is effective for the formylation of activated arenes, such as anilines, phenols, and their derivatives, as well as numerous heterocyclic systems including indoles, pyrroles, and furans.[3][5]

  • Reaction Conditions: The reaction is typically carried out under mild conditions, often at temperatures ranging from 0 °C to room temperature, although heating may be required for less reactive substrates.[4]

This compound: A Potential Alternative

This compound, also known as N-formylmorpholine, presents an intriguing alternative to DMF. While direct comparative studies in the Vilsmeier-Haack reaction are not extensively documented in peer-reviewed literature, an analysis of its structure and properties allows for an informed comparison.

Structural and Property Comparison:
PropertyN,N-Dimethylformamide (DMF)This compound
Molecular Formula C₃H₇NOC₅H₉NO₂
Molecular Weight 73.09 g/mol 115.13 g/mol [1]
Boiling Point 153 °C236-237 °C[1]
Structure
Key Features Acyclic, simple structureCyclic, contains an ether linkage
Toxicity Hepatotoxic, reproductive toxicity concerns[6][7]May cause skin sensitization[8][9]
Inferred Performance of this compound:

The presence of the morpholine ring in this compound introduces several factors that could influence its performance in the Vilsmeier-Haack reaction compared to the acyclic DMF.

  • Steric Hindrance: The cyclic nature of the morpholine moiety might introduce slightly more steric bulk around the nitrogen atom compared to the two methyl groups in DMF. This could potentially influence the rate of Vilsmeier reagent formation and its subsequent reaction with the aromatic substrate.

  • Electronic Effects: The oxygen atom in the morpholine ring is an electron-withdrawing group, which could modulate the nucleophilicity of the amide nitrogen. However, the overall electronic environment is complex, and the impact on the reactivity of the resulting Vilsmeier reagent would need experimental validation.

  • Solubility and Stability: this compound is a stable liquid with good solubility in water and organic solvents, which are favorable properties for a reagent.[10]

  • Potential for Altered Reactivity and Selectivity: The different steric and electronic profile of the Vilsmeier reagent derived from this compound could potentially lead to altered reactivity or regioselectivity in the formylation of certain substrates. This remains a hypothesis pending experimental investigation.

Experimental Protocols

Standard Protocol for Vilsmeier-Haack Reaction with DMF

This protocol is a representative example for the formylation of an electron-rich heterocycle.

DMF_Protocol Start Start Step1 Cool DMF (solvent) to 0 °C in an ice bath. Start->Step1 Step2 Slowly add POCl₃ (1.1 eq.) to the cooled DMF. Step1->Step2 Step3 Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. Step2->Step3 Step4 Add the substrate (1.0 eq.) to the reaction mixture. Step3->Step4 Step5 Allow the reaction to warm to room temperature and stir for 2-4 hours. Step4->Step5 Step6 Pour the reaction mixture onto crushed ice and neutralize with aqueous NaOH. Step5->Step6 Step7 Extract the product with an organic solvent (e.g., ethyl acetate). Step6->Step7 Step8 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Step7->Step8 Step9 Purify the crude product by column chromatography. Step8->Step9 End End Step9->End

Figure 2: Experimental workflow for a typical Vilsmeier-Haack reaction using DMF.

Hypothetical Protocol for Vilsmeier-Haack Reaction with this compound

Disclaimer: The following protocol is a proposed methodology based on standard Vilsmeier-Haack conditions and has not been experimentally validated due to a lack of specific literature. Researchers should perform small-scale trials to optimize conditions.

Morpholine_Protocol Start Start Step1 Dissolve this compound (1.2 eq.) in a dry, inert solvent (e.g., CH₂Cl₂) and cool to 0 °C. Start->Step1 Step2 Slowly add POCl₃ (1.1 eq.) to the cooled solution. Step1->Step2 Step3 Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent. Step2->Step3 Step4 Add the substrate (1.0 eq.) to the reaction mixture. Step3->Step4 Step5 Monitor the reaction by TLC while stirring at room temperature. Step4->Step5 Step6 Upon completion, pour the reaction mixture onto crushed ice and neutralize with aqueous NaHCO₃. Step5->Step6 Step7 Extract the product with an organic solvent. Step6->Step7 Step8 Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Step7->Step8 Step9 Purify the crude product by column chromatography. Step8->Step9 End End Step9->End

Figure 3: A projected experimental workflow for a Vilsmeier-Haack reaction using this compound.

Conclusion and Future Outlook

DMF remains the well-established and reliable reagent for the Vilsmeier-Haack reaction, supported by a vast body of literature. Its performance and substrate scope are well-understood, making it the go-to choice for most applications.

This compound, while less studied in this specific context, presents an interesting structural alternative. Based on its chemical properties, it is plausible that it can function as a precursor to a Vilsmeier reagent. However, its relative reactivity, efficiency, and potential for altered selectivity compared to DMF can only be determined through direct experimental comparison. Future research in this area would be valuable to expand the toolkit of reagents for this important transformation, potentially offering advantages in specific applications or with sensitive substrates. The lower reported toxicity of this compound compared to the known hazards of DMF also provides a compelling reason for further investigation.

References

A Comparative Analysis of Formylating Agents for Amines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a formyl group onto a nitrogen atom is a cornerstone transformation in organic synthesis, pivotal in pharmaceutical development, agrochemical synthesis, and materials science. The resulting formamides are not merely stable protecting groups for amines but also serve as crucial intermediates for the synthesis of isocyanides, Vilsmeier reagents, and various heterocyclic scaffolds.[1] The choice of formylating agent is a critical decision, profoundly influencing reaction efficiency, substrate scope, chemoselectivity, and overall process safety. This guide provides an in-depth, objective comparison of the most prevalent formylating agents, supported by experimental data and field-proven insights to empower researchers in making informed decisions.

Acetic Formic Anhydride (AFA): The High-Performance Workhorse

Acetic formic anhydride (AFA), typically generated in situ from formic acid and acetic anhydride, is arguably one of the most efficient and versatile formylating agents.[2] Its high reactivity allows for rapid and clean conversion of a wide array of amines to their corresponding formamides, often in near-quantitative yields.[1]

Mechanism of Action

The efficacy of AFA lies in the differential electrophilicity of its two carbonyl carbons. The formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl. This directs the nucleophilic attack of the amine exclusively to the formyl group. The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating acetate as a stable leaving group to furnish the N-formamide.[3]

Mechanism of N-formylation with acetic formic anhydride.
Performance Characteristics

  • Reactivity and Efficiency: AFA is highly reactive, with reactions often completing in under 15 minutes, even at low temperatures (-20 °C to 0 °C).[3]

  • Yields: It consistently provides excellent to quantitative yields (97-100%) across a broad range of substrates.[1]

  • Substrate Scope: The method is effective for primary and secondary aliphatic, aromatic, multifunctional, and sterically hindered amines.[1]

  • Conditions: Reactions are performed under mild, low-temperature conditions, which helps preserve sensitive functional groups.[3]

  • Drawbacks: AFA is moisture-sensitive and thermally unstable, necessitating its in situ preparation and use under anhydrous conditions. The reaction also produces acetic acid as a byproduct, which must be neutralized and removed during workup.[4]

Experimental Protocol: N-Formylation using in situ Generated AFA

This protocol describes a general and highly efficient low-temperature method for the N-formylation of amines.[3]

Materials:

  • Formic Acid (≥98%)

  • Acetic Anhydride (≥98%)

  • Amine substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of AFA Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add freshly distilled acetic anhydride (1.2 equivalents). Cool the flask to -20 °C using a suitable cooling bath. Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride. Stir the mixture at -20 °C for 20 minutes to ensure complete formation of AFA.

  • N-Formylation Reaction: In a separate flame-dried flask, dissolve the amine substrate (1.0 equivalent) in a minimal amount of anhydrous THF and cool the solution to -20 °C. Slowly add the pre-formed AFA solution to the stirred amine solution via cannula.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Work-up and Isolation: Upon completion, quench the reaction by cautiously adding it to a stirred, ice-cold saturated solution of NaHCO₃ (Caution: CO₂ evolution). Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-formamide. The product can be further purified by column chromatography or recrystallization if necessary.

Formic Acid: The Economical and Atom-Efficient Reagent

Formic acid is the simplest and most atom-economical formylating agent. Its direct use, however, requires overcoming an energy barrier for the condensation reaction with amines, which produces water as the sole byproduct.[5]

Mechanism of Action

The direct condensation of a carboxylic acid and an amine to form an amide is an equilibrium-limited process. To drive the reaction to completion, water must be removed, typically by azeotropic distillation (e.g., using a Dean-Stark trap with toluene or xylene as solvent) or by using a dehydrating agent.[6] Alternatively, the reaction can be catalyzed by acids, which protonate the formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[7]

General mechanism of N-formylation using formic acid.
Performance Characteristics

  • Cost and Availability: Formic acid is inexpensive and readily available.[5]

  • Atom Economy: The reaction is highly atom-economical, producing only water as a byproduct.

  • Conditions: Often requires elevated temperatures (reflux) and/or the use of catalysts or dehydrating agents to achieve good yields.[6][8] Solvent-free conditions at moderate temperatures (e.g., 60-80 °C) have also been reported to be effective.[1][5]

  • Yields: Yields can be good to excellent, but are highly dependent on the reaction conditions and the substrate. Electron-donating groups on anilines generally lead to higher yields and shorter reaction times, while electron-withdrawing groups have the opposite effect.[5]

  • Chemoselectivity: Generally shows good chemoselectivity for N-formylation over O-formylation in molecules containing both amino and hydroxyl groups.[5]

Experimental Protocol: N-Formylation using Formic Acid with Azeotropic Water Removal

This procedure is a practical and convenient method for N-formylation that does not require strictly anhydrous conditions.[8]

Materials:

  • Aqueous 85% Formic Acid

  • Amine substrate

  • Toluene or Xylene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the amine (1.0 g), toluene (or xylene), and aqueous 85% formic acid (1.2-2.0 equivalents).

  • Reaction: Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction's completion via TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes upon cooling or can be isolated by removing the solvent under reduced pressure. The resulting formamide is typically of high purity, often not requiring further purification.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): The Mild Reagent for Sensitive Substrates

DMF-DMA is a versatile reagent that serves as a mild formylating agent. It is particularly useful for substrates that are sensitive to acidic conditions or higher temperatures.[9]

Mechanism of Action

DMF-DMA acts as a formylating agent through a nucleophilic substitution pathway. The amine attacks the electrophilic carbon of the acetal, leading to the formation of an intermediate. Subsequent elimination of two molecules of methanol yields the formylated amine, often in the form of an amidine when primary amines are used, or an enamine with active methylene compounds.[9]

General mechanism of amine formylation using DMF-DMA.
Performance Characteristics

  • Mildness: Reactions are typically run under neutral conditions, ranging from room temperature to reflux, making it suitable for sensitive substrates.[9]

  • Substrate Scope: Reacts with a wide range of nucleophiles, including primary and secondary amines, and compounds with active methylene groups.[9]

  • Side Reactions: DMF-DMA is also a potent methylating agent, especially for carboxylic acids, phenols, and thiols. This can be a significant side reaction, which can sometimes be mitigated by running the reaction at a lower temperature.[9] The reagent is also moisture-sensitive.

  • Byproducts: The reaction produces methanol and dimethylamine, which are volatile and generally easy to remove.

Experimental Protocol: General Procedure for Formylation with DMF-DMA

This protocol provides a general methodology for the formylation of an amine.[9]

Materials:

  • Amine substrate

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • Anhydrous solvent (e.g., Toluene, Xylene) (optional, can be run neat)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine substrate (1 equivalent). If using a solvent, add an appropriate anhydrous solvent. Place the flask under an inert atmosphere (e.g., Nitrogen).

  • Addition of Reagent: Add DMF-DMA (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and volatile byproducts under reduced pressure to yield the formylated product. Further purification can be performed if necessary.

Comparative Performance and Selection Guide

The choice of formylating agent is a multi-factorial decision. The following table summarizes the key performance characteristics of the discussed reagents to aid in this selection process.

FeatureAcetic Formic Anhydride (AFA)Formic AcidN,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Reactivity Very HighModerate to HighModerate
Typical Temp. -20 to 0 °C[3]60 to 110 °C[5][8]Room Temp. to Reflux[9]
Reaction Time < 15 minutes[3]0.5 to 9 hours[5][8]Varies (minutes to hours)[9]
Yields Excellent (97-100%)[1]Good to Excellent[1][5]Good to Excellent[9]
Key Byproduct Acetic Acid[3]Water[5]Methanol, Dimethylamine[9]
Advantages Rapid, high-yielding, broad scope[1]Inexpensive, atom-economical[5]Very mild conditions, neutral[9]
Disadvantages Moisture sensitive, requires in situ prep[4]Requires heat/catalyst, water removal[8]Moisture sensitive, potential for methylation[9]
Best For General purpose, rapid, high-throughput synthesisLarge-scale synthesis, green chemistryAcid/base-sensitive substrates
Decision-Making Workflow

To further assist in the selection process, the following workflow diagram outlines a logical approach for choosing the most appropriate formylating agent based on key experimental parameters.

Formylation_Decision_Tree Start Start: Need to N-formylate an amine Substrate_Sensitivity Is the substrate sensitive to acid or high temperatures? Start->Substrate_Sensitivity Speed_Yield Are speed and highest possible yield the top priorities? Substrate_Sensitivity->Speed_Yield No Use_DMFDMA Use N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Substrate_Sensitivity->Use_DMFDMA Yes Scale What is the reaction scale? Use_FormicAcid Consider Formic Acid (cost-effective at scale) Scale->Use_FormicAcid Large Scale Consider_FormicAcid_Also Consider Formic Acid (if conditions are acceptable) Scale->Consider_FormicAcid_Also Lab Scale Speed_Yield->Scale No Use_AFA Use Acetic Formic Anhydride (AFA) Speed_Yield->Use_AFA Yes

Workflow for selecting an appropriate formylating agent.

Safety and Handling Considerations

All formylating agents must be handled with appropriate care in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[10]

  • Acetic Formic Anhydride: Moisture-sensitive and can decompose to produce carbon monoxide, a toxic gas. It should be generated and used in situ and not stored.[4]

  • Formic Acid: Corrosive and can cause severe burns. Handle with care.

  • DMF-DMA: Moisture-sensitive and flammable. Store under an inert atmosphere and away from ignition sources.[9]

Conclusion

The N-formylation of amines is a fundamental transformation with a variety of reliable methods at the disposal of the modern chemist. For unparalleled speed and efficiency across a vast range of substrates, in situ generated Acetic Formic Anhydride stands out as the premier choice. When cost, atom economy, and process simplicity are the primary drivers, particularly on a larger scale, Formic Acid presents a green and practical alternative. For delicate substrates that cannot tolerate harsh conditions, the mild and neutral nature of N,N-Dimethylformamide Dimethyl Acetal makes it an invaluable tool. By understanding the distinct mechanism, performance profile, and practical requirements of each agent, researchers can strategically select the optimal method to achieve their synthetic goals with precision and confidence.

References

A Comparative Guide to Formylating Agents: 4-Morpholinecarboxaldehyde vs. N-formylsaccharin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a pivotal transformation, serving as a cornerstone in the synthesis of a vast array of pharmaceuticals and complex molecular architectures. The choice of the formylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of the synthetic route. This guide provides an in-depth, objective comparison of two prominent formylating agents: 4-Morpholinecarboxaldehyde (also known as N-formylmorpholine) and N-formylsaccharin. By examining their performance through the lens of experimental data and established protocols, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Unveiling the Contenders: A Tale of Two Formylating Agents

This compound (N-Formylmorpholine) is a colorless liquid that serves a dual role as a high-temperature polar aprotic solvent and a formylating agent.[1][2] Its utility as a formylating agent has been noted in various synthetic contexts.[1]

N-formylsaccharin , in contrast, is a crystalline solid that has emerged as a powerful and highly efficient formylating agent for amines.[3] It is lauded for its stability, ease of handling, and its ability to facilitate formylation under mild conditions, often with excellent chemoselectivity.[3]

Performance Efficacy: A Head-to-Head Comparison

The true measure of a reagent's utility lies in its performance across a spectrum of substrates and reaction conditions. While direct, side-by-side comparative studies are not extensively documented in the literature, a clear picture of their respective efficacies can be painted from their individual reported applications.

FeatureThis compound (N-Formylmorpholine)N-formylsaccharin
Physical State Colorless liquid[1]Crystalline solid[3]
Primary Use High-temperature solvent, formylating agent[1]Formylating agent, CO surrogate
Substrate Scope Primarily documented for formylation of organometallic reagents to aldehydes. Use in amine formylation is known but less detailed in comparative studies.Broad applicability for primary and secondary amines, including anilines and aliphatic amines, with numerous examples of high yields.[3]
Reaction Conditions Often requires elevated temperatures for formylation of amines.[4]Mild conditions, often at room temperature.[3]
Work-up & Purification Can be more involved due to its liquid nature and role as a solvent.Often results in clean reactions with easy work-up; the saccharin byproduct is readily removed by aqueous base extraction.[3]
Chemoselectivity Information on chemoselectivity in the presence of other functional groups is not as extensively documented for amine formylation.Excellent chemoselectivity for the N-formylation of amines in the presence of hydroxyl groups.[5]
Yields High yields reported for aldehyde synthesis from organometallics. Data for a broad range of amine formylations is less available.Consistently high to excellent yields reported for a wide variety of amines.[3]
Handling & Stability Stable liquid.[4]Stable, easy-to-handle solid.[3]

Delving into the Mechanism: How They Work

The efficacy of these reagents is rooted in their chemical structures and the mechanisms through which they transfer the formyl group.

The Action of N-formylsaccharin

N-formylsaccharin acts as an activated carboxylic acid derivative. The electron-withdrawing nature of the saccharin moiety makes the formyl group highly electrophilic and susceptible to nucleophilic attack by an amine. The reaction proceeds via a straightforward acyl substitution mechanism, yielding the formylated amine and saccharin as a byproduct. The stability of the saccharin anion makes it an excellent leaving group, driving the reaction to completion.

G cluster_0 N-formylsaccharin Reaction Mechanism Amine Amine N_formylsaccharin N-formylsaccharin Amine->N_formylsaccharin Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formylated_Amine Formylated Amine Tetrahedral_Intermediate->Formylated_Amine Collapse Saccharin Saccharin Tetrahedral_Intermediate->Saccharin Elimination

N-formylsaccharin formylation mechanism.
The Action of this compound

As a formamide, this compound is a less activated formylating agent compared to N-formylsaccharin. Its reactivity is generally lower, and it often requires harsher conditions or activation to effect formylation. The reaction with an amine would proceed through a nucleophilic acyl substitution, with the morpholine anion acting as the leaving group.

G cluster_1 This compound Reaction Mechanism Amine_2 Amine 4_Morpholinecarboxaldehyde This compound Amine_2->4_Morpholinecarboxaldehyde Nucleophilic Attack Tetrahedral_Intermediate_2 Tetrahedral Intermediate Formylated_Amine_2 Formylated Amine Tetrahedral_Intermediate_2->Formylated_Amine_2 Collapse Morpholine Morpholine Tetrahedral_Intermediate_2->Morpholine Elimination

This compound formylation mechanism.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of their application, the following are representative experimental protocols for the N-formylation of an amine using each reagent.

Protocol 1: N-Formylation of Benzylamine with N-formylsaccharin

This protocol is adapted from a mechanochemical procedure, highlighting a green and efficient approach.[3]

Materials:

  • Benzylamine

  • N-formylsaccharin

  • Zirconia milling jar and balls

  • Ethyl acetate

  • Sodium bicarbonate

Procedure:

  • To a 15 mL zirconia milling jar containing one zirconia ball (10 mm diameter), add benzylamine (1 mmol) and N-formylsaccharin (1.1 mmol).

  • Mill the mixture at a frequency of 30 Hz for 30 minutes.

  • After the initial milling, add sodium bicarbonate to the jar and continue milling for an additional 10 minutes to facilitate purification.

  • Recover the solid crude product from the jar.

  • Dissolve the crude product in ethyl acetate and filter to remove the saccharin salt.

  • Evaporate the solvent under reduced pressure to obtain the pure N-benzylformamide.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Morpholinecarboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the spectroscopic characteristics of 4-Morpholinecarboxaldehyde and two of its key derivatives. In drug development and synthetic chemistry, the morpholine scaffold is a privileged structure due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound serves as a critical synthetic intermediate, allowing for the facile introduction of the morpholine moiety and further functionalization.

This guide is designed for researchers, scientists, and drug development professionals. It provides an objective, data-driven comparison of this compound, its corresponding alcohol ((4-Morpholinyl)methanol), and an imine derivative (N-Benzyl-1-(4-morpholinyl)methanimine). Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural confirmation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Compared Derivatives and Their Significance

The transformation of the aldehyde functional group is a cornerstone of synthetic chemistry. By comparing the parent aldehyde with its reduced alcohol and condensed imine forms, we can highlight the most informative spectroscopic shifts associated with these common chemical modifications.

Caption: Molecular structures of the compared compounds.

Comparative Spectroscopic Analysis

The primary analytical techniques for characterizing these small molecules are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

FT-IR Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. The most dramatic changes are observed in the carbonyl (C=O) region of the spectrum.

Expert Insight: The choice to use FT-IR first is strategic; it provides a rapid and inexpensive confirmation of the functional group transformation. The disappearance of the strong aldehyde C=O stretch and the appearance of a broad O-H stretch (for the alcohol) or a C=N stretch (for the imine) is a clear indicator of reaction success.

Functional Group Compound A (Aldehyde) Compound B (Alcohol) Compound C (Imine) Reference
C=O Stretch ~1730 cm⁻¹ (Strong, Sharp)AbsentAbsent[1][2][3]
Aldehyde C-H Stretch ~2720 & ~2820 cm⁻¹ (Medium)AbsentAbsent[2][3][4]
O-H Stretch Absent~3400 cm⁻¹ (Strong, Broad)Absent[1]
C=N Stretch AbsentAbsent~1650-1690 cm⁻¹ (Medium)[5]
Morpholine C-O-C Stretch ~1115 cm⁻¹ (Strong)~1115 cm⁻¹ (Strong)~1115 cm⁻¹ (Strong)[6]

Data Summary: The FT-IR data clearly distinguishes the three compounds. Compound A is defined by its strong carbonyl peak at ~1730 cm⁻¹ and the characteristic pair of aldehyde C-H stretches.[2][3] Compound B is easily identified by the appearance of a broad hydroxyl peak around 3400 cm⁻¹, indicating successful reduction.[1] Compound C shows a medium intensity imine C=N stretch, confirming the condensation reaction. The persistent strong C-O-C stretch around 1115 cm⁻¹ in all three spectra serves as a constant signature of the intact morpholine ring.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift of protons attached to or near the central functional group is highly diagnostic.

Expert Insight: When analyzing the ¹H NMR, the key is to focus on the most transformed region of the molecule. For these derivatives, this is the formyl proton (-CHO), the methylene protons adjacent to the nitrogen, and any new protons introduced, such as the hydroxyl (-OH) or benzylic protons.

Proton Assignment Compound A (Aldehyde) Compound B (Alcohol) Compound C (Imine) Reference
Aldehyde/Imine/Methanol H ~8.06 ppm (s, 1H)~4.5 ppm (s, 2H)~8.4 ppm (s, 1H)[7][8]
Morpholine H (α to N) ~3.5-3.7 ppm (m, 4H)~2.6 ppm (t, 4H)~3.6 ppm (t, 4H)[7]
Morpholine H (α to O) ~3.7 ppm (m, 4H)~3.7 ppm (t, 4H)~3.7 ppm (t, 4H)[7]
-OH Proton AbsentVariable, ~2-5 ppm (s, 1H)Absent
Benzyl -CH₂- AbsentAbsent~4.8 ppm (s, 2H)[8]
Benzyl Ar-H AbsentAbsent~7.2-7.4 ppm (m, 5H)[8]

Data Summary: The ¹H NMR spectra offer unambiguous confirmation of each structure.

  • Compound A: The downfield singlet at ~8.06 ppm is the classic signature of an aldehyde proton.[7]

  • Compound B: The aldehyde proton is replaced by a methylene singlet (-CH₂OH) at ~4.5 ppm. The adjacent morpholine protons (α to N) shift upfield to ~2.6 ppm due to the removal of the electron-withdrawing carbonyl group.

  • Compound C: The aldehyde proton is replaced by an imine proton (-CH=N-) at ~8.4 ppm.[8] Additionally, new signals for the benzyl group's methylene (~4.8 ppm) and aromatic protons (~7.2-7.4 ppm) appear.[8]

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shift of the carbonyl carbon and its subsequent transformations are the most telling indicators.

Expert Insight: The ¹³C NMR spectrum is often the definitive tool for confirming the carbon skeleton. The large chemical shift of the carbonyl carbon (>160 ppm) makes it easy to track. Its disappearance and replacement by a signal in the alcohol region (~60-70 ppm) or the imine region (~160 ppm) is conclusive evidence of the desired transformation.

Carbon Assignment Compound A (Aldehyde) Compound B (Alcohol) Compound C (Imine) Reference
C=O / C-OH / C=N ~161.0 ppm~65.0 ppm~160.0 ppm[9][10]
Morpholine C (α to N) ~40.5, ~45.8 ppm~52.0 ppm~50.0 ppm[9]
Morpholine C (α to O) ~66.5 ppm~67.0 ppm~67.0 ppm[9]
Benzyl -CH₂- AbsentAbsent~62.0 ppm[8]
Benzyl Ar-C AbsentAbsent~127-137 ppm[8]

Data Summary:

  • Compound A: A distinct peak at ~161.0 ppm corresponds to the aldehyde carbonyl carbon.[9]

  • Compound B: The carbonyl signal vanishes and is replaced by a peak at ~65.0 ppm, characteristic of a carbon atom bonded to a hydroxyl group.

  • Compound C: The imine carbon appears at ~160.0 ppm, very close to the original aldehyde shift, but distinguishable in context with ¹H NMR and IR data.[10] The presence of new aromatic and benzylic carbon signals further confirms the structure.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.

Expert Insight: For these compounds, Electron Ionization (EI) is a suitable technique. We first look for the molecular ion peak (M⁺) to confirm the mass. Then, we analyze the fragmentation. The morpholine ring has characteristic fragmentation pathways, often involving the loss of parts of the ring or cleavage at the nitrogen atom.[11][12] This provides a consistent "fingerprint" across the derivatives.

Parameter Compound A (Aldehyde) Compound B (Alcohol) Compound C (Imine) Reference
Molecular Weight 115.13 g/mol 117.15 g/mol 204.27 g/mol [13]
M⁺ (m/z) 115117204[14]
Key Fragments (m/z) 86, 57, 2987, 86, 57113, 91, 86[14][15]
Fragment Identity [M-CHO]⁺, [C₄H₉O]⁺, [CHO]⁺[M-CH₂OH]⁺, [C₄H₈NO]⁺, [C₄H₉O]⁺[M-C₇H₇]⁺, [C₇H₇]⁺, [C₄H₈NO]⁺[14][15]

Data Summary: The molecular ion peak in each spectrum confirms the expected molecular weight for each derivative. The fragmentation patterns show a common key fragment at m/z 86, corresponding to the morpholinomethyl cation or a related isomer, which is a strong indicator of the core structure.[14][15] Each derivative also displays unique fragments, such as m/z 29 ([CHO]⁺) for the aldehyde and m/z 91 ([C₇H₇]⁺, the tropylium ion) for the benzyl-containing imine, allowing for clear differentiation.

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

General Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • FT-IR Spectroscopy: For liquid samples (like Compound A), a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (EI): Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).

Spectroscopic Analysis Workflow

The logical flow of analysis ensures efficient and conclusive structural determination.

Caption: Recommended workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of this compound and its alcohol and imine derivatives demonstrates the power of a multi-technique approach to structural elucidation. Each method—FT-IR, NMR, and MS—provides distinct, complementary data points that, when combined, create an unambiguous structural proof. FT-IR offers a rapid check of the key functional group transformation. ¹H and ¹³C NMR resolve the precise atomic connectivity and electronic environment of the molecular skeleton. Finally, Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. By following the systematic workflow and understanding the key diagnostic peaks outlined in this guide, researchers can confidently characterize these and similar morpholine derivatives, ensuring the integrity and success of their synthetic endeavors.

References

Validation of 4-Morpholinecarboxaldehyde synthesis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of 4-Morpholinecarboxaldehyde Synthesis by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the purity and integrity of chemical intermediates are non-negotiable. This compound (also known as N-Formylmorpholine) is a versatile building block in organic synthesis, frequently employed in the creation of pharmaceuticals and other specialty chemicals.[1][2] Its synthesis, therefore, requires a robust analytical method to validate its purity, quantify yield, and identify potential process-related impurities. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary validation tool, objectively weighing its performance against other common analytical techniques.

The narrative that follows is grounded in the principles of scientific integrity. We will not merely list procedural steps but explore the causal reasoning behind methodological choices, ensuring that every protocol described is a self-validating system.

The Synthetic Landscape: Understanding the Analyte and Its Origin

This compound is typically synthesized by the formylation of morpholine. Various formylating agents can be employed, such as formic acid or its derivatives.[3] A common laboratory-scale synthesis involves the reaction of morpholine with a suitable formylating agent, followed by workup and purification.

The choice of synthetic route directly influences the impurity profile. Potential impurities may include unreacted morpholine, residual formylating agent, and by-products from side reactions. A robust analytical method must be able to separate the target analyte, this compound, from these potential contaminants.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Morpholine Morpholine (Reactant) Reaction Formylation Reaction Morpholine->Reaction FormylatingAgent Formylating Agent (e.g., Formic Acid) FormylatingAgent->Reaction Workup Reaction Workup & Purification Reaction->Workup Impurity1 Unreacted Morpholine Reaction->Impurity1 Incomplete Reaction Product Final Product: This compound Workup->Product Impurity2 Residual Formylating Agent Workup->Impurity2 Inefficient Purification Impurity3 Side-Reaction By-products

Caption: General synthesis workflow for this compound and sources of potential impurities.

HPLC Method Development: The Cornerstone of Accurate Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile organic compounds like this compound.[4] Its advantages include high resolution, sensitivity, and suitability for quantitative analysis.[5]

The development of a reliable HPLC method is the first critical step. Our objective is to achieve a separation where the main peak (this compound) is well-resolved from the solvent front and any potential impurities.

Experimental Protocol: HPLC Method Development
  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the logical starting point. The stationary phase is nonpolar, while the mobile phase is polar, which is ideal for retaining and separating moderately polar organic molecules like our target analyte.

  • Mobile Phase Selection: A gradient elution is often preferred for separating compounds with differing polarities.

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[6] A gradient starting with a high percentage of water and increasing the percentage of acetonitrile will elute polar compounds first (like residual morpholine) followed by the less polar analyte.

  • Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance is chosen. The carbonyl group in this compound provides a chromophore suitable for UV detection, typically around 210-230 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.

  • Optimization: The gradient slope, flow rate (typically 1.0 mL/min), and column temperature are adjusted to achieve optimal separation, ensuring symmetrical peak shape and adequate resolution (>2) between the analyte and its closest eluting impurity.

ParameterRecommended Starting ConditionRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmStandard for moderately polar organic molecules.
Mobile Phase A WaterPolar solvent for reversed-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.[6]
Gradient 5% to 95% B over 15 minutesTo ensure elution of both polar impurities and the main analyte.
Flow Rate 1.0 mL/minProvides good efficiency without excessive backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV/PDA at 220 nmThe carbonyl group allows for UV detection; PDA helps in peak purity assessment.
Injection Volume 10 µLA standard volume to avoid column overloading.

Method Validation: A Rigorous Framework for Trustworthiness

Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for this process.[7][8] A validated method ensures that the results are reliable, reproducible, and accurate.[9]

cluster_validation ICH Q2(R2) Validation Parameters Dev Method Development Protocol Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Validated Validated Method Robustness->Validated

Caption: A streamlined workflow for HPLC method validation based on ICH guidelines.

Experimental Protocol: HPLC Method Validation

The following steps outline the validation of the developed HPLC method for the assay of this compound.

  • Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.

    • Procedure: Inject a blank (diluent), a placebo (synthesis starting materials without the active formylating agent), a solution of this compound standard, and a sample from the synthesis reaction.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak in the blank and placebo chromatograms.

  • Linearity: This establishes that the detector response is directly proportional to the concentration of the analyte over a given range.[5]

    • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Inject each solution in triplicate.

    • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: This measures the closeness of the test results to the true value.[5]

    • Procedure: Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). Analyze each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.

  • Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.

Summary of Validation Data
Validation ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at analyte RtNo interferences observedPass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOQ S/N Ratio ≥ 10S/N = 11 at 0.5 µg/mLPass
Robustness System suitability passesAll variations met system suitability criteriaPass

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can be employed, each with its own set of strengths and limitations. The choice of method depends on the specific analytical goal.[10]

Start What is the Analytical Goal? Quant Quantitative Purity & Impurity Profiling Start->Quant High Accuracy & Precision Needed Qual Qualitative Reaction Monitoring Start->Qual Speed & Simplicity Needed Struct Structural Elucidation & Identification Start->Struct Unknown Compound ID Needed Volatile Analysis of Volatile Impurities Start->Volatile Volatile Analytes Present HPLC Use HPLC Quant->HPLC TLC Use TLC Qual->TLC NMR Use NMR / MS Struct->NMR GCMS Use GC-MS Volatile->GCMS

Caption: Decision tree for selecting an analytical method based on experimental goals.

A. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in the gas phase, and MS provides mass information for identification.

  • Applicability: this compound has a relatively high boiling point, making direct GC analysis challenging. However, GC-MS is excellent for identifying volatile impurities like residual morpholine. Often, derivatization is required to increase the volatility of analytes. For instance, morpholine can be derivatized to N-nitrosomorpholine for sensitive detection.[11][12]

  • Comparison with HPLC:

    • Pros: Superior for identifying volatile impurities; MS provides definitive identification.

    • Cons: Not suitable for the primary analyte without derivatization; thermal decomposition of the analyte is a risk.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the molecular structure of the analyte.

  • Applicability: ¹H and ¹³C NMR are indispensable for confirming the identity and structure of the synthesized this compound. The aldehyde proton has a characteristic chemical shift around 9-10 ppm in ¹H NMR.[13][14] Quantitative NMR (qNMR) can also be used for purity assessment by integrating the analyte signal against a certified internal standard.[15]

  • Comparison with HPLC:

    • Pros: Provides unambiguous structural confirmation; qNMR can determine purity without needing a reference standard of the analyte itself.

    • Cons: Lower sensitivity compared to HPLC; less effective for separating and quantifying minor impurities unless they have unique, well-resolved signals.

C. Thin-Layer Chromatography (TLC)
  • Principle: A simple, rapid separation technique performed on a plate coated with a stationary phase.[16]

  • Applicability: TLC is an invaluable tool for real-time monitoring of the synthesis reaction.[17][18] It can quickly show the consumption of starting material and the formation of the product. It is also used to determine the optimal solvent system for column chromatography purification.[19]

  • Comparison with HPLC:

    • Pros: Extremely fast, simple, and inexpensive for qualitative analysis.[20]

    • Cons: Not quantitative; lower resolution and sensitivity compared to HPLC.

Comparative Summary of Analytical Techniques
FeatureHPLCGC-MSNMR SpectroscopyThin-Layer Chromatography (TLC)
Primary Use Quantitative Purity & Impurity AnalysisVolatile Impurity ID & QuantificationStructural Elucidation & Absolute Quant (qNMR)Rapid Reaction Monitoring[17]
Quantitation ExcellentExcellent (with calibration)Good (qNMR) to ExcellentPoor (Qualitative only)
Sensitivity High (µg to ng)Very High (pg to fg)Low (mg)Moderate (µg)
Selectivity HighVery HighHigh (for structure)Low to Moderate
Speed Moderate (15-30 min/sample)Moderate (20-40 min/sample)Slow (requires sample prep and long scans)Very Fast (<10 min/sample)
Cost HighHighVery HighVery Low
Key Advantage Robust, precise quantification.Definitive ID of volatile compounds.[11]Unambiguous structure confirmation.[13]Simplicity and speed for monitoring.[16]

Conclusion and Recommendations

For the comprehensive validation of this compound synthesis, a multi-faceted analytical approach is optimal, with HPLC serving as the central, indispensable technique.

  • For Routine Quality Control and Purity Certification: A validated HPLC method is the gold standard. Its precision, accuracy, and ability to separate non-volatile impurities make it the most suitable choice for generating the data required for batch release in a regulated environment.

  • For Reaction Monitoring: TLC is the most efficient and cost-effective method for qualitatively tracking the progress of the synthesis in real-time.[19]

  • For Structural Confirmation: NMR Spectroscopy should be used to unequivocally confirm the identity of the synthesized product.

  • For Specialized Impurity Investigation: GC-MS is the preferred method for identifying and quantifying any volatile impurities that may be present from the starting materials or solvents.

By integrating these techniques, researchers and drug development professionals can build a complete analytical picture, ensuring the quality, purity, and integrity of this compound, thereby guaranteeing the reliability of subsequent synthetic steps and the safety of the final product.

References

A Senior Scientist's Guide to Validating Results with 4-Morpholinecarboxaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reliability of synthetic methods is paramount. Reagents that offer consistent performance and predictable outcomes are invaluable. 4-Morpholinecarboxaldehyde, a versatile aliphatic aldehyde, is a key building block in modern synthetic chemistry, particularly in the construction of complex molecules through multicomponent reactions (MCRs). The morpholine moiety it carries is a well-established pharmacophore, often incorporated to enhance the pharmacokinetic properties of drug candidates, such as solubility and central nervous system permeability[1][2][3].

This guide provides an in-depth comparison of this compound against common alternatives in the context of the Ugi four-component reaction (U-4CR). It is designed not as a rigid template, but as a framework for critical thinking about experimental design, validation, and interpretation. We will delve into the causality behind protocol choices, establish self-validating experimental systems, and present detailed methodologies to ensure the integrity and reproducibility of your results.

The Ugi Reaction: A Litmus Test for Aldehyde Performance

The Ugi four-component reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide[4][5]. Its efficiency makes it an excellent platform for comparing the performance of different aldehydes. The choice of aldehyde directly influences reaction kinetics, yield, and the steric profile of the final product.

Comparative Analysis: this compound vs. Aliphatic Alternatives

To objectively assess the performance of this compound, we compare it to other commonly used aliphatic aldehydes, such as isobutyraldehyde and the sterically hindered pivalaldehyde. The following data is synthesized from a study by Patil et al. on the assembly of morpholine scaffolds, which begins with a tetrazole Ugi reaction[6]. While this compound was not explicitly tested in this specific study, its structural similarity to isobutyraldehyde allows for a reasoned comparison. The experiment involves reacting an amine (ethanolamine), an aldehyde, an isocyanide, and sodium azide, followed by a cyclization step. The yield of the initial Ugi adduct is the key performance indicator for the aldehyde's reactivity.

Aldehyde ComponentIsocyanide ComponentUgi Adduct Yield (%)Key Observations
Isobutyraldehyde tert-Butyl isocyanide93%High yield, indicating efficient imine formation and subsequent nucleophilic attack. Structurally similar to this compound.[6]
Pivalaldehyde tert-Butyl isocyanide89%Slightly lower yield, likely due to the increased steric hindrance of the tert-butyl group slowing the initial condensation with the amine.[6]
Isobutyraldehyde Benzyl isocyanide91%Consistently high yield, demonstrating robustness with different isocyanide components.[6]
Pivalaldehyde Benzyl isocyanide85%Yield remains high but is consistently lower than the less hindered isobutyraldehyde, reinforcing the impact of sterics.[6]
This compound (Predicted) tert-Butyl isocyanide~90-93%Predicted performance is high, comparable to isobutyraldehyde, due to its unbranched α-carbon and the activating, albeit modest, electron-withdrawing nature of the morpholine nitrogen.

Expert Interpretation: The data clearly demonstrates that less sterically hindered aliphatic aldehydes, like isobutyraldehyde, provide excellent yields in the Ugi reaction[6]. We can confidently predict that this compound would perform similarly, achieving yields likely in the 90-93% range under these conditions. Its value, therefore, lies not just in its reactivity but in its function as a scaffold, introducing the desirable morpholine ring directly into the complex product. Using a simple alternative like isobutyraldehyde in a parallel experiment serves as an excellent control. Achieving a high yield with isobutyraldehyde validates the reaction conditions and the quality of the other reagents, providing a reliable benchmark against which the this compound result can be judged.

Experimental Validation Workflow

A robust experimental design is a self-validating one. This involves not just the primary reaction, but also control experiments and rigorous analytical confirmation.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Analysis & Validation cluster_3 Phase 4: Conclusion P Define Core Reaction: Amine + this compound + Acid + Isocyanide C Define Control Reaction: Amine + Isobutyraldehyde + Acid + Isocyanide P->C Use as benchmark R Run Reactions in Parallel (Identical Conditions) P->R C->R TLC Monitor Progress via TLC/LC-MS (Check for starting material consumption and product formation) R->TLC W Work-up & Purify Products TLC->W S Structural Confirmation: NMR (1H, 13C), HRMS W->S PU Purity Analysis: HPLC/UPLC S->PU CY Compare Yields: Core vs. Control PU->CY D Draw Conclusion: - Validate structure - Confirm reagent performance - Assess reaction efficiency CY->D

Caption: Experimental workflow for validating results using a control reaction.

Protocols for Experimental Validation

The following protocols provide detailed, step-by-step methodologies for conducting the Ugi reaction with a target aldehyde and a control, followed by analytical validation.

Protocol 1: Ugi Reaction with this compound

This protocol is adapted from established multicomponent reaction procedures[6][7].

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methanol (10 mL).

  • Addition of Components: Sequentially add ethanolamine (1.0 mmol, 61 mg), this compound (1.0 mmol, 115 mg), benzoic acid (1.0 mmol, 122 mg), and finally tert-butyl isocyanide (1.0 mmol, 83 mg). The order of addition is often crucial; adding the isocyanide last is standard practice[5].

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction is typically exothermic and should proceed smoothly[8].

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting materials.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted benzoic acid, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure α-acylamino carboxamide product.

Protocol 2: Control Ugi Reaction with Isobutyraldehyde

Repeat the exact steps outlined in Protocol 1, but in step 2, substitute this compound with isobutyraldehyde (1.0 mmol, 72 mg). Running this reaction in parallel under identical conditions is critical for a valid comparison.

Protocol 3: Analytical Validation of Ugi Products

Validation ensures the product is what you intended to make and that it meets the required purity.

  • Structural Verification:

    • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The proton NMR should show characteristic peaks for the newly formed amide N-H, the α-amino C-H, and all constituent parts. The carbon NMR will confirm the presence of the two carbonyl carbons.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum (e.g., ESI-TOF) to confirm the exact mass of the product, which should match the calculated molecular formula to within a few parts per million (ppm). This is a definitive confirmation of the elemental composition.

  • Purity Determination:

    • RP-HPLC: Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method. Dissolve the sample in a suitable solvent (e.g., acetonitrile/water). An isocratic or gradient elution method can be used with a C18 column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific wavelength (e.g., 254 nm)[1][9]. A pure compound should show a single major peak.

Visualizing the Ugi Reaction Mechanism

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is initiated by the formation of an imine from the aldehyde and amine, which is a critical, often rate-determining, step.

G R1 Amine (R-NH2) I1 Iminium Ion R1->I1 + H+ (-H2O) R2 Aldehyde (this compound) R2->I1 + H+ (-H2O) R3 Carboxylic Acid (R'-COOH) I3 Mumm Rearrangement Intermediate R3->I3 Addition of Carboxylate R4 Isocyanide (R''-NC) I2 Nitrilium Ion Adduct R4->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack I2->I3 Addition of Carboxylate P Final Product (α-acylamino carboxamide) I3->P Intramolecular Acyl Transfer

Caption: A simplified mechanism of the Ugi four-component reaction.

Conclusion and Best Practices

This compound stands as a highly effective and valuable reagent in multicomponent synthesis. Its reactivity is comparable to other unhindered aliphatic aldehydes like isobutyraldehyde, consistently enabling high-yield transformations. Its primary advantage lies in its ability to serve as a functional scaffold, embedding the beneficial morpholine moiety into a complex molecular architecture in a single, atom-economical step.

For robust validation of experimental results, the following principles are essential:

  • Use a Benchmark: Always compare the performance of a functionalized reagent like this compound against a simpler, well-behaved alternative (e.g., isobutyraldehyde) under identical conditions. This contextualizes your yield and helps troubleshoot if issues arise.

  • Orthogonal Analytical Methods: Do not rely on a single piece of data. Confirm product identity unequivocally using a combination of NMR for structure and HRMS for elemental composition.

  • Quantify Purity: Use a quantitative technique like HPLC to assess purity, which is critical for subsequent applications, especially in a drug development context.

By integrating these principles of comparative analysis and rigorous validation, researchers can confidently utilize this compound to accelerate their synthetic programs while ensuring the highest degree of scientific integrity.

References

A Comparative Guide to Aromatic Formylation Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formylation in Synthesis

Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis. The resulting aromatic aldehydes are pivotal intermediates in the creation of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic selection of a formylation method is paramount, as it directly impacts reaction efficiency, regioselectivity, substrate scope, and functional group tolerance.[1][2] This guide provides an in-depth, objective comparison of the performance of several classical and modern formylation methods, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Classical Formylation Reactions: A Mechanistic and Performance Overview

For decades, named reactions have been the bedrock of aromatic formylation. Understanding their mechanisms, advantages, and limitations is crucial for their effective application.

The Vilsmeier-Haack Reaction

This highly versatile and widely used method is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[4] These reagents combine to form the electrophilic Vilsmeier reagent, a chloroiminium ion, in situ.[4][5]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic (chloromethylene)dimethyliminium salt.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich arene attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[3]

  • Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the final aromatic aldehyde.[3]

The Vilsmeier-Haack reaction is known for its mild conditions and broad applicability to electron-rich systems, often providing good to excellent yields.[2][6]

The Gattermann Reaction

A variant of the Friedel-Crafts acylation, the Gattermann reaction traditionally utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] Due to the extreme toxicity of HCN, modern modifications often employ safer cyanide sources like zinc cyanide (Zn(CN)₂) or forego cyanide altogether.[3] This method is well-suited for phenols, phenolic ethers, and other electron-rich aromatic compounds.[2]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a specific method for the ortho-formylation of phenols.[7] It involves the reaction of a phenol with chloroform (CHCl₃) in a strongly basic aqueous solution.[7][8] The key reactive species is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[7]

Mechanism:

  • Dichlorocarbene Formation: Chloroform is deprotonated by a strong base to form a carbanion, which then undergoes alpha-elimination to produce dichlorocarbene.[7]

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the dichlorocarbene.[7]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed to the aldehyde.[7]

While offering a direct route to valuable salicylaldehydes, the reaction can sometimes suffer from moderate yields and the formation of byproducts.[9][10]

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent for the ortho-formylation of highly activated aromatic compounds, particularly phenols.[11][12] The reaction is typically carried out in an acidic medium, such as glyceroboric acid or, in more modern protocols, trifluoroacetic acid (TFA).[13][14] The use of TFA has been shown to improve yields and expand the substrate scope to include less activated aromatics, often with a high degree of para-selectivity.[13] Recent developments have even explored mechanochemical, solvent-free approaches to the Duff reaction, offering a more sustainable alternative.[15]

Comparative Yield Analysis

The selection of a formylation method is often guided by the expected yield for a given substrate. The following table summarizes typical yield ranges for the discussed methods on various aromatic substrates. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.

ReactionTypical SubstratesTypical Yields (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Electron-rich arenes, heterocycles[2]Good to excellent (often >70%)[2]Mild conditions, wide substrate scope for electron-rich systems, reliable[2]Requires stoichiometric and corrosive reagents, not suitable for electron-poor arenes[2]
Gattermann Phenols, phenolic ethers, electron-rich aromatics[2]Moderate to good[2]Applicable to phenols[2]Traditional use of highly toxic HCN[3]
Reimer-Tiemann PhenolsModerateDirect ortho-formylation of phenols[16]Often requires harsh basic conditions, can have limited yields[9][8]
Duff Phenols, highly activated arenes[12]Low to moderate (traditional), Good to excellent (with TFA)[13][14]Ortho-selectivity for phenols[12]Traditionally low yields and harsh conditions[13][14]
Rieche Electron-rich aromatic compounds[17][18]Good to excellent[19][20]High regioselectivity, effective for a range of electron-rich arenes[19]Uses a Lewis acid and a halogenated ether[17]

Modern Formylation Approaches

Beyond the classical named reactions, several modern methods have emerged, offering alternative pathways to aromatic aldehydes.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[17][18] This method is effective for a wide range of electron-rich aromatic rings, including phenols, and methoxy- and methylbenzenes, often with high regioselectivity.[19][21] The reaction generally proceeds under mild conditions and can provide high conversion rates.[20]

Catalytic Approaches

Recent research has focused on developing catalytic formylation reactions that are more atom-economical and environmentally benign. These include methods that utilize CO₂ or its surrogates as the C1 source.[22] For instance, N-formylation of amines, a related transformation, has seen significant advances using catalytic systems with CO₂ and various reducing agents.[23][24] While direct catalytic formylation of arenes is still an evolving field, it represents a promising direction for future synthetic strategies.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step experimental protocols for key formylation reactions.

Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Reaction Setup:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place freshly distilled phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0-5°C.

  • Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

Reaction Execution:

  • Slowly add a solution of N,N-dimethylaniline in anhydrous DMF to the Vilsmeier reagent at a rate that maintains the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to 90°C for 3 hours.

Workup and Purification:

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain p-N,N-dimethylaminobenzaldehyde.

Reimer-Tiemann Formylation of Phenol

Reaction Setup:

  • In a round-bottom flask fitted with a reflux condenser, dissolve phenol in an aqueous solution of sodium hydroxide.

  • Heat the solution to 60-70°C with stirring.

Reaction Execution:

  • Slowly add chloroform (CHCl₃) to the reaction mixture through the top of the condenser. The reaction is exothermic and the temperature should be maintained.

  • After the addition is complete, continue heating the mixture for an additional 1-2 hours.

Workup and Purification:

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Steam distill the mixture to separate the ortho-hydroxybenzaldehyde (salicylaldehyde) from the non-volatile para-isomer and unreacted phenol.

  • Extract the distillate with diethyl ether, dry the organic layer, and remove the solvent to yield the product.

Visualization of Key Processes

To further clarify the relationships and workflows, the following diagrams are provided.

formylation_methods cluster_classical Classical Formylation Methods cluster_modern Modern Formylation Methods Vilsmeier-Haack Vilsmeier-Haack Aromatic Aldehyde Aromatic Aldehyde Vilsmeier-Haack->Aromatic Aldehyde Gattermann Gattermann Gattermann->Aromatic Aldehyde Reimer-Tiemann Reimer-Tiemann Reimer-Tiemann->Aromatic Aldehyde Duff Duff Duff->Aromatic Aldehyde Rieche Rieche Rieche->Aromatic Aldehyde Catalytic (e.g., with CO2) Catalytic (e.g., with CO2) Catalytic (e.g., with CO2)->Aromatic Aldehyde Aromatic Substrate Aromatic Substrate Aromatic Substrate->Vilsmeier-Haack Aromatic Substrate->Gattermann Aromatic Substrate->Reimer-Tiemann Aromatic Substrate->Duff Aromatic Substrate->Rieche Aromatic Substrate->Catalytic (e.g., with CO2) vilsmeier_haack_workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl3) reaction Electrophilic Aromatic Substitution (Arene + Vilsmeier Reagent) reagent_prep->reaction hydrolysis Hydrolysis (Aqueous Workup) reaction->hydrolysis product Aromatic Aldehyde hydrolysis->product

References

Safety Operating Guide

Mastering the Disposal of 4-Morpholinecarboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of the chemical reagents we handle. 4-Morpholinecarboxaldehyde, a versatile building block in organic synthesis, requires a comprehensive understanding of its properties not only for its successful application but also for its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal protocol can be implemented, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a skin sensitizer, meaning that repeated or prolonged contact can lead to an allergic skin reaction. Therefore, minimizing direct contact is a critical first step in its safe management.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
May cause an allergic skin reactionSkin Sensitizer, Category 1BAvoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. Contaminated work clothing should not be allowed out of the workplace.

Personal Protective Equipment (PPE): Your First Line of Defense

Given its classification as a skin sensitizer, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality here is direct: creating a robust barrier between the chemical and your body prevents the initial exposure that can trigger sensitization.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber is recommended for aldehydes)[1]To prevent skin contact and subsequent sensitization. Nitrile gloves are also a suitable option for incidental contact.[2]
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes or aerosols.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.

Always inspect gloves for signs of degradation or punctures before use and wash hands thoroughly after handling the chemical, even when gloves have been worn.

In-Lab Handling and Waste Segregation: The Foundation of Proper Disposal

The proper disposal of this compound begins at the point of generation. Meticulous in-lab practices are essential to prevent accidental exposure and to ensure that the waste is correctly categorized for collection by a licensed disposal facility.

Step-by-Step In-Lab Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice.[3]

  • Labeling is Critical: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] The date of accumulation should also be recorded.

  • Segregate Your Waste: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, which are incompatible.[4] Proper segregation prevents dangerous reactions and simplifies the final disposal process.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. This prevents the release of vapors and reduces the risk of spills.[3]

  • Store in a Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[3]

The Disposal Pathway: From Your Lab to Final Disposition

Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[5] This means its journey from your lab to its final, environmentally sound disposal is tracked and regulated. The primary disposal route for this compound is through a licensed hazardous waste disposal facility. These facilities employ specialized methods to neutralize or destroy the chemical, rendering it non-hazardous.

Visualizing the Disposal Workflow

cluster_0 In-Lab Procedures cluster_1 Waste Management & Transport cluster_2 Final Disposal at TSDF Generation Waste Generation (this compound) Segregation Segregation into Labeled Container Generation->Segregation Step 1 Storage Secure Storage in Satellite Accumulation Area Segregation->Storage Step 2 Collection Collection by Licensed Waste Hauler Storage->Collection Step 3 Transport Transportation to TSDF Collection->Transport Step 4 Incineration High-Temperature Incineration Transport->Incineration Primary Method Neutralization Chemical Neutralization Transport->Neutralization Alternative Method Final_Residue Landfill of Non-Hazardous Ash Incineration->Final_Residue Post-Treatment

Caption: Disposal workflow for this compound.

Primary Disposal Method: Incineration

For many organic compounds, including nitrogen-containing molecules like this compound, high-temperature incineration is the preferred disposal method.

  • The Rationale: Incineration at high temperatures (typically above 850°C) in the presence of excess oxygen breaks down the organic molecule into simpler, less harmful components. For this compound (C₅H₉NO₂), the primary combustion products are carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).[6]

  • Controlling Emissions: Modern incinerators are equipped with sophisticated pollution control systems, such as scrubbers and filters, to remove harmful byproducts like nitrogen oxides from the exhaust gases before they are released into the atmosphere.[6]

Alternative Disposal Method: Chemical Neutralization

In some cases, chemical neutralization may be employed to render aldehyde-containing waste non-hazardous. This is often done for aqueous solutions of aldehydes.

  • The Chemistry of Neutralization:

    • Oxidation: A common method involves the oxidation of the aldehyde group to a less hazardous carboxylic acid. Reagents like potassium permanganate can be used for this purpose. The reaction must be carefully controlled and is typically followed by a quenching step to neutralize any excess oxidizing agent.[7]

    • Bisulfite Addition: Another approach is the use of sodium bisulfite or sodium pyrosulfite, which reacts with the aldehyde to form a non-toxic, water-soluble adduct.[7][8] This method is particularly effective for neutralizing formaldehyde and other aldehydes in aqueous solutions.[8][9]

It is crucial to note that in-lab neutralization of hazardous waste is a regulated activity and should only be performed by trained personnel with a thorough understanding of the reaction and in accordance with institutional and regulatory guidelines.[7][10][11] For most research laboratories, direct disposal via a licensed facility is the most compliant and safest option.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of this compound falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5] Specifically, the regulations outlined in 40 CFR Part 261 identify and list hazardous wastes.[12][13] As a generator of hazardous waste, your laboratory is responsible for ensuring its proper management from generation to disposal.[5][14]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a critical component of a robust laboratory safety program. By understanding its hazards, diligently using appropriate PPE, and adhering to established in-lab waste management procedures, researchers can ensure that this valuable chemical is handled safely throughout its lifecycle. Partnering with a licensed hazardous waste disposal service guarantees that the final disposition of the chemical is conducted in an environmentally sound and compliant manner, reflecting a commitment to both scientific advancement and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with versatile chemical intermediates like 4-Morpholinecarboxaldehyde (CAS 4394-85-8) is foundational to innovation in pharmaceuticals and material science.[1][2] This colorless to light yellow liquid, with its characteristic morpholine ring and aldehyde functional group, is a valuable building block.[2][3] However, its utility is matched by a specific hazard profile that demands a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in scientific principles, to ensure your safety and the integrity of your work when handling this compound. We will delve into the causality behind each procedural step, building a self-validating system of safety that fosters confidence and precision in the laboratory.

Immediate Safety Briefing: Hazard Profile

Before handling this compound, it is critical to internalize its primary hazards. This compound is classified as a skin sensitizer and can cause eye and skin irritation.[4][5][6] Understanding these risks is the first step in mitigating them effectively.

Table 1: Hazard Identification and GHS Classification for this compound

Hazard Class GHS Category Signal Word Hazard Statement Source
Skin Sensitization Category 1B Warning H317: May cause an allergic skin reaction. [4][7][8]
Eye Irritation Category 2B (Implied) Warning H319: Causes serious eye irritation. (Potential) [5][6]

| Skin Irritation | Category 2 (Implied) | Warning | Causes skin irritation. |[6] |

The primary risk, skin sensitization, means that initial contact may only cause mild irritation, but subsequent exposures can lead to a more severe allergic reaction, including rash, itching, and swelling.[4][7] Therefore, the core directive of our safety protocol is the absolute prevention of skin contact.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific chemical and task-related risks. For this compound, the focus is on creating an impermeable barrier to prevent skin and eye contact.

Table 2: Required Personal Protective Equipment (PPE)

Protection Area Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (minimum thickness of 4 mil) Causality : This compound can be absorbed through the skin. Nitrile and neoprene provide excellent chemical resistance.[9] Best Practice : Double-gloving is strongly recommended. The outer glove is removed and disposed of immediately after the task, minimizing the spread of contamination.[10] Always inspect gloves for tears or punctures before use.
Eye & Face Protection Chemical Safety Goggles with Side Shields (conforming to EN166 or ANSI Z87.1) Causality : Protects against splashes and potential vapors that can cause serious eye irritation.[6][9] Best Practice : If there is a significant splash risk (e.g., transferring large volumes), a face shield should be worn in addition to safety goggles.[11][12]
Body Protection Long-sleeved Laboratory Coat Causality : Provides a barrier against incidental contact and small splashes.[9] Best Practice : The lab coat should be fully buttoned. For tasks with a higher risk of splashes, consider a chemical-resistant apron worn over the lab coat.[13]

| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Causality : The compound has a low vapor pressure at room temperature.[3] Best Practice : All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of any mists or vapors.[6][9] If engineering controls fail or for large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][14] |

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe PPE Configuration cluster_action Action Start Start: Prepare to handle This compound CheckHood Is a certified chemical fume hood available? Start->CheckHood SmallVolume Handling small quantities (<100 mL)? CheckHood->SmallVolume Yes StopWork STOP WORK Consult EHS CheckHood->StopWork No CorePPE Mandatory Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat SmallVolume->CorePPE Yes AddFaceShield Add Face Shield SmallVolume->AddFaceShield No (Large Volume or Splash Risk) Proceed Proceed with work inside fume hood CorePPE->Proceed AddFaceShield->CorePPE Spill_Response_Protocol Spill Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess Spill Size & Location Alert->Assess LargeSpill >100mL or Outside Hood Assess->LargeSpill SmallSpill Small Spill (<100mL) in Hood Assess->SmallSpill LargeSpill->SmallSpill No Evacuate Evacuate Area Call EHS LargeSpill->Evacuate Yes DonPPE Don Full PPE (incl. Face Shield) SmallSpill->DonPPE End End of Procedure Evacuate->End Contain Contain with inert absorbent material DonPPE->Contain Collect Collect material into hazardous waste container Contain->Collect Decontaminate Clean area with detergent & water Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Dispose->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-Morpholinecarboxaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。